molecular formula C14H22O B090309 2,6-DI-Tert-butylphenol CAS No. 128-39-2

2,6-DI-Tert-butylphenol

Cat. No.: B090309
CAS No.: 128-39-2
M. Wt: 206.32 g/mol
InChI Key: DKCPKDPYUFEZCP-UHFFFAOYSA-N
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Description

2,6-Di-tert-butylphenol (CAS 128-39-2) is a versatile phenolic compound that serves as a fundamental building block in materials science and chemical research. It is widely recognized for its role as a highly effective antioxidant and UV stabilizer in hydrocarbon-based products, where it prevents gumming in fuels and slows oxidative degradation in polymers, lubricants, and plastics . Its utility extends to organic synthesis, functioning as a key precursor for more complex phenolic antioxidants, such as those produced via Michael addition with methyl acrylate . In catalytic research, this compound is a valuable substrate for oxidation studies, particularly for testing novel mesoporous catalysts like Ti-HMS, where it is converted to corresponding quinones . The compound's potent antioxidant activity stems from the steric hindrance provided by the two tert-butyl groups, which stabilize the phenoxyl radical and enhance its ability to donate a hydrogen atom to neutralize free radicals . Research also indicates potential therapeutic applications for its derivatives, which have shown neuroprotective effects in model systems . This product is offered in high purity (98-99%) and is intended for research purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet for proper handling guidelines, as it is toxic to aquatic life and may pose carcinogenic risks based on in vivo and in vitro studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-ditert-butylphenol
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InChI

InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3
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InChI Key

DKCPKDPYUFEZCP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
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Molecular Formula

C14H22O
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Related CAS

24676-69-5 (potassium salt)
Record name 2,6-Di-tert-butylphenol
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DSSTOX Substance ID

DTXSID6027052
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Molecular Weight

206.32 g/mol
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Physical Description

2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Light-straw colored solid; [Hawley] White solid; mp = 35-38 deg C; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

487 °F at 760 mmHg (USCG, 1999), 253 °C
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Flash Point

greater than 200 °F (USCG, 1999), 118 °C, 118 °C o.c.
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Solubility

2.5 mg/l @ 25 °C, Soluble in alcohol and benzene, insoluble in water, Insoluble in water and alkali, soluble in acetone, benzene, carbontetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons., Solubility in water, g/100ml at 25 °C: 0.04 (very poor)
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Density

0.914 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.914 @ 20 °C, 0.91 g/cm³
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Vapor Pressure

0.0073 [mmHg], Vapor pressure, Pa at 20 °C: 1.0
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Color/Form

Light straw, crystalline solid, Colorless solid

CAS No.

128-39-2
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Melting Point

97 °F (USCG, 1999), 37 °C, 36-37 °C
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Di-tert-butylphenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of 2,6-di-tert-butylphenol (2,6-DTBP), a widely utilized synthetic phenolic antioxidant. The information is tailored for a technical audience to support research, development, and quality control activities.

Introduction and Chemical Structure

This compound is a colorless to light yellow solid organic compound.[1] It is an alkylated phenol characterized by two bulky tert-butyl groups positioned ortho to the hydroxyl group. This steric hindrance is key to its chemical properties, particularly its potent antioxidant activity.[2] Industrially, it is used extensively as a UV stabilizer and antioxidant for a wide range of hydrocarbon-based products, from petrochemicals and plastics to aviation fuels, where it prevents gumming.[3][4] It also serves as a critical intermediate in the synthesis of more complex antioxidants and active pharmaceutical ingredients.[3][5]

structure cluster_molecule This compound C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 tBu1_C C C2->tBu1_C C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 tBu2_C C C6->tBu2_C H_O H O->H_O tBu1_CH3_1 CH₃ tBu1_C->tBu1_CH3_1 tBu1_CH3_2 CH₃ tBu1_C->tBu1_CH3_2 tBu1_CH3_3 CH₃ tBu1_C->tBu1_CH3_3 tBu2_CH3_1 CH₃ tBu2_C->tBu2_CH3_1 tBu2_CH3_2 CH₃ tBu2_C->tBu2_CH3_2 tBu2_CH3_3 CH₃ tBu2_C->tBu2_CH3_3

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is characterized as a low-melting, colorless solid that is insoluble in water but soluble in various organic solvents.[3][6][7]

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 128-39-2[6]
Molecular Formula C₁₄H₂₂O[3]
Molar Mass 206.329 g·mol⁻¹[3][6]
Appearance Low-melting colorless solid; White to light yellow crystalline powder[1][3][6][7]
Melting Point 34 to 37 °C (93 to 99 °F)[3][6]
Boiling Point 253 °C (487 °F)[3][6]
Density 0.914 g/cm³ at 20 °C[7][8]
Solubility Insoluble in water and alkali; Soluble in ethanol, ether, benzene, carbon tetrachloride, and hydrocarbons.[1][6][7]
Vapor Pressure <0.01 mmHg at 20 °C[7][9]
Flash Point 118 °C (244 °F)[3][7]
Autoignition Temp. 375 °C (707 °F)[7]
Refractive Index 1.5001 - 1.5312 at 20 °C[1][7]
pKa ~12.16[9]
LogP (log Kow) 4.9[1][7]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueDescriptionReference
¹H NMR Spectra available in deuterated chloroform (CDCl₃). Key signals correspond to the protons of the tert-butyl groups, the aromatic ring, and the hydroxyl group.[10][11]
¹³C NMR Spectra are available and can be used to identify the carbon skeleton of the molecule.[12][13]
FTIR Infrared spectra show characteristic absorption bands for the O-H stretching of the sterically hindered hydroxyl group and C-H and C=C stretching of the substituted aromatic ring.[12][14]
Mass Spectrometry Mass spectra are available for structural confirmation and molecular weight determination.[11][13]

Note: While the existence of these spectra is confirmed, detailed peak assignments and raw data require access to spectral databases such as SpectraBase or ChemicalBook.[11][13][14]

Chemical Reactivity and Antioxidant Mechanism

As a member of the phenol class of compounds, this compound behaves as a weak organic acid.[8][15] The two bulky tert-butyl groups flanking the hydroxyl group create significant steric hindrance, which governs its reactivity. This structural feature makes it an excellent radical scavenger.

Antioxidant Activity: The primary function of 2,6-DTBP is to inhibit oxidation by neutralizing free radicals.[2] It donates its phenolic hydrogen atom to a free radical (R•), thereby terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance from the tert-butyl groups prevents it from propagating the radical chain, often leading to the formation of stable, non-radical products.[16][17]

antioxidant_mechanism 2,6-DTBP-OH This compound (Phenolic Antioxidant) DTBP_O_radical Stabilized Phenoxyl Radical (2,6-DTBP-O•) 2,6-DTBP-OH->DTBP_O_radical H• donation R_radical Free Radical (R•) RH Neutralized Molecule (RH) R_radical->RH H• acceptance Termination Reaction Termination DTBP_O_radical->Termination synthesis_workflow cluster_reactants Reactants Phenol Phenol Reactor Friedel-Crafts Alkylation Catalyst: Aluminum Phenoxide Temp: 90-110°C Phenol->Reactor Isobutene Isobutene (2 eq.) Isobutene->Reactor Deactivation Catalyst Deactivation (e.g., with water) Reactor->Deactivation Separation Rectification Column Deactivation->Separation Product Pure 2,6-DTBP Separation->Product Byproducts Byproducts (o-TBP, 2,4-DTBP, etc.) Separation->Byproducts

References

An In-depth Technical Guide on the Physical Properties of 2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-di-tert-butylphenol (2,6-DTBP), an organic compound of significant industrial importance. It is widely utilized as an antioxidant and ultraviolet (UV) stabilizer in a variety of hydrocarbon-based products, ranging from plastics and rubber to fuels and lubricants.[1][2][3] This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents logical diagrams related to its synthesis and application.

Physical and Chemical Properties

This compound is a colorless to light yellow crystalline solid or powder with a characteristic phenolic odor.[4][5] At room temperature, it can exist as a solid or a viscous liquid.[2] It is a member of the alkylphenols family and is notable for the steric hindrance provided by the two tert-butyl groups ortho to the hydroxyl group, which is key to its antioxidant properties.[6]

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₂O
Molecular Weight 206.32 g/mol [2]
Appearance White to light yellow crystalline solid or liquid[7]
Melting Point 34-37 °C[1][2]
Boiling Point 253 °C[1][2]
Density 0.914 g/cm³ at 20 °C[8]
Vapor Pressure <0.01 mmHg at 20 °C[9][10]
Flash Point 118 °C (244.4 °F)[11][12]
Autoignition Temperature 375 °C (707 °F)[4]

Table 2: Solubility and Partitioning Properties of this compound

PropertyValue
Solubility in Water Insoluble; 0.4 g/L at 25 °C
Solubility in Organic Solvents Soluble in alcohol, benzene, ether, acetone, carbon tetrachloride, and hydrocarbons[2][4]
log Kow (Octanol/Water Partition Coefficient) 4.92[4]
pKa 12.16 ± 0.40 (Predicted)[13]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueData Highlights
¹H NMR Spectra available, confirming the molecular structure.[14]
¹³C NMR Spectra available, providing information on the carbon framework.[15]
Infrared (IR) Spectroscopy Conforms to the expected spectrum for this structure.[7]
Mass Spectrometry (MS) GC-MS data shows a top peak at m/z 191 and the molecular ion peak at 206.[4]

Experimental Protocols

Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline sample is placed in a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Boiling Point Determination: The boiling point is typically determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded. For small quantities, a micro boiling point determination method can be used.

Solubility Determination: To determine solubility, a known amount of this compound is added to a specific volume of a solvent at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid in the supernatant is then measured, often using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

pKa Determination: The acid dissociation constant (pKa) of a phenolic compound can be determined using various methods, including potentiometric titration or UV-Vis spectrophotometry.[16] The spectrophotometric method involves measuring the absorbance of the compound in a series of buffer solutions with different pH values. The pKa can then be calculated from the changes in absorbance as the phenolic hydroxyl group ionizes.[16] For complex phenols, computational methods are also employed to predict pKa values.[17][18][19]

Synthesis and Applications

This compound is primarily synthesized industrially via the Friedel-Crafts alkylation of phenol with isobutene.[1] This reaction is catalyzed by an aluminum phenoxide catalyst to ensure ortho-alkylation.[1]

G Industrial Synthesis of this compound phenol Phenol product This compound phenol->product isobutene Isobutene (2 equivalents) isobutene->product catalyst Aluminum Phenoxide Catalyst catalyst->product Catalyzes

Industrial synthesis pathway of this compound.

The primary application of this compound is as an intermediate in the synthesis of more complex, higher molecular weight antioxidants.[2] These derivatives are widely used as stabilizers in the polymer industry.[2]

G Role as a Chemical Intermediate dtbp This compound intermediate Intermediate for Antioxidant Synthesis dtbp->intermediate antioxidants Higher Molecular Weight Phenolic Antioxidants (e.g., Irganox 1010, 1076) intermediate->antioxidants polymers Stabilization of Polymers (Polypropylene, Polyethylene, etc.) antioxidants->polymers Application

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,6-di-tert-butylphenol (CAS 128-39-2)

Introduction

This compound, identified by the CAS number 128-39-2, is a sterically hindered phenolic compound with significant industrial and research applications.[1] This colorless to light-yellow crystalline solid is renowned for its potent antioxidant properties, which stem from its unique molecular structure.[1][2][3] The two bulky tert-butyl groups flanking the hydroxyl group create steric hindrance, which enhances the stability of the resulting phenoxy radical, making it an effective scavenger of free radicals.[1] This characteristic underpins its primary use as a stabilizer in hydrocarbon-based products like fuels, lubricants, and polymers to prevent oxidative degradation.[1][2] Furthermore, this compound serves as a critical intermediate in the synthesis of more complex, high-performance antioxidants, UV stabilizers, and various pharmaceutical compounds.[2][4][5]

Physicochemical and Toxicological Data

The physical, chemical, and toxicological properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental and industrial settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 128-39-2[2]
Molecular Formula C₁₄H₂₂O[2]
Molar Mass 206.33 g/mol [2]
Appearance Colorless to light yellow solid or liquid[2][3]
Odor Odorless or characteristic phenol-like[3][6]
Melting Point 34 to 37 °C (93 to 99 °F)[2]
Boiling Point 253 °C (487 °F)[2]
Flash Point 118 °C (244 °F)[3][7]
Density 0.914 g/cm³ at 20°C[8]
Vapor Pressure 0.0073 mmHg[3]
Solubility Insoluble in water and alkali; Soluble in ethanol, ether, benzene, acetone, carbon tetrachloride, and other hydrocarbons.[2][3]
log Kow (LogP) 4.92[3]
Acidity (pKa) Reacts as a weak organic acid.[3][8]

Table 2: Safety and Toxicology Data

ParameterValueSource
Oral LD₅₀ (mouse) 9200 mg/kg (indicating low toxicity)[4]
Intravenous LD₅₀ (mouse) 120 mg/kg[7]
Dermal LD₅₀ (rat) >1000 mg/kg and <32000 mg/kg[9]
Hazards Causes skin and eye burns upon prolonged contact. Harmful if swallowed. May cause sensitization by skin contact.[7][8]
Environmental Fate Toxic to aquatic organisms. Not readily biodegradable.[7][9][10]

Synthesis and Industrial Production

The primary industrial method for producing this compound is the Friedel-Crafts alkylation of phenol with isobutene.[4] This reaction requires a specific catalyst to ensure the selective ortho-alkylation, as para-alkylation is typically favored.[4]

General Synthesis Pathway

The synthesis involves the reaction of phenol with two equivalents of isobutene, catalyzed by an aluminum-based catalyst, such as aluminum phenoxide or aluminum tris-(2-tert-butylphenolate).[4][11][12] The use of a strong Lewis acid like Al³⁺ is crucial for directing the bulky tert-butyl groups to the ortho positions of the hydroxyl group.[4]

Synthesis_Workflow Phenol Phenol Reactor Reactor (0-110°C) Phenol->Reactor Isobutene Isobutene (2 eq.) Isobutene->Reactor Catalyst Aluminum Phenoxide Catalyst Catalyst->Reactor ReactionMix Crude Reaction Mixture (2,6-DTBP, byproducts) Reactor->ReactionMix Purification High-Resolution Rectification ReactionMix->Purification Product Pure this compound Purification->Product

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Alkylation of 2-tert-butylphenol

This protocol is adapted from a process designed for high selectivity by reacting 2-tert-butylphenol with isobutene.[12] This two-step approach (phenol to 2-tert-butylphenol, then to this compound) can improve yield and reduce the formation of the 2,4,6-tri-substituted byproduct.

Materials:

  • 2-tert-butylphenol (1.66 mol)

  • Isobutene (excess)

  • Aluminum tris-(2-tert-butylphenolate) catalyst (5.7 mmol)

  • Saturated aliphatic hydrocarbon diluent (e.g., hexane, 200 ml)

  • Reaction vessel equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Charge the reaction vessel with 250 g (1.66 mol) of 2-tert-butylphenol, 5.7 mmol of the aluminum tris-(2-tert-butylphenolate) catalyst, and 200 ml of the diluent.

  • Pressurize the reactor with isobutene to 1.5 bars.

  • Maintain the reaction temperature at 10°C while stirring continuously.

  • Allow the reaction to proceed for several hours, monitoring the consumption of the starting material via gas chromatography (GC).

  • Upon completion, deactivate the catalyst, typically by adding water.

  • The crude product is then subjected to high-resolution rectification (distillation) to separate the desired this compound from unreacted starting material, the diluent, and byproducts such as 2,4,6-tri-tert-butylphenol.[11][12]

Chemical Reactivity and Antioxidant Mechanism

The utility of this compound is dominated by the reactivity of its phenolic hydroxyl group, which is sterically shielded by the adjacent tert-butyl groups.

Antioxidant Activity: Radical Scavenging

As a hindered phenol, this compound functions as a chain-breaking antioxidant. It readily donates its phenolic hydrogen atom to neutralize highly reactive free radicals (R•), such as peroxyl radicals (ROO•), which are responsible for propagating oxidative chain reactions. This process terminates the chain reaction, preventing material degradation.[1]

Antioxidant_Mechanism cluster_propagation Oxidative Chain Propagation cluster_termination Chain Termination by 2,6-DTBP RH Substrate (RH) R_radical Alkyl Radical (R•) RH->R_radical Initiation ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH DTBP This compound (ArOH) ROO_radical->DTBP Inhibition RH2 Substrate (RH) ROOH->R_radical Generates more radicals DTBP_radical Stable Phenoxy Radical (ArO•) DTBP->DTBP_radical + ROO• ROO_radical2 Peroxyl Radical (ROO•) ROOH2 Hydroperoxide (ROOH) ROO_radical2->ROOH2 - H• from ArOH

Caption: Mechanism of radical scavenging by this compound.

Role as a Chemical Intermediate

This compound is a foundational building block for a wide range of more complex molecules.[2][5]

  • Larger Antioxidants: It is used to synthesize high-molecular-weight antioxidants like Irganox 1010, Irganox 1076, and AO 1335, which offer lower volatility and greater stability for polymer applications.[1][2][4]

  • Pharmaceuticals: It is a precursor in the synthesis of drugs such as Probucol (a lipid-lowering agent) and Nicanartine.[2][4]

  • Other Reactions: The phenolic group can undergo various reactions, including iodination and oxidative coupling, to produce biphenols and diphenoquinones.[4][13]

Applications in Research and Drug Development

While its industrial uses are well-established, this compound and its derivatives are also valuable tools in scientific research and drug discovery.

  • Polymer Science: Used as a standard antioxidant to study polymer degradation mechanisms and to develop new stabilization packages.[2]

  • Medicinal Chemistry: Serves as a scaffold for creating novel therapeutic agents. Its derivatives have shown potential neuroprotective effects by mitigating glutamate-induced oxidative toxicity in neuronal cells.[14]

  • Biological Research: Utilized in studies of oxidative stress and its role in various disease states. For instance, metal complexes containing the this compound moiety are being explored as polyfunctional antioxidants and ROS scavengers.[15] Some studies have also investigated its cytotoxic effects, suggesting that its biological activity may be linked to radical reactions.[16]

Spectral Data

Spectroscopic data is crucial for the identification and quality control of this compound.

Table 3: Key Spectroscopic Data

Spectrum TypeKey Peaks / Signals (Solvent: CDCl₃)Source
¹H NMR Signals corresponding to tert-butyl protons, aromatic protons, and the hydroxyl proton.[17]
¹³C NMR Signals for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the aromatic carbons.[18]
ATR-IR Characteristic peaks for O-H stretching (phenolic), C-H stretching (aliphatic and aromatic), and C=C stretching (aromatic ring).[19]

(Note: For detailed spectra, please refer to the sources cited.)

References

Synthesis of 2,6-di-tert-butylphenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Catalytic Alkylation of Phenol with Isobutene for Researchers, Scientists, and Drug Development Professionals.

Introduction

2,6-di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic compound of significant industrial importance. Its utility stems primarily from its antioxidant properties, which are leveraged in the production of plastics, elastomers, and petroleum products to prevent oxidative degradation.[1] Furthermore, 2,6-DTBP serves as a crucial intermediate in the synthesis of more complex antioxidants and various pharmaceuticals.[1][2] This technical guide provides a detailed overview of the predominant industrial synthesis of 2,6-DTBP, which involves the Friedel-Crafts alkylation of phenol with isobutene, with a particular focus on the catalytic systems that favor the selective formation of the 2,6-disubstituted product.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its synthesis, handling, and application. The key properties are summarized in the table below.

PropertyValue
CAS Number 128-39-2[2]
Molecular Formula C₁₄H₂₂O[2]
Molecular Weight 206.32 g/mol
Appearance Colorless to light yellow crystalline solid or liquid[2][3]
Melting Point 34-37 °C[2]
Boiling Point 253 °C[2]
Solubility Insoluble in water and alkali; soluble in acetone, benzene, carbon tetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons.[2][3]
Vapor Pressure <0.01 mmHg at 20 °C
Flash Point 118 °C (244 °F; 391 K)[1]

Reaction Mechanism and Catalysis

The synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol with isobutene. The regioselectivity of this reaction is highly dependent on the choice of catalyst. While conventional Brønsted acids tend to favor the formation of the para-substituted product, 2,4-di-tert-butylphenol, the use of a Lewis acid catalyst, specifically aluminum phenoxide, is crucial for achieving selective ortho-alkylation.[1]

The reaction proceeds via the formation of a carbocation from isobutene, which then acts as the electrophile in the substitution reaction on the phenol ring. The aluminum phenoxide catalyst plays a key role in directing the incoming tert-butyl group to the ortho positions.

A proposed mechanism for the selective ortho-alkylation catalyzed by aluminum tris-(2-tert-butylphenolate) at lower temperatures suggests the involvement of a monomeric, coordinatively unsaturated aluminum complex. In this catalytic cycle, the active catalyst is transformed into an aluminum bis(2-tert-butylphenolate)-(2,6-di-tert-butylphenolate) complex. The bulkier 2,6-di-tert-butylphenolate ligand is then displaced by the less sterically hindered 2-tert-butylphenol, regenerating the initial catalyst.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Phenol Phenol Ortho_Alkylated_Intermediate 2-tert-butylphenol Phenol->Ortho_Alkylated_Intermediate 1. Isobutene, Al Phenoxide Isobutene Isobutene Carbocation tert-Butyl Carbocation Isobutene->Carbocation Catalyst Activation Aluminum_Phenoxide Aluminum Phenoxide Carbocation->Ortho_Alkylated_Intermediate Electrophilic Attack Product This compound Ortho_Alkylated_Intermediate->Product 2. Isobutene, Al Phenoxide Byproduct_1 2,4-di-tert-butylphenol Ortho_Alkylated_Intermediate->Byproduct_1 Byproduct_2 2,4,6-tri-tert-butylphenol Product->Byproduct_2

Figure 1: Simplified reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are derived from established industrial and laboratory procedures. Appropriate safety precautions should be taken when handling all chemicals.

Protocol 1: Two-Stage Synthesis of this compound

This method utilizes a two-stage temperature process to optimize the yield of the desired product.

1. Catalyst Preparation (in-situ):

  • Charge a suitable pressure reactor with phenol.

  • Add a reactive aluminum compound, such as triethyl aluminum, to the phenol. The molar ratio of phenol to aluminum should be in the range of 100:1 to 800:1.[5]

  • Heat the stirred mixture to approximately 150°C to form the aluminum phenoxide catalyst.[5][6]

2. First Stage Alkylation:

  • Cool the reactor to the first stage reaction temperature of 85-175°C.[5]

  • Introduce isobutylene into the reactor in an amount sufficient to at least mono-alkylate all of the phenol.

  • Maintain the reaction at this temperature until the concentration of un-alkylated phenol is 3 wt% or less.[5]

3. Second Stage Alkylation:

  • Cool the reaction mixture to the second stage temperature of 25-80°C.[5]

  • If necessary, introduce additional isobutylene so that the total amount added is at least 1.75 moles per mole of phenol.[5]

  • Continue the reaction at this lower temperature until a substantial amount of this compound is formed.[5]

4. Work-up and Purification:

  • Deactivate the catalyst by hydrolysis with water.

  • Separate the organic layer.

  • The product can be purified by vacuum distillation.

Protocol 2: Low-Temperature Synthesis from 2-tert-butylphenol

This protocol starts with 2-tert-butylphenol and is conducted at lower temperatures.

1. Catalyst Preparation:

  • The catalyst, aluminum tris-(2-tert-butylphenolate), can be prepared separately or in-situ.

2. Alkylation:

  • In a pressure reactor, combine 2-tert-butylphenol with the aluminum tris-(2-tert-butylphenolate) catalyst (0.005 to 5 mol % based on 2-tert-butylphenol).[7]

  • The reaction is performed in the presence of a diluent, such as a liquid saturated aliphatic or cycloaliphatic hydrocarbon, or excess isobutene.[7]

  • Introduce isobutene and maintain the reaction at a temperature of 0°C to 80°C and a pressure of 0.1 to 11 bars.[7]

3. Work-up and Purification:

  • Follow similar work-up and purification procedures as described in Protocol 1.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound.

Table 1: Reaction Conditions and Product Distribution

ReferenceStarting MaterialCatalystTemperature (°C)Pressure (bar)Reaction Time (h)2,6-DTBP Yield (%)Key Byproducts (%)
US Patent 4,113,976[8]Phenol & o-tert-butylphenolPhenyloxyorthotertbutylphenoxyhydroaluminum acid110Atmospheric880.12,4-DTBP (0.2), 2,4,6-TTBP (9)
US Patent 5,091,594[7]2-tert-butylphenolAluminum tris-(2-tert-butylphenolate)101.5-High Conversion2,4,6-TTBP (undesirable)
Russian Patent 2164509[9]PhenolAluminum dissolved in phenol90-1106-10-up to 75 (in mixture)o-TBP (9), 2,4,6-TTBP (9)

DTBP: di-tert-butylphenol; TTBP: tri-tert-butylphenol; o-TBP: ortho-tert-butylphenol

Experimental Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis Reactant_Prep Prepare Phenol/Catalyst Mixture Reactor_Charge Charge Reactor Reactant_Prep->Reactor_Charge Isobutene_Addition Introduce Isobutene Reactor_Charge->Isobutene_Addition Reaction_Control Control Temperature and Pressure Isobutene_Addition->Reaction_Control Reaction_Monitoring Monitor Reaction Progress Reaction_Control->Reaction_Monitoring Catalyst_Deactivation Deactivate Catalyst (Hydrolysis) Reaction_Monitoring->Catalyst_Deactivation Phase_Separation Separate Organic Layer Catalyst_Deactivation->Phase_Separation Purification Purify by Vacuum Distillation Phase_Separation->Purification Characterization Characterize Product (GC, NMR, etc.) Purification->Characterization

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from phenol and isobutene is a well-established industrial process that relies on the careful selection of a catalyst to ensure high ortho-selectivity. The use of aluminum phenoxide-based catalysts is paramount in achieving high yields of the desired 2,6-disubstituted product while minimizing the formation of isomeric byproducts. The experimental conditions, particularly temperature, can be manipulated in a multi-stage process to further enhance the selectivity and overall yield. This guide provides a comprehensive overview of the key aspects of this synthesis, offering valuable insights for researchers and professionals in the fields of chemistry and drug development.

References

The Antioxidant Mechanism of 2,6-di-tert-butylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-di-tert-butylphenol is a synthetic phenolic compound widely recognized for its antioxidant properties. Its efficacy as a radical scavenger stems from the reactivity of its hydroxyl group, which is sterically hindered by two bulky tert-butyl groups. This unique structure governs its mechanism of action, primarily through hydrogen atom transfer to neutralize free radicals, leading to the formation of a stable phenoxyl radical. This guide provides a comprehensive overview of the core antioxidant mechanism of this compound, detailed experimental protocols for evaluating its activity, and a summary of available quantitative data. The signaling pathways and experimental workflows are illustrated to provide a clear and concise understanding for research and development applications.

Core Antioxidant Mechanism

The primary antioxidant activity of this compound is attributed to its ability to donate the hydrogen atom from its phenolic hydroxyl group to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. This process is predominantly governed by the Hydrogen Atom Transfer (HAT) mechanism.

Upon donating the hydrogen atom, this compound is converted into a resonance-stabilized phenoxyl radical. The steric hindrance provided by the two tert-butyl groups at the ortho positions enhances the stability of this radical, preventing it from initiating new radical chains.

The main antioxidant reaction can be summarized as follows:

ArOH + R• → ArO• + RH

Where:

  • ArOH is this compound

  • R• is a free radical

  • ArO• is the 2,6-di-tert-butylphenoxyl radical

  • RH is the neutralized radical species

The fate of the resulting phenoxyl radical can vary. It can react with another free radical to form non-radical products. Alternatively, two phenoxyl radicals can undergo self-reaction (dimerization) to form stable products such as 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone or, through further oxidation, 2,6-di-tert-butyl-p-benzoquinone.[1]

Antioxidant_Mechanism_of_2_6_di_tert_butylphenol R_radical Free Radical (R•) RH Neutralized Radical (RH) R_radical->RH H• acceptance ArO_radical Phenoxyl Radical (ArO•) Products Stable Products (e.g., Diphenoquinone, Benzoquinone) ArO_radical->Products Dimerization / Further Oxidation Phenoxyl_Radical_Regeneration Ascorbate Ascorbate (Vitamin C) Ascorbyl_Radical Ascorbyl Radical Ascorbate->Ascorbyl_Radical H• donation ArOH This compound (Regenerated) DPPH_Assay_Workflow Prepare_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL Sample/Control with 100 µL DPPH Prepare_DPPH->Mix Prepare_Sample Prepare Serial Dilutions of This compound Prepare_Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End Start Start Start->Prepare_Sample ABTS_Assay_Workflow Prepare_ABTS Prepare ABTS•+ Solution (7 mM ABTS + 2.45 mM K2S2O8) Incubate_ABTS Incubate 12-16 h in Dark Prepare_ABTS->Incubate_ABTS Dilute_ABTS Dilute ABTS•+ to Absorbance of 0.7 Incubate_ABTS->Dilute_ABTS Mix Mix 10 µL Sample with 190 µL Diluted ABTS•+ Dilute_ABTS->Mix Prepare_Sample Prepare Serial Dilutions of This compound Prepare_Sample->Mix Incubate_Mix Incubate 6 min in Dark Mix->Incubate_Mix Measure Measure Absorbance at 734 nm Incubate_Mix->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate End End Calculate->End Start Start Start->Prepare_Sample Lipid_Peroxidation_Assay_Workflow Prepare_Lipids Prepare Erythrocyte Membrane/Liposome Suspension Add_Antioxidant Add this compound Prepare_Lipids->Add_Antioxidant Initiate Initiate Peroxidation with FeSO4 and Ascorbic Acid Add_Antioxidant->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with TCA Incubate->Terminate TBARS React Supernatant with TBA Terminate->TBARS Measure Measure Absorbance at 532 nm TBARS->Measure Calculate Calculate % Inhibition Measure->Calculate End End Calculate->End

References

2,6-Di-tert-butylphenol as a Radical Scavenger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic compound widely recognized for its potent antioxidant properties.[1] With the chemical formula [(CH3)3C]2C6H3OH, this colorless solid is a key industrial chemical used as a UV stabilizer and antioxidant in a vast array of hydrocarbon-based products, from petrochemicals and plastics to aviation fuels where it prevents gumming.[2][3][4] Its efficacy stems from a unique molecular architecture: a reactive phenolic hydroxyl group combined with bulky tert-butyl groups at the ortho positions.[1] This structure allows it to effectively neutralize free radicals, which are primary instigators of oxidative degradation in organic materials and contributors to oxidative stress in biological systems.[5] This guide provides an in-depth technical overview of the role of 2,6-DTBP as a radical scavenger, detailing its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation.

Core Mechanism of Radical Scavenging

The primary antioxidant action of this compound is its ability to function as a radical scavenger through a process known as Hydrogen Atom Transfer (HAT). The phenolic hydroxyl (-OH) group can donate its hydrogen atom to a highly reactive free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction.[1]

Upon donating the hydrogen atom, 2,6-DTBP is converted into a phenoxyl radical. A critical feature of this molecule is the presence of two bulky tert-butyl groups positioned ortho to the hydroxyl group. These groups provide significant steric hindrance, which stabilizes the resulting phenoxyl radical. This stabilization is crucial as it prevents the phenoxyl radical from participating in further propagation reactions, making 2,6-DTBP an efficient chain-breaking antioxidant. The stabilized phenoxyl radical can then undergo further reactions to form stable, non-radical products, such as quinones or dimers.[6][7]

G cluster_0 Radical Scavenging by this compound DBTP This compound (Ar-OH) DBTP_Radical Stabilized Phenoxyl Radical (Ar-O•) DBTP->DBTP_Radical H• Donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• Acceptance StableProducts Stable End Products (e.g., Quinones) DBTP_Radical->StableProducts Reaction

Figure 1: Mechanism of Hydrogen Atom Transfer by 2,6-DTBP.

Quantitative Antioxidant Activity

The radical scavenging efficiency of this compound and its derivatives has been quantified using various in vitro assays. The data presented below summarizes key findings from studies evaluating these compounds. It is important to note that direct antioxidant assays on the parent this compound can be challenging due to steric hindrance, which may affect its interaction with certain radical species used in assays like the DPPH test.[8][9]

CompoundAssayMetricValueReference
2,6-di-tert-butyl-4-(3-hydroxypropyl)phenolDPPHRate Constant (k)3.672 × 10⁻⁵ s⁻¹ (First-order kinetics)[10]
3,5-di-tert-butyl-4-hydroxybenzohydrazideFe²⁺-induced Lipid PeroxidationAntioxidant Efficiency37% inhibition[11]
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propane-1,2-dione dioximeFe²⁺-induced Lipid PeroxidationAntioxidant EfficiencyHigher than BHT[11]
2,6-di-tert-butyl-4-methylphenol (BHT)Polymerization Inhibitionkinh (rate constant)1.2 x 10⁴ M⁻¹s⁻¹[7]
2,6-di-tert-butyl-4-methylphenol (BHT)DPPH Scavengingkinh (rate constant)0.2 x 10⁴ M⁻¹s⁻¹[7]

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the antioxidant potential of compounds like this compound. The following sections detail the methodologies for two of the most widely used in vitro antioxidant assays: the DPPH Radical Scavenging Assay and the ABTS Radical Cation Decolorization Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from violet to pale yellow.[1] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity.[1][12]

Methodology

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve an appropriate amount (e.g., 3.94 mg) of DPPH in 100 mL of a suitable solvent like methanol. The solution should be kept in an amber bottle and protected from light.[1]

    • Test Compound Stock Solution (e.g., 10 mM): Accurately weigh and dissolve the this compound derivative in a solvent such as DMSO to create a stock solution.

    • Working Solutions: Prepare a series of dilutions of the test compound from the stock solution using methanol or ethanol (e.g., 1, 5, 10, 25, 50, 100 µM).[1]

    • Standard: A known antioxidant, such as Trolox, is typically used as a positive control and for creating a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compound or standard to the wells of a 96-well microplate.[1]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[1]

    • For the blank control, use 100 µL of the solvent (e.g., methanol) instead of the sample.[1]

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[13]

    • Measure the absorbance at 517 nm using a microplate reader.[12][13]

  • Calculation:

    • The percentage of radical scavenging activity (inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance in the presence of the sample.

    • The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_workflow DPPH Assay Workflow prep Prepare Reagents (DPPH, Sample, Standard) plate Aliquot Samples/Standard (100 µL) into 96-well plate prep->plate add_dpph Add DPPH Solution (100 µL) to each well plate->add_dpph incubate Incubate in Dark (30 min at RT) add_dpph->incubate read Measure Absorbance (517 nm) incubate->read calculate Calculate % Inhibition and IC50 Value read->calculate

Figure 2: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity and is typically measured at 734 nm.[1] This assay is versatile and applicable to both hydrophilic and lipophilic antioxidants.[1]

Methodology

  • Reagent Preparation:

    • ABTS•+ Reagent Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in deionized water. Mix the two solutions in equal volumes and allow them to react for 12-16 hours at room temperature in the dark to generate the ABTS•+ radical cation.[14][15]

    • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.10 at 734 nm.[14]

    • Test Compound and Standard Solutions: Prepare stock and working solutions of the test compound and a standard (e.g., Trolox) as described for the DPPH assay.[1]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test compound or standard to the wells of a 96-well plate.[1]

    • Add 180 µL of the diluted ABTS•+ solution to each well.[1]

    • Shake the plate and incubate for 6-10 minutes at room temperature in the dark.[1]

    • Measure the absorbance at 734 nm.[1]

  • Calculation:

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is achieved by creating a calibration curve by plotting the % inhibition against different concentrations of Trolox. The TEAC value of the sample is then determined from this curve.[1]

G cluster_workflow ABTS Assay Workflow prep_abts Generate ABTS•+ Radical (ABTS + K2S2O8, 12-16h) dilute_abts Dilute ABTS•+ Solution (Absorbance ~0.7 at 734 nm) prep_abts->dilute_abts plate Aliquot Samples/Standard (20 µL) into 96-well plate dilute_abts->plate prep_samples Prepare Sample and Standard Dilutions prep_samples->plate add_abts Add Diluted ABTS•+ (180 µL) to each well plate->add_abts incubate Incubate in Dark (6-10 min at RT) add_abts->incubate read Measure Absorbance (734 nm) incubate->read calculate Calculate % Inhibition and TEAC Value read->calculate

Figure 3: Experimental workflow for the ABTS radical cation decolorization assay.

Conclusion

This compound serves as a foundational molecule in the field of antioxidants due to its highly effective radical scavenging capabilities. Its mechanism, centered on hydrogen atom donation and the formation of a sterically stabilized phenoxyl radical, makes it an excellent chain-breaking antioxidant. While its direct application can be limited by steric factors in some contexts, it is an indispensable intermediate for synthesizing a wide range of more complex and highly effective commercial antioxidants.[2][3][4] The standardized experimental protocols, such as the DPPH and ABTS assays, provide robust methods for quantifying the antioxidant activity of 2,6-DTBP and its numerous derivatives, enabling further research and development in materials science, food preservation, and pharmacology.

References

solubility of 2,6-di-tert-butylphenol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,6-Di-tert-butylphenol in Organic Solvents

This technical guide offers a comprehensive overview of the solubility of this compound, a crucial parameter for its application in research, development, and various industrial processes. The document is tailored for researchers, scientists, and drug development professionals, providing detailed data, experimental methodologies, and logical workflows.

Introduction to this compound

This compound is a colorless solid organic compound with the chemical formula C₁₄H₂₂O.[1] It belongs to the family of alkylated phenols and is widely recognized for its role as an antioxidant and UV stabilizer in hydrocarbon-based products, ranging from petrochemicals to plastics.[1] Understanding its solubility in various organic solvents is paramount for its effective formulation, synthesis, and application in diverse chemical processes.

Solubility Data

Table 1: Quantitative Solubility of this compound

Solvent ClassSolventSolubility
Alcohols MethanolSoluble[4]
EthanolSoluble[2]
IsopropanolSoluble[4]
Ketones AcetoneSoluble[2]
Methyl Ethyl KetoneSoluble[4]
Esters General EstersSoluble[3]
Hydrocarbons AlkanesSoluble[3]
Aromatic HydrocarbonsSoluble[3]
BenzeneSoluble[2]
TolueneFreely Soluble[4]
Petroleum EtherSoluble[4]
Halogenated Hydrocarbons Carbon TetrachlorideSoluble[2]
ChloroformSoluble[5]
Ethers Diethyl EtherSoluble[2]
Aqueous Water2.5 mg/L at 25 °C[2]
Glycols Propylene GlycolInsoluble[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for the reliable application of this compound. The following sections detail established methodologies for this purpose.

Shake-Flask Method

The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound.[6][7]

Materials:

  • High-purity this compound

  • Analytical grade organic solvent

  • Conical flasks with stoppers

  • Shaking incubator or a thermostatically controlled water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., gravimetric or spectroscopic)

Procedure:

  • An excess amount of this compound is added to a known volume of the selected solvent in a conical flask to create a saturated solution.

  • The flask is sealed to prevent solvent evaporation and placed in a shaking incubator at a constant temperature (e.g., 25 °C).

  • The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, the suspension is allowed to settle. Centrifugation can be used to facilitate the separation of the undissolved solid.

  • A sample of the clear supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any remaining solid particles.

  • The concentration of this compound in the filtrate is then determined using a suitable analytical method.

Analytical Quantification

Gravimetric Method:

  • A known volume of the filtered supernatant is collected in a pre-weighed, dry evaporating dish.[8][9]

  • The solvent is evaporated, typically in a drying oven at a temperature that will not cause the solute to decompose.

  • The dish is dried to a constant weight.[8][9]

  • The mass of the residue (the dissolved this compound) is used to calculate the solubility, usually expressed in g/100 mL or mol/L.

Spectroscopic Method:

  • A calibration curve is first prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its wavelength of maximum absorbance (λmax).

  • The filtered supernatant is diluted with a known factor to bring its absorbance within the linear range of the calibration curve.

  • The absorbance of the diluted sample is measured.

  • The concentration of the solute in the diluted sample is determined from the calibration curve, and the solubility of the original saturated solution is calculated by accounting for the dilution.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal and equilibrate in shaking incubator (24-48h) prep1->prep2 prep3 Settle or centrifuge to sediment solid prep2->prep3 analysis1 Filter supernatant prep3->analysis1 analysis2_grav Gravimetric: Evaporate solvent and weigh residue analysis1->analysis2_grav analysis2_spec Spectroscopic: Dilute and measure absorbance analysis1->analysis2_spec calc1 calc1 analysis2_grav->calc1 Calculate Solubility calc2 calc2 analysis2_spec->calc2 Determine Concentration from Calibration Curve

Caption: A workflow for the experimental determination of solubility.

Logical Relationships in Solubility

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility of This compound solute_polarity Low Polarity solute_polarity->solubility 'Like dissolves like' principle solute_hbond Weak H-bonding solute_hbond->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_hbond H-bonding Capacity solvent_hbond->solubility temp Temperature temp->solubility Generally increases solubility pressure Pressure pressure->solubility Significant for gases

References

Navigating the Safety Profile of 2,6-di-tert-butylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-di-tert-butylphenol (2,6-DTBP) is a hindered phenolic compound widely utilized as an antioxidant and UV stabilizer in various industrial applications, including plastics, elastomers, and petroleum products.[1] Its antioxidant properties also lead to its investigation and use in pharmaceutical and research settings. A thorough understanding of its safety profile and handling requirements is paramount for professionals in research and drug development to ensure occupational safety and experimental integrity. This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of this compound.

Core Safety and Physical Properties

A summary of the key safety and physical characteristics of this compound is presented below. This data is essential for initial risk assessment in a laboratory or manufacturing setting.

PropertyValue
Chemical Formula C₁₄H₂₂O
Molecular Weight 206.33 g/mol
Appearance White to light yellow crystalline solid
Melting Point 34-37 °C
Boiling Point 253 °C
Flash Point 118 °C (244 °F)
Solubility Insoluble in water; soluble in organic solvents such as ethanol, ether, and benzene.
LD₅₀ (Oral, Rat) >5000 mg/kg[2]
Skin Irritation Non-irritating to slight irritant
Eye Irritation Irritant
Skin Sensitization May cause skin sensitization[2]

Toxicological Profile and Hazard Identification

This compound is considered a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause an allergic skin reaction.[2] Furthermore, it is toxic to aquatic life with long-lasting effects.

Acute Toxicity

The acute oral toxicity of this compound is low, with a reported LD₅₀ in rats of >5000 mg/kg.[2] Ingestion may cause irritation of the mouth and stomach.[2]

Dermal and Eye Irritation

The substance is considered to be an irritant to the eyes and may cause slight skin irritation.[2] Prolonged contact with the skin should be avoided.

Skin Sensitization

There is evidence to suggest that this compound may cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.[2]

Handling Precautions and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent handling precautions and the use of appropriate personal protective equipment are mandatory.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working with powders or in situations where dust may be generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.

General Hygiene

Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used or stored.

Experimental Protocols for Safety Assessment

The safety assessment of chemicals like this compound follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity is determined by administering a single dose of the substance to fasted animals (typically rats). For a substance like 2,4-di-tert-butylphenol, a structural isomer, dose levels of 819, 1024, 1280, 1600, and 2000 mg/kg body weight were used in a study.[3] Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[3] A post-mortem examination of major organs is also conducted.[3] The LD₅₀ value is then calculated.

Dermal Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation. A defined amount of the test substance (e.g., 0.5 g) is applied to a small area of the shaved skin of an animal (typically a rabbit) and covered with a semi-occlusive patch for a set period (e.g., 4 hours).[4][5] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[4][5] The severity of the reactions is scored to determine the irritation potential.

Eye Irritation (Based on OECD Guideline 405)

To assess eye irritation, a small, single dose of the substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control.[6][7] The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[6][7] The severity and reversibility of any observed effects are recorded to classify the substance's eye irritation potential.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is a common method to assess the skin sensitization potential of a chemical. Various concentrations of the test substance are applied to the dorsal surface of the ears of mice for three consecutive days.[8] On day five, the mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) that is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.[8][9] The degree of proliferation is measured and compared to a vehicle control group. A stimulation index (SI) of three or greater is typically considered a positive result, indicating that the substance is a skin sensitizer.[9] For the related compound 2,4-di-tert-butylphenol, the LLNA yielded a positive response.[10]

Mechanistic Insights into Toxicity: Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of this compound.

Interference with Retinoid Acid Receptor β (RARβ)

Studies have identified the retinoic acid receptor β (RARβ) as a key molecular target of this compound and its metabolites.[11] Interference with RARβ signaling can disrupt gene expression and cellular processes, potentially leading to adverse health effects. Unlike its isomer 2,4-di-tert-butylphenol, 2,6-DTBP does not appear to activate the retinoid X receptor (RXR).[12]

Induction of Oxidative Stress and Apoptosis

Exposure to this compound has been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This oxidative stress can lead to cellular damage and trigger apoptosis, or programmed cell death.

Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Effects cluster_outcome Adverse Outcome 2,6-DTBP 2,6-DTBP RARb_interference RARβ Interference 2,6-DTBP->RARb_interference Oxidative_Stress Oxidative Stress (ROS Production) 2,6-DTBP->Oxidative_Stress Adverse_Effects Adverse Health Effects RARb_interference->Adverse_Effects Apoptosis Apoptosis Oxidative_Stress->Apoptosis Apoptosis->Adverse_Effects

Caption: Simplified signaling pathway of this compound toxicity.

Experimental Workflow for Safety Evaluation

The safety evaluation of a chemical like this compound follows a structured workflow, beginning with in silico and in vitro methods before proceeding to in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Safety_Workflow Start Chemical Information (2,6-DTBP) In_Silico In Silico Assessment (QSAR, Read-Across) Start->In_Silico In_Vitro In Vitro Testing (e.g., Cell-based assays) In_Silico->In_Vitro Acute_Toxicity Acute Toxicity Testing (Oral, Dermal) In_Vitro->Acute_Toxicity Irritation Irritation Testing (Skin, Eye) In_Vitro->Irritation Sensitization Sensitization Testing (e.g., LLNA) In_Vitro->Sensitization Hazard_Classification Hazard Classification and Risk Assessment Acute_Toxicity->Hazard_Classification Irritation->Hazard_Classification Sensitization->Hazard_Classification

Caption: General experimental workflow for the safety evaluation of this compound.

Conclusion

This compound is a valuable industrial chemical with important applications in research and development. However, its potential hazards necessitate a comprehensive understanding of its safety profile and strict adherence to handling precautions. By following the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with its use and ensure a safe working environment. Further research into its toxicological mechanisms will continue to refine our understanding and inform safety protocols.

References

The Shielding Effect: An In-depth Technical Guide to the Steric Hindrance Effects in 2,6-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butylphenol is a sterically hindered phenol of significant industrial and academic interest. Its unique structural characteristics, dominated by the two bulky tert-butyl groups flanking the hydroxyl moiety, profoundly influence its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the steric hindrance effects in this compound, covering its synthesis, structural features, reactivity, antioxidant properties, and implications in medicinal chemistry. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to offer a thorough understanding of this important molecule.

Introduction to Steric Hindrance in this compound

Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules. It arises from the spatial arrangement of atoms, where bulky groups can impede the approach of reactants to a reaction site. In this compound, the two tert-butyl groups ortho to the hydroxyl group create a sterically crowded environment. This "shielding" of the hydroxyl group is the primary determinant of its unique chemical behavior, distinguishing it from phenol and less hindered derivatives. The consequences of this steric hindrance are manifold, affecting everything from its synthesis and reactivity in common organic reactions to its potent antioxidant activity and its role as a scaffold in drug design.

Structural Elucidation of Steric Hindrance

The steric strain imposed by the tert-butyl groups in this compound leads to notable deviations in its molecular geometry compared to phenol. X-ray crystallographic studies provide precise measurements of bond lengths and angles, offering a quantitative insight into the structural consequences of this steric crowding.

Table 1: Comparison of Selected Bond Lengths and Angles in Phenol and this compound

ParameterPhenolThis compoundReference
C-O Bond Length (Å)~1.36~1.38[1]
C-C-O Bond Angle (°)~120~119[1]
C2-C1-C6 Bond Angle (°)~120~122[1]

The data indicates a slight elongation of the C-O bond and a widening of the C2-C1-C6 bond angle in this compound, accommodating the bulky tert-butyl groups.

Synthesis of this compound

The industrial synthesis of this compound is a classic example of shape-selective catalysis, where the reaction conditions are optimized to favor the formation of the 2,6-disubstituted product over other isomers. The primary method is the Friedel-Crafts alkylation of phenol with isobutene.[2]

Experimental Protocol: Industrial Synthesis of this compound

Materials:

  • Phenol

  • Isobutylene

  • Aluminum phenoxide catalyst

  • Solvent (e.g., toluene)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • A mixture of phenol and the aluminum phenoxide catalyst in a suitable solvent is charged into a pressurized reaction vessel.

  • The vessel is sealed and heated to the reaction temperature, typically between 100-150°C.[3]

  • Isobutylene is then introduced into the reactor under pressure (e.g., 5-20 bar).[4]

  • The reaction is allowed to proceed for a specified time, during which the isobutylene selectively alkylates the phenol at the ortho positions, driven by the catalyst.

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The reaction mixture is then worked up, typically involving catalyst deactivation and removal, followed by distillation to isolate the high-purity this compound.

Synthesis_Workflow phenol Phenol reactor Pressurized Reactor (100-150°C, 5-20 bar) phenol->reactor isobutylene Isobutylene isobutylene->reactor catalyst Aluminum Phenoxide Catalyst catalyst->reactor workup Reaction Work-up (Catalyst Removal, Distillation) reactor->workup Reaction Mixture product This compound workup->product

Figure 1: Synthesis workflow for this compound.

The Impact of Steric Hindrance on Chemical Reactivity

The steric shielding of the hydroxyl group in this compound dramatically reduces its reactivity in reactions that require nucleophilic attack by the oxygen or direct interaction with the hydroxyl proton.

Acidity

While the tert-butyl groups are electron-donating, which would be expected to decrease acidity, the steric hindrance to solvation of the corresponding phenoxide ion plays a more significant role, making it a weaker acid than phenol.

Etherification and Esterification

Reactions such as the Williamson ether synthesis and Fischer esterification are severely hindered. The bulky tert-butyl groups prevent the close approach of electrophiles to the oxygen atom, making these reactions proceed very slowly, if at all, under standard conditions.

Experimental Protocol: Attempted Williamson Ether Synthesis with this compound

This protocol illustrates the low reactivity of this compound in a typical SN2 reaction.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Methyl iodide (CH3I)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound and anhydrous THF.

  • Cool the solution in an ice bath and slowly add sodium hydride.

  • Allow the mixture to stir at room temperature for 1 hour to form the sodium phenoxide.

  • Add methyl iodide to the reaction mixture.

  • The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC).

  • Under conditions where phenol would react completely within a short period, this compound will show little to no formation of the corresponding ether, even after prolonged reaction times.

Antioxidant Properties: A Consequence of Steric Hindrance

The primary application of this compound and its derivatives is as antioxidants.[2] The steric hindrance that curtails its participation in many organic reactions is precisely what makes it an excellent radical scavenger.

Mechanism of Action

This compound functions as a chain-breaking antioxidant. It donates its phenolic hydrogen atom to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. The resulting phenoxy radical is highly stabilized due to two factors:

  • Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring.

  • Steric Shielding: The bulky tert-butyl groups prevent the phenoxy radical from undergoing further reactions, such as dimerization or reacting with other molecules, which would lead to undesired byproducts. This stability makes the phenoxy radical a "radical sink."

Antioxidant_Mechanism cluster_0 Radical Scavenging cluster_1 Radical Stabilization DTBP This compound (ArOH) PhenoxyRadical Stabilized Phenoxy Radical (ArO•) DTBP->PhenoxyRadical H• donation Radical Free Radical (R•) Product Neutralized Molecule (RH) Radical->Product H• acceptance PhenoxyRadical2 Phenoxy Radical Resonance Resonance Delocalization PhenoxyRadical2->Resonance StericShielding Steric Shielding PhenoxyRadical2->StericShielding StableRadical Stable Radical Resonance->StableRadical StericShielding->StableRadical

Figure 2: Mechanism of antioxidant action of this compound.
Quantitative Assessment of Antioxidant Activity

The antioxidant activity of phenolic compounds is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.

Table 2: Comparative Antioxidant Activity (DPPH Assay)

CompoundIC50 (µg/mL)Reference
Phenol>1000[5]
This compound< 100[5]
Butylated Hydroxytoluene (BHT)~200[6]
Trolox (Vitamin E analog)~5[7]

Note: IC50 values can vary depending on the specific assay conditions. The data presented is for comparative purposes.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the this compound solutions to the wells. A control well should contain methanol instead of the antioxidant solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Implications in Drug Development and Medicinal Chemistry

The unique properties of this compound make it an interesting scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, often leveraging their antioxidant and anti-inflammatory properties.

Modulation of Signaling Pathways

Recent studies have shown that this compound and its metabolites can modulate key cellular signaling pathways implicated in carcinogenesis and inflammation. For instance, it has been shown to interfere with the retinoic acid receptor β (RARβ) signaling pathway and affect the expression of proteins such as p-Erk1/2 and COX-2.[8]

The ERK1/2 signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. The ability of this compound derivatives to modulate this pathway opens up avenues for the development of novel anticancer agents.

ERK12_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse DTBP_derivative 2,6-DTBP Derivative DTBP_derivative->ERK Modulation

Figure 3: Simplified ERK1/2 signaling pathway and a potential point of modulation by this compound derivatives.

Conclusion

The steric hindrance imparted by the two ortho tert-butyl groups in this compound is the defining feature that governs its chemistry and applications. This structural element renders the hydroxyl group less reactive in many traditional organic reactions, a property that is ingeniously exploited in its primary role as a highly effective and stable antioxidant. For researchers in materials science, organic synthesis, and particularly in drug development, a thorough understanding of these steric effects is crucial for the rational design of new molecules with tailored properties. The principles illustrated by this compound serve as a powerful example of how steric control can be harnessed to achieve specific chemical and biological functions.

References

Spectroscopic Profile of 2,6-di-tert-butylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,6-di-tert-butylphenol, a sterically hindered phenol widely used as an antioxidant and a building block in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1Triplet1HAr-H (para)
~6.8Doublet2HAr-H (meta)
~5.0Singlet1H-OH
~1.4Singlet18H-C(CH₃)₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~152C-O
~135C-C(CH₃)₃
~126Ar-CH (para)
~125Ar-CH (meta)
~34-C (CH₃)₃
~30-C(C H₃)₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized experimental protocol for obtaining NMR spectra of a phenolic compound like this compound.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[1]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1] The solution height in the tube should be approximately 4-5 cm.[1]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters for the desired experiment (¹H or ¹³C). This includes the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • Acquire the spectrum. For identifying the hydroxyl proton peak, a "D₂O shake" experiment can be performed.[2][3][4] A drop of deuterium oxide is added to the NMR tube, and after shaking, the -OH peak will disappear from the spectrum due to proton-deuterium exchange.[2][3][4]

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the peaks to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3640Sharp, WeakFree O-H stretch
3550 - 3230Broad, StrongHydrogen-bonded O-H stretch[5]
~2960StrongC-H stretch (aliphatic)
1600 - 1440Medium-StrongC=C stretch (aromatic)[5]
1410 - 1310MediumC-O stretch[5]
1230 - 1140MediumC-O stretch[5]

Note: The appearance of a sharp "free" O-H stretch in addition to the broad hydrogen-bonded O-H stretch is characteristic of sterically hindered phenols.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR)-IR.

  • Sample Preparation :

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Instrument Setup and Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

    • With the sample in place, collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing :

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum can be analyzed for the characteristic absorption bands of the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

Table 4: Key Mass Spectral Peaks for this compound

m/zRelative IntensityAssignment
206High[M]⁺ (Molecular Ion)[6][7]
191High[M - CH₃]⁺
175Medium[M - OCH₃]⁺ or [M - C₂H₅]⁺
163Low[M - C₃H₇]⁺
57High[C(CH₃)₃]⁺

Note: The fragmentation pattern can be influenced by the ionization method used.

Experimental Protocol for Mass Spectrometry

The following describes a general protocol for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • Instrument Setup and Data Acquisition :

    • Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas (usually helium) flow rate. A typical oven program might start at a low temperature, ramp up to a higher temperature to ensure elution of the compound, and then hold at the final temperature.

    • Set the MS parameters, including the ionization mode (EI), ion source temperature, and mass range to be scanned (e.g., m/z 40-400).[8]

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • Data Processing :

    • The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

    • The mass spectrometer will generate a mass spectrum for each component as it elutes from the GC column.

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. This data can be compared with library spectra for confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Report Final Report Purity->Report

References

An In-Depth Technical Guide to 2,6-di-tert-butylphenol Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-di-tert-butylphenol and its derivatives represent a versatile class of sterically hindered phenolic compounds with significant applications in industrial processes and, increasingly, in the realm of drug discovery and development. The characteristic presence of two bulky tert-butyl groups flanking the phenolic hydroxyl group imparts unique chemical properties, most notably potent antioxidant activity.[1] This core structure serves as a scaffold for a diverse array of analogues with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthetic accessibility of the this compound core and the ease of its derivatization are key to exploring its therapeutic potential.

Core Synthesis: Friedel-Crafts Alkylation

The parent compound, this compound, is industrially synthesized via the Friedel-Crafts alkylation of phenol with isobutene. The use of an aluminum phenoxide catalyst selectively directs the alkylation to the ortho positions.[4]

General Protocol for Friedel-Crafts Alkylation:

  • A mixture of phenol and a catalytic amount of aluminum phenoxide is heated.

  • Isobutene gas is then passed through the reaction mixture.

  • The reaction is typically carried out at temperatures ranging from 100°C to 120°C under pressure.

  • The resulting product mixture is then purified, often by distillation, to yield this compound.

Synthesis of Bioactive Derivatives

A variety of derivatives can be synthesized from the this compound scaffold to modulate its biological activity.

Protocol for Synthesis of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine:

  • Equimolar ratios of formaldehyde and dimethylamine are mixed and cooled to 5-8°C.

  • This mixture is added to an alcoholic solution of this compound.

  • The reaction mixture is heated to 80-90°C for 3-6 hours.

  • Volatile products are removed by heating to 110-140°C while purging with an inert gas.

  • The resulting Mannich base can be further modified or used as is.

These derivatives are important intermediates for more complex antioxidants.

Protocol for Synthesis of Methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate:

  • This compound is reacted with methyl acrylate in a Michael addition reaction.[4]

  • This reaction is typically catalyzed by a base.

  • The resulting propionate derivative can be used in the synthesis of larger antioxidants like Irganox 1098.[4]

Schiff bases of this compound have shown promising anticancer activity.[5][6][7]

General Protocol for Synthesis of Schiff Base Derivatives:

  • A substituted aniline is reacted with a 4-formyl-2,6-di-tert-butylphenol derivative.

  • The condensation reaction is typically carried out in a suitable solvent like ethanol with catalytic acid.

  • The resulting Schiff base precipitates and can be purified by recrystallization.

Biological Activities and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their diverse biological activities.

Antioxidant Activity

The sterically hindered phenolic hydroxyl group is a potent scavenger of free radicals, which is the basis for the antioxidant activity of these compounds.[1] The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, preventing it from propagating radical chain reactions.[1]

Structure-Activity Relationship (SAR) for Antioxidant Activity:

  • The presence of electron-donating groups at the para position generally enhances antioxidant activity.

  • The degree of steric hindrance around the hydroxyl group influences the rate of hydrogen atom donation.

  • The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy.[8]

Quantitative Antioxidant Activity Data

CompoundAssayIC50 / EC50 (µM)Reference
2,6-di-tert-butyl-4-methylphenol (BHT)DPPHVaries[9]
This compoundDPPH<0.01 (TEAC)[9]
Schiff Base DerivativesDPPHScavenging rates comparable to Vitamin C[10]
Anti-inflammatory Activity

Several this compound derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[2]

NF-κB Signaling Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[11] this compound derivatives can interfere with this pathway at multiple points, including the inhibition of IκBα degradation and the prevention of p65 nuclear translocation.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa prevents degradation NFkB NF-κB (p50/p65) IkBa->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes induces Nucleus Nucleus DTBP_derivative This compound Derivative DTBP_derivative->IKK inhibits DTBP_derivative->NFkB inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Quantitative Anti-inflammatory Activity Data

Compound/ExtractAssayCell LineIC50 (µg/mL)Reference
BHT/BHA combinationCox2 and Tnfa gene expressionRAW264.7Potent inhibition[12]
2,6-di-tert-butylphenols with heterocyclic groupsCarrageenan-induced paw edemaRatsActive[13]
Anticancer Activity

A growing body of evidence suggests that this compound analogues possess significant anticancer properties, often mediated through the induction of apoptosis via the p53 signaling pathway.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[14] In many cancer cells, the p53 pathway is inactivated. Certain this compound derivatives have been shown to activate p53, leading to the transcriptional upregulation of pro-apoptotic genes like Bax and PUMA. This, in turn, triggers the mitochondrial (intrinsic) pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.

G Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 activates p53_active Active p53 p53->p53_active MDM2 MDM2 p53->MDM2 is inhibited by Pro_apoptotic_Genes Pro-apoptotic Genes (e.g., Bax, PUMA) p53_active->Pro_apoptotic_Genes upregulates Mitochondrion Mitochondrion Pro_apoptotic_Genes->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis DTBP_derivative This compound Derivative DTBP_derivative->p53 activates G start Start prep_reagents Prepare Reagents (DPPH/FRAP, Sample, Standard) start->prep_reagents reaction Mix Reagents and Incubate prep_reagents->reaction measure Measure Absorbance reaction->measure calculate Calculate % Inhibition or Ferric Reducing Power measure->calculate end End calculate->end G start Start seed_cells Seed RAW 264.7 Cells start->seed_cells pretreat Pre-treat with Test Compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay for NO collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance calculate_inhibition Calculate % NO Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end G start Start seed_cells Seed Cancer Cells start->seed_cells treat_compound Treat with Test Compound seed_cells->treat_compound incubate Incubate (24-72h) treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate % Cell Viability and IC50 measure_absorbance->calculate_viability end End calculate_viability->end

References

Industrial Production of 2,6-di-tert-butylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-di-tert-butylphenol (2,6-DTBP) is a crucial building block in the synthesis of antioxidants and various pharmaceuticals.[1][2][3] This colorless, solid alkylated phenol is produced industrially primarily through the Friedel-Crafts alkylation of phenol with isobutene.[1] This technical guide provides a comprehensive overview of the industrial production of 2,6-DTBP, detailing the core chemical processes, experimental protocols, and process optimization strategies. Quantitative data from various sources are summarized for comparative analysis. Furthermore, this document presents visual representations of the synthesis pathway and a typical industrial workflow to facilitate a deeper understanding of the manufacturing process.

Core Chemical Principles: The Alkylation of Phenol

The industrial synthesis of this compound is predominantly achieved via the Friedel-Crafts alkylation of phenol with isobutene.[1] The reaction is catalyzed by an aluminum phenoxide catalyst, which is often generated in situ by dissolving aluminum in phenol.[4][5] The use of a strong Lewis acid catalyst like the aluminum ion is critical for achieving selective ortho-alkylation, which is necessary for the formation of 2,6-DTBP.[1] In the absence of such a catalyst and under conventional Brønsted acid conditions, the para-position is favored, leading to the formation of 2,4-di-tert-butylphenol.[1]

The overall reaction can be represented as:

C₆H₅OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂C₆H₃OH[1]

A key challenge in this process is managing the formation of byproducts, which primarily include ortho-tert-butylphenol (o-TBP), 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.[4][6] Process conditions such as temperature, pressure, and the molar ratio of reactants are carefully controlled to maximize the yield and selectivity towards the desired 2,6-DTBP isomer.

Process Synthesis Pathway

G Phenol Phenol Alkylation Alkylation Reaction Phenol->Alkylation Isobutene Isobutene Isobutene->Alkylation Catalyst Aluminum Phenoxide Catalyst Catalyst->Alkylation oTBP ortho-tert-butylphenol (Intermediate/Byproduct) Alkylation->oTBP DTBP_26 This compound (Target Product) Alkylation->DTBP_26 DTBP_24 2,4-di-tert-butylphenol (Byproduct) Alkylation->DTBP_24 TTBP 2,4,6-tri-tert-butylphenol (Byproduct) Alkylation->TTBP oTBP->Alkylation Further Alkylation G cluster_0 Reaction Stage cluster_1 Separation & Purification Phenol Phenol CatalystPrep Catalyst Preparation (Aluminum Phenoxide) Phenol->CatalystPrep Aluminum Aluminum Aluminum->CatalystPrep AlkylationReactor Alkylation Reactor (90-110°C, 6-10 atm) CatalystPrep->AlkylationReactor Isobutylene Isobutylene Isobutylene->AlkylationReactor CatalystDeactivation Catalyst Deactivation (Water Vapor) AlkylationReactor->CatalystDeactivation Debutanization Debutanization Column (C4 Fraction Removal) CatalystDeactivation->Debutanization Distillation1 Distillation Column 1 (o-TBP Removal) Debutanization->Distillation1 Distillation2 Distillation Column 2 (2,6-DTBP Isolation) Distillation1->Distillation2 Byproducts1 Byproducts Distillation1->Byproducts1 o-TBP Stream CoolingCrystallization Cooling/Heating (Purification) Distillation2->CoolingCrystallization Byproducts2 Byproducts Distillation2->Byproducts2 2,4-DTBP & 2,4,6-TTBP Stream FinalProduct High Purity This compound CoolingCrystallization->FinalProduct

References

The Environmental Fate and Ecotoxicity of 2,6-Di-tert-butylphenol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butylphenol (2,6-DTBP) is a synthetic phenolic compound widely utilized as an antioxidant and stabilizer in a variety of industrial applications, including fuels, lubricants, plastics, and rubber.[1] Its primary function is to inhibit oxidative degradation, thereby extending the shelf life and performance of these products.[2] Given its widespread use, understanding the environmental fate and potential toxicity of 2,6-DTBP is of paramount importance for assessing its environmental risk and ensuring its safe handling and disposal. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental distribution, degradation pathways, and toxicological profile of this compound.

Environmental Fate

The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, its environmental behavior is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) indicate a tendency to partition from the aqueous phase into organic matter, such as soil and sediment.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number128-39-2[1]
Molecular FormulaC14H22O[1]
Molecular Weight206.329 g/mol [1]
AppearanceColorless to light yellow solid or liquid[1][3]
Melting Point34-37 °C[1]
Boiling Point253 °C[1]
Water Solubility2.5 mg/L at 25 °C[3]
Log Kow4.92[3]
Abiotic Degradation

Hydrolysis: No experimental data on the hydrolysis of this compound were identified in the reviewed literature. Phenols are generally resistant to hydrolysis under typical environmental conditions.[4] The presence of two bulky tert-butyl groups ortho to the hydroxyl group creates significant steric hindrance, which is expected to further inhibit any potential hydrolytic reactions.[5] Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Photodegradation: Photodegradation, or the breakdown of a chemical by light, is a relevant environmental fate process for this compound. Studies have shown that it can be degraded by sunlight in aqueous solutions. The photolysis half-life of this compound in pure water has been reported to be as short as 2.41 hours under simulated sunlight.[6] Another study reported a half-life of 11.382 hours under irradiation.[6] The degradation products of photolysis can include other phenolic compounds and quinones.[6]

Biotic Degradation

Biodegradation: Biodegradation by microorganisms is a key process for the removal of this compound from the environment. Several bacterial strains have been shown to degrade this compound. For instance, an Alcaligenes sp. strain was found to remove 62.4% of an initial 100 mg/L concentration of this compound in 11 days, with a calculated half-life of 9.38 days.[7] Another study demonstrated that Pseudomonas aeruginosa can efficiently degrade this compound, with complete removal of lower concentrations (2 and 10 mg/L) and 85% degradation of a 100 mg/L concentration within 7 days.[8]

The proposed biodegradation pathway often involves the oxidation of the tert-butyl groups and cleavage of the aromatic ring.[8]

Bioaccumulation

With a high log Kow value, this compound has the potential to bioaccumulate in aquatic organisms. A measured bioconcentration factor (BCF) of 660 has been reported in the golden orfe (Leuciscus idus melanotus).[6] This indicates a significant potential for accumulation in fish tissues from the surrounding water.

Toxicity

The toxicity of this compound has been evaluated in various organisms, including aquatic species and mammals.

Aquatic Toxicity

This compound is classified as toxic to aquatic organisms.[9] Acute toxicity data for several aquatic species are summarized in Table 2.

Table 2: Aquatic Toxicity of this compound

SpeciesEndpointValue (mg/L)Exposure DurationReference
Fathead minnow (Pimephales promelas)LC501.496 hours[10]
Water flea (Daphnia magna)EC500.4548 hours[10]
Fresh water algae (Scenedesmus capricornutum)EC503.672 hours[7]
Mammalian Toxicity

The mammalian toxicity of this compound has been assessed through various studies, with the key findings summarized in Table 3.

Table 3: Mammalian Toxicity of this compound

Test OrganismRoute of AdministrationEndpointValueReference
RatOralLD50> 5000 mg/kg[7]
MouseIntravenousLD50120 mg/kg
RatOral (Repeated Dose)NOAEL100 mg/kg/day[7]

The available data suggest that this compound has low acute oral toxicity in rats.[7] However, it can be more toxic when administered intravenously. Repeated dose studies in rats have established a No-Observed-Adverse-Effect-Level (NOAEL) of 100 mg/kg/day.[7]

Experimental Protocols

Biodegradation Study

A common method to assess the biodegradability of a chemical is the OECD 301 guideline (Ready Biodegradability). A typical experimental setup would involve:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial inoculum.

  • Test Medium: A mineral salts medium containing the test substance as the sole source of organic carbon is prepared.

  • Test Conditions: The test is typically run in the dark at a constant temperature (e.g., 20-25°C) and pH (e.g., 7.4 ± 0.2).

  • Measurement of Biodegradation: Biodegradation is monitored by measuring the depletion of dissolved organic carbon (DOC), the production of carbon dioxide (CO2), or the consumption of oxygen.

  • Duration: The test is usually run for 28 days.

Photodegradation Study

The protocol for a photodegradation study, such as one following the US EPA OTS 795.70 guideline, generally includes:

  • Test Solutions: Solutions of this compound are prepared in purified water and, if relevant, in synthetic humic water to simulate natural water conditions.

  • Light Source: A light source that simulates natural sunlight is used. This can be a xenon arc lamp or natural sunlight.

  • Test Vessels: Quartz or borosilicate glass vessels that are transparent to the relevant wavelengths of light are used.

  • Controls: Dark controls (vessels wrapped in aluminum foil) are run in parallel to account for any non-photolytic degradation.

  • Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The rate of degradation and the half-life of the compound are calculated from the concentration-time data.

Bioaccumulation Study

The bioaccumulation potential in fish is often assessed using the OECD 305 guideline. The key steps are:

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

  • Exposure Phase: Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system for a period of 28 days.

  • Depuration Phase: After the exposure phase, the fish are transferred to clean, flowing water for a depuration period (typically 14 days or until the concentration in the fish has declined significantly).

  • Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.

  • Analysis: The concentration of this compound in fish tissue and water is determined.

  • Calculation of BCF: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Visualizations

Biodegradation_Pathway This compound This compound Intermediate_Metabolites Oxidized Intermediates (e.g., hydroxylated derivatives, ring-cleavage products) This compound->Intermediate_Metabolites Microbial Oxidation CO2_H2O Carbon Dioxide + Water Intermediate_Metabolites->CO2_H2O Mineralization

Caption: Proposed aerobic biodegradation pathway of this compound.

Experimental_Workflow_Toxicity cluster_0 Range-Finding Test cluster_1 Definitive Test Dose_Selection Select a range of concentrations Short_Exposure Expose organisms for a short duration Dose_Selection->Short_Exposure Observe_Mortality Observe mortality/ effects Short_Exposure->Observe_Mortality Definitive_Doses Select definitive test concentrations based on range-finding results Observe_Mortality->Definitive_Doses Inform Long_Exposure Expose organisms for a specified duration (e.g., 96h for LC50) Definitive_Doses->Long_Exposure Record_Data Record mortality/ effects at set intervals Long_Exposure->Record_Data Data_Analysis Calculate LC50/EC50 using statistical methods Record_Data->Data_Analysis

Caption: General workflow for determining acute aquatic toxicity (LC50/EC50).

Conclusion

This compound is a compound of moderate persistence in the environment. While resistant to hydrolysis, it is susceptible to degradation by both sunlight and microbial action. Its high potential for bioaccumulation in aquatic organisms, coupled with its toxicity to aquatic life, underscores the importance of minimizing its release into the environment. The mammalian toxicity data suggest low acute oral toxicity, but further research into potential chronic effects may be warranted. The information and protocols presented in this guide provide a solid foundation for researchers and professionals to understand and assess the environmental and toxicological profile of this compound.

References

historical development of hindered phenolic antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Development of Hindered Phenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hindered phenolic antioxidants are a cornerstone of stabilization technology, crucial for preventing the oxidative degradation of a vast array of organic materials. From plastics and synthetic rubbers to food, fuels, and pharmaceuticals, these compounds play a vital role in extending product life, maintaining performance, and ensuring safety.[1][2] Their defining structural feature is a phenolic hydroxyl group flanked by bulky alkyl groups, typically tert-butyl groups. This "steric hindrance" is key to their function, allowing them to effectively scavenge free radicals while maintaining stability.[2][3] This guide provides a comprehensive overview of the , their mechanism of action, key structural classes, and the experimental protocols used to evaluate their efficacy.

Early Developments and Historical Context

The study of antioxidants began in the late 19th and early 20th centuries, driven by industrial needs to prevent the degradation of materials like rubber.[4][5] Early research focused on preventing the oxidation of unsaturated fats, which causes rancidity.[4]

A brief timeline of key milestones is as follows:

  • 1861: Hoffman identifies that the aging of rubber is due to oxygen absorption.[5]

  • 1870s: Phenol and cresol are first used as antioxidants.[5]

  • 1922: Vitamin E is discovered, later identified as a potent natural antioxidant.[5]

  • Late 1940s-1950s: The first major synthetic hindered phenolic antioxidants, Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), are developed and commercialized. BHT was patented in 1947 and is considered one of the first antioxidants for polymer materials.[6][7][8]

  • 1960s: A new generation of higher molecular weight, poly-phenolic antioxidants is developed to overcome the volatility limitations of BHT and BHA. This includes the development of Irganox 1010 in 1964 and Irganox 1076.[5]

  • 1970s: Asymmetric hindered phenols are developed, offering improved reactivity and color stability.[9]

Mechanism of Action: Free Radical Scavenging

Hindered phenolic antioxidants primarily function as "chain-breaking" antioxidants. They interrupt the auto-oxidation cycle by donating a hydrogen atom from their phenolic hydroxyl group to a free radical, neutralizing it and preventing it from propagating the degradation chain.[1][10]

The key steps are:

  • Initiation: An organic molecule (R-H) is exposed to energy (heat, UV light) and forms a free radical (R•).

  • Propagation: The free radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This highly reactive peroxy radical can then abstract a hydrogen from another organic molecule, creating a hydroperoxide (ROOH) and another free radical (R•), thus propagating the chain reaction.

  • Termination by Hindered Phenol (ArOH): The hindered phenolic antioxidant donates its weakly bonded hydroxyl hydrogen to the peroxy radical (ROO•), forming a stable hydroperoxide and a phenoxy radical (ArO•).

    ROO• + ArOH → ROOH + ArO•

The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to continue the oxidation chain.[11] It can then react with another peroxy radical to form non-radical products.[10]

dot digraph "Hindered Phenolic Antioxidant Mechanism" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2, penwidth=1.5 ];

edge [ fontname="Arial", fontsize=10, arrowsize=0.8, penwidth=1.5 ];

// Nodes Polymer [label="Polymer (R-H)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Radical [label="Alkyl Radical (R•)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; Oxygen [label="Oxygen (O2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; PeroxyRadical [label="Peroxy Radical (ROO•)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; Hydroperoxide [label="Hydroperoxide (ROOH)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; HinderedPhenol [label="Hindered Phenol\n(ArOH)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; PhenoxyRadical [label="Stable Phenoxy Radical\n(ArO•)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; NonRadical [label="Non-Radical Products", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Edges Polymer -> Radical [label="Heat, UV Light\n(Initiation)", color="#5F6368"]; Radical -> PeroxyRadical [label="+ O2", color="#5F6368"]; PeroxyRadical -> Hydroperoxide [label="+ R-H\n(Propagation)", color="#5F6368"]; Hydroperoxide -> Radical [style=dashed, arrowhead=none, color="#5F6368"]; PeroxyRadical -> PhenoxyRadical [label="+ ArOH\n(Termination)", color="#34A853"]; PhenoxyRadical -> NonRadical [label="+ ROO•", color="#4285F4"]; } Caption: Free radical scavenging mechanism of hindered phenolic antioxidants.

Evolution of Hindered Phenolic Antioxidant Structures

The development of hindered phenolic antioxidants has progressed from simple, low molecular weight structures to more complex, high-performance molecules designed for specific applications.

Mono-phenolic Antioxidants

These were the first widely used synthetic hindered phenols and contain a single phenolic ring.

  • Butylated Hydroxytoluene (BHT): A workhorse antioxidant, BHT is synthesized by the reaction of p-cresol with isobutylene, catalyzed by sulfuric acid.[7] While effective and economical, its high volatility can lead to loss during high-temperature processing and can cause discoloration.[11]

  • Butylated Hydroxyanisole (BHA): A mixture of isomers, BHA is also widely used, particularly in the food industry.[8][12] Like BHT, it has limitations due to its volatility.[11]

Poly-phenolic Antioxidants

To address the volatility and extraction issues of mono-phenols, higher molecular weight antioxidants containing multiple phenolic units were developed. These offer superior thermal stability and longevity.[2]

  • Irganox 1076: A mono-phenolic antioxidant with a long alkyl chain, which reduces its volatility compared to BHT.[13]

  • Irganox 1010: A tetra-functional hindered phenol, it has a high molecular weight (1178 g/mol ), very low volatility, and high resistance to extraction, making it suitable for demanding applications in plastics and elastomers.[13][14]

Asymmetric Hindered Phenols

A more recent development, asymmetric hindered phenols have different alkyl groups at the two ortho positions relative to the hydroxyl group (e.g., one tert-butyl and one methyl group).[9] This structural modification reduces the steric hindrance around the phenolic hydroxyl group, which can increase the efficiency of free radical scavenging.[9] They also tend to offer better color stability compared to their symmetric counterparts.[9]

  • Irganox 245: An example of an asymmetric hindered phenol that provides excellent antioxidant performance and color stability.[15]

dot digraph "Evolution of Hindered Phenolic Antioxidants" { graph [ rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4" ];

} Caption: The logical evolution of hindered phenolic antioxidant structures.

Quantitative Data Summary

The performance of hindered phenolic antioxidants can be compared using various metrics. The following tables summarize key properties for representative compounds.

Table 1: Physical and Chemical Properties

AntioxidantTypeMolecular Weight ( g/mol )Melting Point (°C)Key Features
BHT Mono-phenolic220.3569-71High volatility, economical
BHA Mono-phenolic180.2448-63Widely used in food, volatile
Irganox 1076 Mono-phenolic (with long chain)530.8750-55Low volatility, good compatibility
Irganox 1010 Poly-phenolic1177.63110-125Very low volatility, high extraction resistance[14]
Irganox 245 Asymmetric586.976-79Excellent color stability, high efficiency[9]

Table 2: Antioxidant Performance Data (Illustrative)

AntioxidantTest MethodMatrixResultReference
Irganox 1010 OIT @ 210°CPolypropylene> 60 min[16]
Irganox 1076 OIT @ 200°CPolyethylene~25 min[13]
PA6/PPA (modified hindered phenol) Tensile Strength Retention (12 days aging)Polyamide 688%[17]
PA6/Irganox 1010 Tensile Strength Retention (12 days aging)Polyamide 630%[17]

Note: OIT (Oxidation Induction Time) values are highly dependent on the polymer matrix, test temperature, and concentration of the antioxidant.

Experimental Protocols

The efficacy of hindered phenolic antioxidants is evaluated through various standardized tests.

DPPH Radical Scavenging Assay

This is a common and rapid spectrophotometric method to assess the free radical scavenging capacity of a compound.[18]

Methodology:

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol or ethanol) and then diluted to a working concentration (typically 0.1 mM). The solution has a deep purple color.[19]

  • Sample Preparation: The antioxidant compound is dissolved in the same solvent and prepared at various concentrations.[19]

  • Reaction: A specific volume of the antioxidant solution is mixed with the DPPH working solution. A control sample containing only the solvent and DPPH is also prepared.[19]

  • Incubation: The reaction mixtures are incubated in the dark for a set period (e.g., 30 minutes) to allow the reaction to reach completion.[19]

  • Measurement: The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.[18]

  • Calculation: The scavenging activity is calculated as the percentage decrease in absorbance of the sample compared to the control. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[18]

    % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100

dot digraph "DPPH Assay Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, penwidth=1.5 ];

edge [ fontname="Arial", fontsize=9, arrowsize=0.7, penwidth=1.5, color="#5F6368" ];

// Nodes prep_dpph [label="Prepare 0.1 mM\nDPPH Solution", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; prep_sample [label="Prepare Antioxidant\nSample Dilutions", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; mix [label="Mix Sample and\nDPPH Solution", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; incubate [label="Incubate in Dark\n(e.g., 30 min)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; measure [label="Measure Absorbance\nat 517 nm", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; calculate [label="Calculate % Scavenging\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Edges prep_dpph -> mix; prep_sample -> mix; mix -> incubate; incubate -> measure; measure -> calculate; } Caption: A typical experimental workflow for the DPPH radical scavenging assay.

Oxidation Induction Time (OIT)

The OIT test is a standardized method (e.g., ISO 11357-6) used to determine the thermal stability of a material in an oxidative atmosphere.[20] It is widely used in the polymer industry to assess the performance of antioxidants.[21]

Methodology:

  • Sample Preparation: A small sample of the material (e.g., a polymer containing the antioxidant) is placed in an open crucible.

  • Heating: The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert atmosphere (typically nitrogen) to a specified isothermal test temperature (e.g., 200°C).[22][23]

  • Gas Switch: Once the sample temperature has stabilized, the purge gas is switched from nitrogen to oxygen.[24]

  • Measurement: The DSC monitors the heat flow from the sample. The time from the introduction of oxygen until the onset of the exothermic oxidation of the material is measured.[24]

  • Result: This time is the Oxidation Induction Time (OIT). A longer OIT indicates better thermal oxidative stability.[20]

Applications

Hindered phenolic antioxidants are used across a wide range of industries:

  • Plastics and Polymers: They are essential additives in polyolefins (polyethylene, polypropylene), PVC, styrenic polymers, and engineering plastics to prevent degradation during high-temperature processing and throughout the product's service life.[1][2]

  • Rubber and Elastomers: They protect synthetic and natural rubbers from oxidation, which can cause cracking and loss of elasticity.[2]

  • Adhesives and Sealants: They enhance the thermal stability of adhesives and sealants.[15]

  • Fuels and Lubricants: They prevent the formation of gums and sludge in fuels and lubricants by inhibiting oxidation.[3]

  • Food and Beverages: BHA and BHT are used to prevent spoilage in foods containing fats and oils.[8]

  • Cosmetics and Personal Care: They are used to stabilize formulations and protect against degradation.[7]

  • Pharmaceuticals: They can be used as excipients to protect active pharmaceutical ingredients from oxidation.[4]

Future Trends and Conclusion

The development of hindered phenolic antioxidants continues to evolve. Current research focuses on several key areas:

  • Sustainable Antioxidants: There is growing interest in developing effective antioxidants from renewable, bio-based sources, such as cardanol or ferulic acid, to replace fossil-based compounds.[25][26]

  • Polymer-Bound Antioxidants: Covalently bonding the antioxidant moiety to the polymer backbone is being explored to prevent migration and extraction, which is particularly important for applications like medical devices and food packaging.[16]

  • Multifunctional Additives: Researchers are designing single molecules that combine a hindered phenol group with other functionalities, such as a UV absorber, to provide comprehensive protection against both thermal and light-induced degradation.[27]

References

Methodological & Application

Application Notes and Protocols: Utilizing 2,6-di-tert-butylphenol as an Antioxidant in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers are susceptible to degradation initiated by heat, oxygen, and UV radiation, leading to a loss of mechanical properties, discoloration, and a reduction in service life. Antioxidants are crucial additives that inhibit or retard these degradation processes. 2,6-di-tert-butylphenol is a widely used hindered phenolic antioxidant that effectively stabilizes a variety of polymers, including polyolefins like polyethylene and polypropylene, as well as rubbers.[1][2] Its efficacy stems from its ability to act as a primary antioxidant, interrupting the free-radical chain reactions that drive polymer degradation.[3] The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new degradation chains.[1][4] This document provides detailed application notes, performance data, and experimental protocols for evaluating the effectiveness of this compound in polymer stabilization.

Mechanism of Action: Free Radical Scavenging

The primary role of this compound as a polymer stabilizer is to interrupt the auto-oxidation cycle. This is achieved through the donation of a hydrogen atom from its phenolic hydroxyl group to reactive free radicals (R• and ROO•) that are formed during polymer degradation. This process terminates the degradation chain reaction.[1] The steric hindrance provided by the two tert-butyl groups stabilizes the resulting phenoxy radical, preventing it from initiating new oxidation chains.[1][4]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by this compound Polymer Polymer (PH) Polymer_Radical Polymer Radical (P•) Initiator Heat, UV, Stress Initiator->Polymer_Radical Forms P_Radical P• Peroxy_Radical Peroxy Radical (POO•) P_Radical->Peroxy_Radical Reacts with Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide Abstracts H from Polymer_H Polymer (PH) P_Radical2 P• Hydroperoxide->P_Radical2 Forms new Antioxidant This compound (ArOH) Stable_Peroxide Stable Peroxide (POOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•) Antioxidant->Phenoxy_Radical Donates H to POO_Radical POO• POO_Radical->Stable_Peroxide to form

Caption: Free radical scavenging mechanism of this compound.

Performance Data

The effectiveness of this compound and its derivatives as antioxidants can be quantified by various analytical techniques. The following tables summarize key performance data.

Table 1: Oxidative Induction Time (OIT) of Polypropylene Stabilized with a Hindered Phenolic Antioxidant

This table presents the induction periods of oxidation for polypropylene (PP) samples containing 0.3 wt% of various antioxidants, as determined by Differential Scanning Calorimetry (DSC). The data is adapted from a study on 4,4'-bis(this compound), a derivative of this compound.[5]

AntioxidantPolymer MatrixAntioxidant Concentration (wt%)Test Temperature (°C)Induction Period of Oxidation (min)
NonePolypropylene0180< 5
4,4'-bis(this compound)Polypropylene0.318060
Irganox 1098Polypropylene0.3180~20
Irganox 1010Polypropylene0.3180~20
Irganox HP2215Polypropylene0.3180~10
Irganox B215Polypropylene0.318040

Table 2: Illustrative Melt Flow Index (MFI) of Polyethylene with and without this compound

The Melt Flow Index is an indicator of a polymer's viscosity and average molecular weight.[6] A significant increase in MFI after processing suggests polymer chain scission and degradation. Effective stabilizers help to minimize this change. The following data is illustrative to demonstrate the expected effect of this compound on the MFI of polyethylene after multiple extrusion cycles.

SamplePolymer MatrixAntioxidant Concentration (wt%)ProcessingMFI (g/10 min) at 190°C/2.16 kg
Virgin PEPolyethylene0Before Processing1.0
Unstabilized PEPolyethylene0After 3 Extrusions3.5
Stabilized PEPolyethylene0.2After 3 Extrusions1.2

Experimental Protocols

To evaluate the performance of this compound as a polymer stabilizer, the following standardized experimental protocols are recommended.

G cluster_prep Sample Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Comparison A Polymer Resin C Melt Blending / Extrusion A->C B This compound B->C D Pelletizing / Film Pressing C->D E Oxidation Induction Time (OIT) by DSC D->E F Melt Flow Index (MFI) Measurement D->F G Spectroscopic Analysis (FTIR) D->G H Accelerated Aging (Oven/UV) D->H J Compare OIT, MFI, Carbonyl Index vs. Control E->J F->J G->J I Analysis of Aged Samples H->I I->E I->F I->G K Determine Stabilization Efficiency J->K

Caption: Experimental workflow for evaluating polymer antioxidant performance.

Protocol 1: Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

Objective: To determine the resistance of a stabilized polymer to oxidative degradation under accelerated thermal conditions. A longer OIT indicates better thermal stability.

Standard: ASTM D3895

Methodology:

  • Sample Preparation: Place a small sample (5-10 mg) of the stabilized polymer into an aluminum DSC pan.

  • Instrument Setup: Place the pan in the DSC cell.

  • Heating under Inert Atmosphere: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

  • Isothermal Hold: Allow the sample to equilibrate at the test temperature.

  • Switch to Oxidizing Atmosphere: Switch the purge gas from nitrogen to oxygen at a constant flow rate.

  • Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

Protocol 2: Melt Flow Index (MFI) Measurement

Objective: To assess the effect of the antioxidant on the processability and degradation of the polymer during melt processing.

Standard: ASTM D1238, ISO 1133

Methodology:

  • Instrument Setup: Preheat the barrel of the extrusion plastometer to the specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).

  • Sample Loading: Load a specified amount of the polymer pellets into the heated barrel.

  • Preheating: Allow the polymer to preheat for a specified time to reach a molten state.

  • Extrusion: Apply a specified weight to the piston, which forces the molten polymer through a standardized die.

  • Sample Collection: Collect the extrudate over a set period.

  • Measurement: Weigh the collected extrudate.

  • Calculation: The MFI is calculated in grams per 10 minutes.

Protocol 3: Spectroscopic Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the chemical changes in the polymer, such as the formation of carbonyl groups, which are indicative of oxidative degradation.

Methodology:

  • Sample Preparation: Prepare thin films of the stabilized and unstabilized polymer samples.

  • Initial Spectrum: Obtain the FTIR spectrum of each sample before any aging.

  • Accelerated Aging: Expose the polymer films to heat (oven aging) or UV radiation for various time intervals.

  • Periodic Analysis: At each time interval, record the FTIR spectrum of the aged films.

  • Data Analysis: Monitor the increase in the absorbance of the carbonyl peak (typically around 1700-1750 cm⁻¹). The carbonyl index can be calculated as the ratio of the carbonyl peak absorbance to the absorbance of a reference peak that does not change during degradation.

Conclusion

This compound is an effective primary antioxidant for a wide range of polymers. Its ability to scavenge free radicals and terminate the oxidative degradation chain significantly enhances the thermal stability and service life of polymeric materials. The experimental protocols outlined in this document provide a framework for researchers and scientists to evaluate and quantify the performance of this compound and other antioxidant systems in their specific polymer formulations. Careful selection of antioxidant concentration and proper evaluation of its performance are critical for developing durable and reliable polymer products.

References

Application of 2,6-di-tert-butylphenol in Aviation Fuel to Prevent Gumming: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aviation turbine fuels are susceptible to oxidative degradation during storage and under the high-temperature conditions experienced during flight. This degradation can lead to the formation of insoluble gums and deposits, a phenomenon known as "gumming." These deposits can interfere with the proper functioning of fuel systems, leading to reduced engine performance and potentially catastrophic failure.[1][2] To mitigate this, antioxidants are added to aviation fuel. 2,6-di-tert-butylphenol, a sterically hindered phenolic antioxidant, is widely used for this purpose due to its high efficacy in interrupting the autoxidation chain reactions that lead to gum formation.[1][2] This document provides detailed application notes, experimental protocols, and a mechanistic overview of this compound as a gum inhibitor in aviation fuel.

Mechanism of Action: Free Radical Scavenging

The primary role of this compound as an antioxidant is to act as a free radical scavenger. The process of hydrocarbon autoxidation, which leads to gum formation, is a free radical chain reaction. This compound donates a hydrogen atom from its hydroxyl group to the reactive peroxy radicals (ROO•) that propagate the chain reaction. This neutralizes the peroxy radical, forming a hydroperoxide (ROOH) and a stable 2,6-di-tert-butylphenoxyl radical. The steric hindrance provided by the two tertiary butyl groups on the phenol ring makes the resulting phenoxyl radical relatively stable and unable to initiate further oxidation, thus terminating the chain reaction.

Antioxidant Mechanism cluster_antioxidant Antioxidant Intervention Hydrocarbon (RH) Hydrocarbon (RH) Alkyl_Radical Alkyl Radical (R•) Hydrocarbon (RH)->Alkyl_Radical Initiation (Heat, Light) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Gum_Formation Gum Formation Peroxy_Radical->Gum_Formation Polymerization Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Peroxy_Radical->Phenoxyl_Radical H abstraction Hydroperoxide_Neutralized Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide_Neutralized + ArOH Hydroperoxide->Alkyl_Radical Propagation DTBP This compound (ArOH)

Figure 1: Antioxidant mechanism of this compound.

Data Presentation

The effectiveness of this compound in preventing gum formation is typically evaluated using standardized tests that measure the amount of residue formed after subjecting the fuel to accelerated aging conditions. The following table summarizes hypothetical performance data based on typical industry observations.

This compound Concentration (mg/L)Test MethodTest ConditionsGum Content (mg/100mL)
0 (Control)ASTM D381Jet Evaporation8
12ASTM D381Jet Evaporation2
24ASTM D381Jet Evaporation<1
0 (Control)ASTM D87316 hours @ 100°C, 100 psi O₂15
12ASTM D87316 hours @ 100°C, 100 psi O₂4
24ASTM D87316 hours @ 100°C, 100 psi O₂2

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the performance of this compound in aviation fuel.

Protocol 1: Determination of Existent Gum in Aviation Fuels by Jet Evaporation (Based on ASTM D381)

1. Objective: To determine the amount of existing gum in aviation fuel, which is the residue of the fuel after evaporation under controlled conditions.[3][4][5][6]

2. Materials and Apparatus:

  • Evaporation bath with wells for beakers and jets for delivering heated air or steam.

  • Glass beakers (100 mL).

  • Analytical balance, readable to 0.1 mg.

  • Graduated cylinders (50 mL).

  • Tongs for handling beakers.

  • Drying oven.

  • Heptane (for cleaning).

  • Aviation fuel sample with and without this compound.

3. Procedure:

  • Preparation of Beakers: Wash the beakers with a suitable solvent (e.g., heptane), and then with soap and water. Rinse with distilled water and finally with acetone. Dry the beakers in an oven at a minimum of 150°C for at least 1 hour. Transfer the beakers to a desiccator to cool for at least 2 hours.

  • Initial Weighing: Weigh the cooled beakers to the nearest 0.1 mg. Record this as the "Initial Mass."

  • Sample Measurement: Measure 50 ± 0.5 mL of the aviation fuel sample into each beaker.

  • Evaporation:

    • Place the beakers in the wells of the preheated evaporation bath. The bath temperature for aviation turbine fuel should be maintained at 232 to 246°C.[5]

    • Position the jets so that they are delivering heated steam vertically downwards into the center of the beakers.

    • Continue the evaporation until no more vapor is observed.

  • Drying and Cooling:

    • Remove the beakers from the evaporation bath and place them in a drying oven at 150°C for 60 ± 5 minutes.

    • After drying, transfer the beakers to a desiccator and allow them to cool for at least 2 hours.

  • Final Weighing: Weigh the cooled beakers to the nearest 0.1 mg. Record this as the "Final Mass."

  • Calculation:

    • Calculate the existent gum as follows: Gum Content (mg/100 mL) = 2 * (Final Mass - Initial Mass)

4. Experimental Workflow:

ASTM D381 Workflow cluster_prep Preparation cluster_procedure Procedure cluster_calc Calculation A Clean and Dry Beakers B Cool Beakers in Desiccator A->B C Weigh Beakers (Initial Mass) B->C D Measure 50 mL Fuel Sample C->D E Place Beaker in Evaporation Bath D->E F Evaporate with Steam E->F G Dry Beaker in Oven F->G H Cool Beaker in Desiccator G->H I Weigh Beaker (Final Mass) H->I J Calculate Gum Content: 2 * (Final Mass - Initial Mass) I->J

Figure 2: Experimental workflow for ASTM D381.
Protocol 2: Oxidation Stability of Aviation Fuels (Potential Residue Method) (Based on ASTM D873)

1. Objective: To determine the tendency of aviation fuel to form gum and deposits under accelerated aging conditions of high temperature and oxygen pressure.[7][8] This test is indicative of the storage stability of the fuel.[7][8]

2. Materials and Apparatus:

  • Oxidation pressure vessel (bomb).

  • Glass sample container and cover.

  • Water bath capable of maintaining a temperature of 100 ± 0.1°C.

  • Pressure gauge.

  • Oxygen supply.

  • Filtering crucible.

  • Evaporation bath (as in ASTM D381).

  • Analytical balance, readable to 0.1 mg.

  • Aviation fuel sample with and without this compound.

3. Procedure:

  • Sample Preparation: Place 100 ± 1 mL of the fuel sample into the glass sample container.

  • Assembly of Apparatus: Place the glass sample container in the oxidation bomb. Close the bomb and introduce oxygen until a pressure of 100-102 psi is reached.

  • Accelerated Aging: Place the charged bomb in the boiling water bath. Record the time. Keep the bomb in the bath for a specified period (e.g., 16 hours).

  • Cooling and Depressurization: After the aging period, remove the bomb from the bath and allow it to cool to room temperature. Slowly release the pressure.

  • Residue Determination:

    • Insoluble Gum: Filter the aged fuel through a tared filtering crucible. Wash the sample container with heptane and pass the washings through the crucible. Dry the crucible in an oven at 150°C, cool in a desiccator, and weigh. The increase in mass is the insoluble gum.

    • Soluble Gum: Evaporate the filtered fuel (filtrate) using the procedure described in ASTM D381. The residue is the soluble gum.

  • Calculation:

    • Potential Gum (mg/100 mL) = Soluble Gum + Insoluble Gum

4. Experimental Workflow:

ASTM D873 Workflow cluster_aging Accelerated Aging cluster_residue Residue Determination cluster_calc Calculation A Place 100 mL Fuel in Glass Container B Assemble in Oxidation Bomb A->B C Pressurize with Oxygen (100 psi) B->C D Place Bomb in Boiling Water Bath (16h) C->D E Cool Bomb and Release Pressure D->E F Filter Aged Fuel (Insoluble Gum) E->F G Evaporate Filtrate (Soluble Gum) (ASTM D381 Procedure) F->G H Calculate Potential Gum: Soluble Gum + Insoluble Gum G->H

Figure 3: Experimental workflow for ASTM D873.

Conclusion

This compound is a highly effective antioxidant for preventing gum formation in aviation fuels. Its mechanism of action involves the termination of free radical chain reactions responsible for fuel degradation. The use of standardized test methods such as ASTM D381 and ASTM D873 allows for the quantitative evaluation of its performance. The protocols and data presented in this document provide a framework for researchers and scientists to understand and apply this compound in the context of aviation fuel stability.

References

Application Note: High-Selectivity Synthesis of 2,6-di-tert-butylphenol via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2,6-di-tert-butylphenol, a critical intermediate in the production of antioxidants, UV stabilizers, and various pharmaceuticals.[1] The described method is based on the Friedel-Crafts alkylation of phenol with isobutylene, employing a catalyst that favors ortho-alkylation to achieve high selectivity for the desired product. This document includes comprehensive experimental procedures, quantitative data on reaction parameters, and a visual workflow to ensure reproducibility and facilitate adoption in research and development settings.

Introduction

This compound and its derivatives are of significant industrial importance, primarily serving as antioxidants in fuels, lubricants, and polymers.[1][2] The selective synthesis of the 2,6-disubstituted isomer over other potential products, such as 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol, is a key challenge. The Friedel-Crafts alkylation of phenol with isobutylene is the predominant industrial method for its preparation.[1][3] The choice of catalyst is crucial for directing the alkylation to the ortho positions of the phenolic hydroxyl group. Aluminum phenoxide has been identified as a highly effective catalyst for this purpose, promoting the selective formation of this compound.[1]

Reaction and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, in this case, an aluminum-based species, activates the isobutylene, facilitating its attack on the electron-rich phenol ring. The steric hindrance imposed by the catalyst complex favors the formation of the ortho-substituted product. The overall reaction is as follows:

C₆H₅OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂C₆H₃OH[1]

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound.

Materials and Equipment:

  • Phenol

  • Isobutylene

  • Aluminum-based catalyst (e.g., phenyloxyorthotertbutylphenoxyhydroaluminum acid)[4]

  • Solvent (e.g., saturated aliphatic or cycloaliphatic hydrocarbons)[2][5]

  • Reaction vessel (e.g., a three-necked round-bottom flask or a pressure reactor)

  • Stirring apparatus

  • Gas inlet and outlet tubes

  • Heating and cooling system

  • Apparatus for hydrolysis and extraction

  • Distillation setup for purification

Procedure:

  • Catalyst and Reactant Preparation: In a dry reaction vessel, a mixture of phenol and the aluminum-based catalyst is prepared. For example, a catalyst with the composition [(C₆H₅O)₂(ortho-tert. C₄H₉C₆H₄O)₂Al]H can be added to a mixture of phenol and ortho-tert-butylphenol.[4]

  • Reaction Setup: The reaction mixture is heated to the desired temperature, typically between 100°C and 110°C, under atmospheric pressure.[4]

  • Alkylation: Isobutylene gas is then passed through the heated reaction mixture for a specified duration, typically around 8 hours.[4]

  • Catalyst Removal: Upon completion of the reaction, the catalyst is removed from the alkylate product mixture. This is typically achieved by hydrolysis with water.[4]

  • Purification: The crude product is then subjected to vacuum rectification to separate the desired this compound from unreacted starting materials and byproducts.[4] For obtaining a high-purity product, recrystallization from a suitable solvent like normal-structure hydrocarbons can be performed.[4]

Quantitative Data

The following tables summarize the quantitative data from various experimental protocols for the synthesis of this compound.

Table 1: Reaction Conditions and Product Composition

ParameterExample 1[4]Example 2[4]Example 3[4]
Catalyst [(C₆H₅O)₂(ortho-tert. C₄H₉C₆H₄O)₂Al]H[(OC₆H₅)₃(ortho-tert. C₄H₉C₄O)₁Al]H[(OC₆H₅)₁(ortho-tertC₄H₉C₆H₄O)₃Al]H
Phenol (g) 172.410086.2
ortho-tert-butylphenol (g) 15640-
Catalyst (g) 74.9825.037.49
Temperature (°C) 110105110
Reaction Time (h) 888
Product Composition (% by weight)
Phenol0.20.60.2
ortho-tert-butylphenol10.516.210.6
This compound80.17680.0
2,4-di-tert-butylphenol0.20.20.4
2,4,6-tri-tert-butylphenol959
Yield of this compound (%) 80.1Not SpecifiedNot Specified
Selectivity (%) Not Specified94.4790.5

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Friedel_Crafts_Alkylation_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Prepare Mixture of Phenol and Catalyst Heating Heat Mixture to 100-110°C Reactant_Prep->Heating Alkylation Introduce Isobutylene Gas (8 hours) Heating->Alkylation Catalyst_Removal Catalyst Removal (Hydrolysis) Alkylation->Catalyst_Removal Rectification Vacuum Rectification Catalyst_Removal->Rectification Recrystallization Recrystallization (Optional, for high purity) Rectification->Recrystallization Final_Product This compound Rectification->Final_Product Direct to Product Recrystallization->Final_Product

Caption: Workflow for this compound synthesis.

Conclusion

The Friedel-Crafts alkylation of phenol with isobutylene using an aluminum-based catalyst provides an effective and selective method for the synthesis of this compound. By carefully controlling the reaction conditions, such as temperature and catalyst composition, high yields and selectivity for the desired ortho-alkylated product can be achieved. The detailed protocol and quantitative data presented in this application note serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling the consistent and efficient production of this important chemical intermediate.

References

Application Notes and Protocols for the Quantification of 2,6-Di-tert-butylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Di-tert-butylphenol (2,6-DTBP) is a synthetic phenolic compound widely used as an antioxidant in industrial products, including plastics, elastomers, and petroleum products. Due to its widespread use, it can be found as a contaminant in various environmental and biological matrices. Accurate quantification of 2,6-DTBP is essential for toxicological studies, environmental monitoring, and quality control in various industries. This document provides detailed analytical methods and protocols for the quantification of 2,6-DTBP in complex matrices, tailored for researchers, scientists, and drug development professionals. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Analysis

The selection of an appropriate analytical workflow is critical for achieving accurate and reliable quantification. The following diagram outlines a general workflow from sample handling to final data analysis.

Analytical_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Food, Serum, Sediment) SamplePrep Sample Preparation (Extraction, Cleanup) SampleCollection->SamplePrep Derivatization Derivatization (Optional, for GC) SamplePrep->Derivatization Analysis Chromatographic Separation (GC or HPLC) Derivatization->Analysis Detection Detection (MS, FID, or UV) Analysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: General analytical workflow for 2,6-DTBP quantification.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like 2,6-DTBP. It is frequently used for complex matrices such as food, environmental, and biological samples.[1][2][3]

Experimental Protocols

A. Sample Preparation

The choice of extraction method depends heavily on the sample matrix.

  • Protocol A1: Steam Distillation for Food Samples [1][3]

    • Homogenize 10-20 g of the food sample (e.g., fish tissue, meat).

    • Place the homogenized sample in a distillation flask with deionized water.

    • Utilize a Nielsen-Kryger or similar steam distillation apparatus that allows for simultaneous extraction of the distillate with a small volume of an organic solvent (e.g., hexane).

    • Perform the steam distillation for 2 hours.

    • Collect the organic solvent, which now contains the extracted 2,6-DTBP.

    • Dry the extract over anhydrous sodium sulfate.

    • The extract is typically suitable for direct GC-MS analysis without further cleanup.

  • Protocol A2: Ultrasonic Extraction for Solid Matrices (Dust, Sediment) [4][5]

    • Weigh 1 g of the dried, homogenized sample into a glass centrifuge tube.

    • Add 10 mL of a hexane/dichloromethane (1:3, v/v) mixture.

    • Fortify with an appropriate internal standard.

    • Vortex the sample for 1 minute, followed by ultrasonic extraction for 15 minutes.

    • Centrifuge the sample at 3000 rpm for 5 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process (steps 2-6) two more times.

    • Combine the supernatants and concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

    • The sample is ready for injection.

  • Protocol A3: Headspace SPME for Liquid Matrices (Wine) [6]

    • Place 10 mL of the wine sample into a 20 mL SPME glass vial.

    • Add approximately 2 g of sodium chloride (NaCl) and an internal standard solution.

    • Seal the vial with a Teflon-lined cap.

    • Incubate the vial at 40°C for 20 minutes to allow for equilibration.

    • Expose a Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB) to the headspace of the vial for 20 minutes at 40°C.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

Sample_Prep_Selection Start Select Sample Matrix MatrixType Matrix Type? Start->MatrixType Food Food (Fish, Meat) MatrixType->Food Food Liquid Liquid (Wine) MatrixType->Liquid Liquid Solid Solid (Dust, Sediment) MatrixType->Solid Environmental Solid Prep1 Steam Distillation Food->Prep1 Prep2 Headspace SPME Liquid->Prep2 Prep3 Ultrasonic Extraction Solid->Prep3

Caption: Logic for selecting a sample preparation method by matrix.

B. GC-MS Instrumental Conditions

The following are typical GC-MS parameters that can be adapted as a starting point.

ParameterRecommended Setting
Injector Splitless mode, 260°C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Column 5MS UI or similar (30 m x 0.25 mm ID, 0.25 µm film)[6]
Oven Program Initial: 50°C, hold for 1 min. Ramp: 10°C/min to 300°C. Hold: 3 min at 300°C[6]
MS Transfer Line 300°C
Ion Source Temp. 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 191[6]
Qualifier Ions m/z 206, 192[6]

C. Calibration

Prepare a series of calibration standards of 2,6-DTBP in the final extraction solvent, ranging from approximately 1 to 100 ng/mL. Fortify each standard with the same concentration of internal standard as used in the samples. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

Quantitative Data Summary

The following table summarizes performance data from published methods.

MatrixMethodLODLOQRecovery (%)Reference
Dust & SedimentGC-MS0.02-0.34 ng/g0.08-1.14 ng/g71.1 - 118[4][5]
Food (Fish)GC-MS---Found at tr-3.9 ng/g[3]
Human SerumGC-MS---Detected

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust alternative for quantifying 2,6-DTBP, particularly for samples where the analyte is present at higher concentrations or when analyzing less volatile matrices.[7][8]

Experimental Protocols

A. Sample Preparation

  • Protocol A1: Solvent Extraction for Plant Material [9]

    • Weigh 1 g of dried, powdered plant material into a flask.

    • Add 20 mL of HPLC-grade methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction twice more on the remaining solids.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in 5 mL of methanol:water (1:1, v/v).

    • Perform a liquid-liquid extraction with an equal volume of hexane to remove nonpolar interferences. Discard the hexane layer.

    • Filter the aqueous layer through a 0.45 µm syringe filter before injection.

B. HPLC Instrumental Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[7]
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)[7][8]
Gradient Isocratic or gradient elution depending on matrix complexity. A typical starting point is 70:30 Acetonitrile:Water.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10-20 µL
Detector UV-Vis Detector
Wavelength ~275 nm (scan for optimal wavelength)

C. Calibration

Prepare a stock solution of 2,6-DTBP in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards in the mobile phase, ranging from approximately 0.5 to 100 µg/mL. Inject the standards and construct a calibration curve by plotting peak area against concentration.

Quantitative Data Summary

Quantitative data for 2,6-DTBP by HPLC is less commonly published in complex matrices compared to GC-MS. Method validation is crucial to establish performance characteristics for a specific application.

MatrixMethodLODLOQRecovery (%)
Plant ExtractsHPLC-UVTo be determinedTo be determinedTo be determined
Pharmaceutical Prep.HPLC-UVTo be determinedTo be determinedTo be determined

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[10] Key validation parameters are outlined in the workflow below.

Method_Validation_Process Start Developed Analytical Method Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Spike/Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ Start->Limits Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated Robustness->Validated

Caption: Key parameters for analytical method validation.

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components.[11] This is typically demonstrated by analyzing blank matrix samples to check for interferences at the analyte's retention time.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥0.99.

  • Accuracy : The closeness of the test results to the true value. It is often assessed using spike-recovery experiments on a blank matrix, with acceptance criteria typically between 80-120%.[11]

  • Precision : The degree of agreement among individual test results. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be <15%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ) : The lowest concentrations of analyte that can be reliably detected and quantified, respectively.

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.

References

Application Note: HPLC Method for the Analysis of 2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-di-tert-butylphenol (2,6-DTBP) is a phenolic compound widely utilized as an antioxidant and UV stabilizer in various industrial products, including plastics, petrochemicals, and aviation fuels.[1] Its primary function is to prevent oxidative degradation, thereby extending the shelf life and maintaining the integrity of these materials. Accurate and reliable quantification of 2,6-DTBP is crucial for quality control, stability studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the determination of 2,6-DTBP in diverse matrices.

This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality control.

Chromatographic Conditions

A reverse-phase HPLC method with a C18 column provides excellent separation and quantification of this compound.[2][3] The use of a mobile phase consisting of acetonitrile and water with an acid modifier ensures good peak shape and resolution.[2][3]

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Standard LC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector
Column Waters SymmetryShield™ RP18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A: AcetonitrileB: MethanolC: 1% Acetic Acid in Water
Gradient Elution A gradient program is recommended for complex matrices. For simpler samples, an isocratic elution with a high percentage of organic solvent can be optimized.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 277 nm
Injection Volume 10 µL

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the HPLC method, based on a study of similar phenolic antioxidants.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 46.8 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.011 - 0.151 µg/mL
Limit of Quantitation (LOQ) 0.031 - 0.393 µg/mL
Precision (RSD%) Intraday: 0.25% - 3.17%Interday: 0.47% - 3.48%
Accuracy (Recovery %) 80.39% - 104.31%

Experimental Protocols

1. Reagents and Materials

  • This compound certified reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Acetic acid (glacial, analytical grade)

  • 0.45 µm syringe filters (PTFE or other suitable material)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general protocol for solid samples is provided below.

  • Extraction from Solid Matrix (e.g., Polymers):

    • Weigh approximately 1 gram of the homogenized sample into a suitable extraction vessel.

    • Add 20 mL of acetonitrile or a suitable organic solvent.

    • Sonicate the mixture for 30 minutes to facilitate extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.

5. Data Analysis

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC Workflow for this compound Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Extraction Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Dilution Standard->Filtration Injection Autosampler Injection Filtration->Injection Vial Transfer Separation C18 Column Separation Injection->Separation Detection UV Detection at 277 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound analysis.

References

Application Note: Detection of 2,6-di-tert-butylphenol using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-di-tert-butylphenol (2,6-DTBP) is a synthetic phenolic compound widely used as an antioxidant in various industrial products, including plastics, elastomers, and petroleum products.[1] Its presence in environmental and biological samples is of increasing concern due to its potential for bioaccumulation and endocrine-disrupting effects. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely adopted analytical technique for the sensitive and selective determination of 2,6-DTBP in complex matrices.[2] This application note provides a detailed protocol for the detection and quantification of 2,6-DTBP using GC-MS, tailored for researchers, scientists, and drug development professionals.

Principle of the Method

This method involves the extraction of 2,6-DTBP from the sample matrix, followed by separation and detection using a gas chromatograph coupled to a mass spectrometer. The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted analyte and detects the resulting ions, providing a unique mass spectrum that confirms the identity of the compound and allows for its quantification.

Application

This method is applicable to the determination of this compound in various matrices, including food, beverages (such as wine), and environmental samples.[3][4][5] The protocol can be adapted for quality control in manufacturing processes and for safety assessments in drug development where 2,6-DTBP may be present as a contaminant or degradation product.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound and related compounds using GC-MS, as compiled from various studies.

ParameterValueMatrixReference
Limit of Detection (LOD) low ng/mL rangeGeneral[2]
0.02-0.34 ng/gIndoor Dust & Sediment[6]
Limit of Quantification (LOQ) 1 µg/LWine[3][7]
0.08-1.14 ng/gIndoor Dust & Sediment[6]
Linearity (R²) > 0.99General[2]
Recovery 80 - 113%General[2]
71.1 - 118%Indoor Dust & Sediment[6]
Precision (%RSD) < 15% (Intraday & Interday)General[2]
< 10.6%Indoor Dust & Sediment[6]
Concentration Range 1-100 µg/LWine[3][7]
tr - 3.9 ng/gFish (muscle)[4][5]
2.20 - 3.33 ng/mLHuman Serum (for 2,4-DTBP)[8]

Note: "tr" indicates trace levels.

Experimental Protocols

Below are detailed protocols for the analysis of this compound by GC-MS.

Protocol 1: Analysis of this compound in Wine using Headspace SPME-GC-MS

This protocol is adapted from the OIV-OENO 620-2020 resolution for the determination of alkylphenols in wine.[3][7]

1. Materials and Reagents

  • Reagents: this compound (CAS No. 128-39-2), Internal Standard (e.g., 4-tert-butylphenol-d13), Ethanol, Sodium Chloride (NaCl).[3]

  • Equipment: GC-MS system with a split/splitless injector, headspace solid-phase microextraction (SPME) autosampler, 20 mL SPME vials with caps and septa.[3]

2. Sample Preparation

  • Place 10 mL of the wine sample into a 20 mL SPME vial.

  • Add approximately 2 g of NaCl to the vial.[3]

  • Spike the sample with a known concentration of the internal standard solution.[3]

  • Seal the vial immediately with a cap and septum.[3]

3. GC-MS Parameters

  • GC System:

    • Column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2][3]

    • Injector: 260 °C, splitless mode.[3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2][3]

    • Oven Temperature Program: Initial temperature of 50 °C, ramp at 10 °C/min to 300 °C, hold for 3 minutes.[2][3]

    • Transfer Line Temperature: 300 °C.[3]

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Source Temperature: 250 °C.[3]

    • Quadrupole Temperature: 150 °C.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM). For this compound, characteristic ions include m/z 206 (quantification) and 191 (qualification).[3]

4. SPME Parameters

  • Extraction Temperature: 40 °C.[3]

  • Extraction Time: 20 minutes.[3]

  • Desorption Time: 10 minutes in the injector.[3]

Protocol 2: Analysis of this compound in Food Samples using Steam Distillation-GC-MS

This protocol is based on a method for the determination of 2,4,6-tri-tert-butylphenol and related compounds in foods.[4][5]

1. Materials and Reagents

  • Reagents: this compound standard, appropriate solvents for extraction (e.g., n-hexane).

  • Equipment: GC-MS system, steam distillation apparatus.

2. Sample Preparation

  • Homogenize the food sample.

  • Perform steam distillation to extract the phenolic compounds.[4][5]

  • The resulting extract can be further cleaned up using a silica-gel cartridge.

  • Elute the target compounds from the cartridge with a suitable solvent mixture (e.g., acetone-hexane).

  • Concentrate the eluate before GC-MS analysis.

3. GC-MS Parameters

  • GC System:

    • Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[2]

    • Injector: Splitless injection at 250°C.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Oven Temperature Program: Initial temperature of 50°C, ramped to 300°C at 10°C/min, and held for 3 minutes.[2]

  • MS System:

    • Ionization Mode: Electron ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[4][5]

    • Mass Range: m/z 40-500 for full scan mode if needed for initial identification.[2]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Wine, Food) Extraction Extraction (SPME or Steam Distillation) Sample->Extraction Cleanup Extract Cleanup (Optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Injection Concentration->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Identification (Mass Spectrum) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: GC-MS workflow for this compound analysis.

Caption: Performance characteristics of the GC-MS method.

References

Application Notes and Protocols: 2,6-di-tert-butylphenol as a Stabilizer in Industrial Oils and Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic antioxidant widely utilized to enhance the oxidative stability and extend the service life of industrial oils and lubricants.[1][2][3] Its primary function is to inhibit the degradation of hydrocarbon-based products by neutralizing free radicals, thereby preventing the formation of sludge, varnish, and acidic byproducts that can impair equipment performance and lead to premature failure.[1][4] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of its performance data.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 128-39-2[5][6]
Molecular Formula C₁₄H₂₂O[5][6]
Molar Mass 206.32 g/mol [5]
Appearance Colorless to light yellow solid or viscous liquid[5]
Melting Point 34-37 °C
Boiling Point 253 °C
Solubility Insoluble in water; soluble in hydrocarbons and alcohols.

Applications in Industrial Oils and Lubricants

2,6-DTBP is a versatile antioxidant used in a variety of industrial lubricants to mitigate oxidative degradation. Its applications include, but are not limited to:

  • Turbine Oils: It is a common additive in turbine oils to enhance their long-term stability, with typical treat rates in combination with other antioxidants.

  • Hydraulic Oils: Helps to prevent the formation of sludge and varnish, ensuring the smooth operation of hydraulic systems.

  • Engine Oils: Contributes to the overall antioxidant package in engine lubricants.[5]

  • Gear Oils: Protects against oxidation at elevated temperatures.

  • Metalworking Fluids: Extends the fluid life by preventing oxidative breakdown.[5]

Antioxidant Mechanism of Action

The antioxidant activity of this compound is attributed to its ability to act as a free-radical scavenger. The sterically hindered phenolic group can donate a hydrogen atom to reactive peroxy radicals (ROO•), which are key intermediates in the autoxidation chain reaction of hydrocarbons. This process is outlined in the signaling pathway diagram below.

Antioxidant_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by 2,6-DTBP RH Hydrocarbon (RH) R_dot Alkyl Radical (R•) RH->R_dot + Initiator (Heat, Light, Metal Ions) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ROO_dot_term Peroxy Radical (ROO•) ROOH->R_dot → Decomposes to form more radicals DTBP This compound (ArOH) DTBP_radical Phenoxy Radical (ArO•) DTBP->DTBP_radical + ROO• Stable_Product Stable Product (ROOH) ROO_dot_term->Stable_Product + ArOH Non-radical Products Non-radical Products DTBP_radical->Non-radical Products → Further reactions

Caption: Free-radical scavenging mechanism of this compound.

Performance Data

The effectiveness of this compound as an antioxidant is typically evaluated using accelerated oxidation tests such as the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) and the Turbine Oil Stability Test (TOST, ASTM D943).

A study on the effects of 2,6-DTBP on the oxidative stability of a trimethylolpropane trioleate (TMPTO) synthetic ester base oil showed a proportional increase in the oxidation induction time with increasing concentrations of the antioxidant in a Rotary Bomb Oxidation Test (RBOT), which is another name for RPVOT.

Another long-term dry TOST evaluation in Group I turbine oils demonstrated that a combination of 0.25% hindered phenol and 0.25% alkylated diphenylamine can achieve over 10,000 hours of stability. While this study did not solely use 2,6-DTBP, it highlights the significant contribution of hindered phenols to lubricant longevity.

The following table summarizes representative performance data, illustrating the expected trend of improved oxidative stability with the addition of 2,6-DTBP to an industrial mineral oil.

Concentration of 2,6-DTBP (wt%)RPVOT (ASTM D2272) Induction Time (minutes) - RepresentativeTOST (ASTM D943) Hours to 2.0 mg KOH/g Acid Number - Representative
0.0~150~1000
0.1~300~2500
0.3~600>5000
0.5>800>8000

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound in industrial oils are provided below.

Protocol 1: Evaluation of Oxidative Stability by RPVOT (ASTM D2272)

This method assesses the oxidation stability of lubricants under accelerated conditions.

1. Materials and Apparatus:

  • Base industrial oil (e.g., ISO VG 32 mineral oil)

  • This compound

  • Distilled water

  • Polished copper coil catalyst

  • Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus

  • Analytical balance

2. Sample Preparation:

  • Prepare a series of oil blends by dissolving known concentrations of this compound (e.g., 0.1%, 0.3%, 0.5% by weight) in the base oil. Ensure complete dissolution by gentle heating and stirring if necessary. A control sample of the base oil without the antioxidant should also be prepared.

  • For each test, weigh 50 ± 0.5 g of the oil sample and 5 g of distilled water into the reaction container.[7]

  • Place a polished copper coil into the oil-water mixture to act as a catalyst.[7]

3. RPVOT Procedure:

  • Secure the reaction container in the stainless steel pressure vessel.

  • Pressurize the vessel with pure oxygen to 620 kPa (90 psi).[8][9]

  • Place the vessel in the heating bath, maintained at 150°C, and begin rotation at 100 rpm.[8][9]

  • Monitor the pressure inside the vessel. The test concludes when the pressure drops by 175 kPa from the maximum observed pressure.[8]

  • Record the time in minutes from the start of the test to the 175 kPa pressure drop. This is the RPVOT induction time.

RPVOT_Workflow cluster_prep Sample Preparation cluster_test RPVOT Test Procedure (ASTM D2272) Prep_Blends Prepare oil blends with varying concentrations of 2,6-DTBP Weigh_Sample Weigh 50g oil and 5g distilled water into the reaction container Prep_Blends->Weigh_Sample Add_Catalyst Add polished copper coil Weigh_Sample->Add_Catalyst Assemble Assemble and seal the pressure vessel Add_Catalyst->Assemble Pressurize Pressurize with O₂ to 620 kPa Assemble->Pressurize Heat_Rotate Heat to 150°C and rotate at 100 rpm Pressurize->Heat_Rotate Monitor Monitor pressure Heat_Rotate->Monitor Endpoint Endpoint: Pressure drops by 175 kPa Monitor->Endpoint Record Record induction time in minutes Endpoint->Record

References

Synthesis of High Molecular Weight Antioxidants from 2,6-di-tert-butylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of high molecular weight antioxidants derived from 2,6-di-tert-butylphenol. Hindered phenolic antioxidants are crucial for stabilizing materials susceptible to oxidative degradation, and polymerizing these structures can reduce volatility and migration, enhancing their longevity and performance in various applications, including plastics, lubricants, and potentially biological systems.[1][2] Two primary synthetic strategies are detailed: oxidative coupling and enzymatic polymerization. This guide includes comprehensive methodologies for synthesis, characterization of antioxidant efficacy using DPPH and ABTS assays, and assessment of thermal stability via TGA and DSC. All quantitative data is summarized for clear comparison, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a sterically hindered phenol widely used as an antioxidant.[1] Its bulky tert-butyl groups flanking the hydroxyl group are key to its function in neutralizing free radicals.[3] By donating a hydrogen atom, it can terminate damaging chain reactions.[4] While effective, its relatively low molecular weight can lead to volatility and leaching from the material matrix.[2] Synthesizing high molecular weight antioxidants based on this monomer addresses these limitations, leading to more durable and effective stabilization. This document outlines two effective methods for achieving this: chemical oxidative coupling and enzymatic polymerization.

Synthetic Methodologies

Two primary methods for the polymerization of this compound are presented below.

Oxidative Coupling Polymerization

This method involves the use of a catalyst to promote the coupling of phenolic monomers. A common approach utilizes a copper-amine catalyst system in the presence of oxygen.

Experimental Protocol:

  • Catalyst Preparation: In a two-necked flask equipped with a magnetic stirrer and an oxygen inlet, dissolve copper(I) bromide (CuBr) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in a suitable solvent such as toluene. The molar ratio of CuBr to TMEDA is typically 1:1. Stir the solution under a continuous flow of oxygen until a clear green or blue solution is formed, indicating the formation of the active catalyst complex.

  • Polymerization: Dissolve this compound in toluene and add it to the catalyst solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the monomer.

  • Polymer Isolation: After the desired reaction time (typically several hours), precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to chemical methods, operating under mild reaction conditions.[5] Laccase or peroxidase enzymes are commonly used to catalyze the polymerization of phenols.[6][7]

Experimental Protocol:

  • Reaction Setup: In a beaker, dissolve this compound in a suitable buffer solution (e.g., phosphate buffer, pH 7). A co-solvent such as acetone or dioxane may be used to improve the solubility of the monomer.[8]

  • Enzyme Addition: Add the laccase or peroxidase enzyme to the solution. The enzyme concentration should be optimized for the specific reaction conditions.

  • Initiation: For peroxidase-catalyzed reactions, hydrogen peroxide (H₂O₂) is required as an oxidant and should be added dropwise to the reaction mixture over an extended period to avoid enzyme inactivation.[6] For laccase, oxygen from the air is typically sufficient.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 24 hours).[7]

  • Polymer Isolation and Purification: Precipitate the polymer by adding a non-solvent like methanol. Collect the polymer by filtration and wash it extensively with the non-solvent and water to remove residual reactants and enzyme.

  • Drying: Dry the polymer under vacuum at a moderate temperature.

Characterization of High Molecular Weight Antioxidants

Molecular Weight Determination

The molecular weight and polydispersity of the synthesized polymers can be determined using Gel Permeation Chromatography (GPC).

Table 1: Representative Molecular Weight Data for Poly(phenolic) Antioxidants

Synthesis MethodMonomerMolecular Weight (Mw, Da)Polydispersity Index (PDI)Reference
Enzymatic (Laccase)Phenolic Compounds1,000 - 1,400~1.10[5]
Oxidative Coupling2,6-dimethylphenolVaries with conditions-[9]

Note: Data for poly(this compound) is limited; this table provides examples from similar phenolic polymers to indicate expected ranges.

Antioxidant Activity Assays

The antioxidant efficacy of the synthesized polymers can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the synthesized antioxidant (dissolved in a suitable solvent) to the wells. Add 100 µL of the DPPH solution to each well.

  • Incubation: Shake the plate and incubate for 30 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).

Table 2: Antioxidant Activity of Phenolic Compounds

CompoundAssayIC50 ValueTEAC (Trolox Equivalent Antioxidant Capacity)Reference
This compoundDPPH-0.75 molTE/mol[10]
Ethyl Acetate Fraction of M. hypoleucaDPPH14.31 mg/L-[11]
Ethyl Acetate Fraction of M. hypoleucaABTS2.10 mg/L-[11]
Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the high molecular weight antioxidants.

Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small amount of the polymer (5-10 mg) into a TGA pan.

  • Analysis: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: Record the weight loss as a function of temperature. The onset of decomposition and the temperature at which significant weight loss occurs indicate the thermal stability of the polymer.

Table 3: Thermal Decomposition Temperatures of Phenolic Compounds

CompoundOnset of Thermal Degradation (°C)Termination of Degradation (°C)Reference
p-tert-butylphenol (control)~137~198[12]
4,4'-bis(this compound) in PPVaries with concentration-[13]

Visualized Workflows and Pathways

Synthesis_Workflow

Caption: General workflow for the synthesis and characterization of high molecular weight antioxidants.

Antioxidant_Mechanism

Caption: Mechanism of radical scavenging by hindered phenolic antioxidants.

References

Application Notes & Protocols: Monitoring Oxidation-Reduction Reactions with 2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,6-di-tert-butylphenol (DTBP) is a sterically hindered phenolic compound widely utilized as an antioxidant in various industrial applications, including fuels, oils, plastics, and rubber.[1][2] Its primary function is to inhibit oxidation by scavenging free radicals, thereby preventing the degradation of hydrocarbon-based products.[1] The efficacy of DTBP as an antioxidant is rooted in its ability to participate in oxidation-reduction (redox) reactions, where it donates a hydrogen atom from its hydroxyl group to form a stable phenoxyl radical. Monitoring these redox reactions is critical for understanding its mechanism of action, determining its antioxidant capacity, and for quality control in formulations.

This document provides detailed protocols for monitoring the redox reactions of this compound using spectrophotometric, electrochemical, and chromatographic techniques.

Redox Reaction Mechanism

The antioxidant activity of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R•). This process neutralizes the reactive radical and results in the formation of a resonance-stabilized 2,6-di-tert-butylphenoxyl radical. This phenoxyl radical is relatively stable due to the steric hindrance provided by the two tert-butyl groups, which prevents it from readily participating in further chain-propagating reactions. The phenoxyl radical can then undergo further reactions, such as dimerization to form 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ) or further oxidation to 2,6-di-tert-butyl-1,4-benzoquinone (BQ).[3][4]

G cluster_main DTBP This compound (DTBP) Phenoxyl DTBP Phenoxyl Radical DTBP->Phenoxyl H• Donation Radical Free Radical (R•) RH Neutralized Molecule (RH) Radical->RH DPQ 3,3',5,5'-tetra-tert-butyl- 4,4'-diphenoquinone (DPQ) Phenoxyl->DPQ Dimerization BQ 2,6-di-tert-butyl- 1,4-benzoquinone (BQ) Phenoxyl->BQ Further Oxidation Oxidant Oxidant Oxidant->BQ G start Start prep_dpph Prepare 0.1 mM DPPH Solution in Methanol start->prep_dpph prep_dtbp Prepare Serial Dilutions of DTBP in Methanol start->prep_dtbp mix Mix 1 mL DPPH Solution with 1 mL DTBP Solution prep_dpph->mix control Prepare Control: 1 mL DPPH + 1 mL Methanol prep_dpph->control prep_dtbp->mix incubate Incubate all solutions in dark for 30 min mix->incubate control->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate end_node End calculate->end_node G start Start prepare_sol Prepare 1 mM DTBP in Solvent with Supporting Electrolyte start->prepare_sol polish_we Polish and Clean Working Electrode start->polish_we assemble_cell Assemble 3-Electrode Cell (WE, RE, CE) prepare_sol->assemble_cell polish_we->assemble_cell deoxygenate Deoxygenate Solution with Inert Gas (e.g., Argon) assemble_cell->deoxygenate run_cv Run Cyclic Voltammogram: Set Potential Range and Scan Rate deoxygenate->run_cv analyze Analyze Voltammogram: Determine Oxidation Peak Potential (Epa) run_cv->analyze end_node End analyze->end_node

References

2,6-Di-tert-butylphenol: A Versatile Reagent in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic compound widely recognized for its antioxidant properties. Beyond its direct application as a stabilizer, 2,6-DTBP serves as a crucial starting material and reagent in the synthesis of a variety of pharmaceutical agents and complex organic molecules. Its bulky tert-butyl groups ortho to the hydroxyl group impart unique reactivity, influencing its role as a nucleophile, a bulky base, and a protecting group. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals and related derivatives.

Physicochemical Properties and Safety Information

This compound is a colorless to light yellow solid with a characteristic phenolic odor. It is insoluble in water but soluble in many organic solvents.[1]

PropertyValue
CAS Number 128-39-2
Molecular Formula C₁₄H₂₂O
Molar Mass 206.33 g/mol
Melting Point 34-37 °C
Boiling Point 253 °C
Appearance Colorless to light yellow solid

Safety: this compound is considered to have low toxicity, with a high LD₅₀. However, it is classified as a marine pollutant and should be handled with appropriate environmental precautions.[2] Standard laboratory safety practices, including the use of personal protective equipment, should always be followed.

Applications in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of several pharmaceuticals, primarily leveraging its antioxidant properties and its utility as a sterically hindered phenolic scaffold.

Synthesis of Probucol

Probucol is a lipophilic antioxidant that has been used to lower cholesterol levels.[3] Its synthesis often starts from a derivative of this compound. A common precursor is 2,6-di-tert-butyl-4-mercaptophenol.

Synthesis Workflow for Probucol

G A This compound B Sulfonation A->B C 2,6-Di-tert-butyl-4-hydroxybenzenesulfonic acid B->C D Reduction C->D E 2,6-Di-tert-butyl-4-mercaptophenol D->E F Acetone, Acid Catalyst E->F G Probucol F->G

Caption: Synthesis of Probucol from this compound.

Experimental Protocol: Synthesis of Probucol from 2,6-di-tert-butyl-4-mercaptophenol and Acetone

This protocol describes the acid-catalyzed condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone to yield Probucol.

Materials:

  • 2,6-di-tert-butyl-4-mercaptophenol

  • Acetone

  • Strong acid catalyst (e.g., hydrochloric acid)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-di-tert-butyl-4-mercaptophenol in a suitable solvent such as methanol.

  • Add acetone to the solution. The molar ratio of mercaptophenol to acetone is typically 2:1.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated.

  • Collect the crude product by filtration.

  • Recrystallize the crude Probucol from a suitable solvent, such as methanol, to obtain the purified product.

Quantitative Data for Probucol Synthesis

ParameterValueReference
Yield Varies depending on the specific method; reported up to 90% with optimized methods.
Purity High purity can be achieved through recrystallization.
¹H NMR (CDCl₃, δ) 7.14 (s, 4H, Ar-H), 5.25 (s, 2H, OH), 1.73 (s, 6H, C(CH₃)₂), 1.46 (s, 36H, t-Bu)
¹³C NMR (CDCl₃, δ) 152.9, 135.8, 128.9, 124.5, 53.2, 34.5, 30.3, 29.8
Synthesis of CGP-7930 Intermediate

CGP-7930 is a positive allosteric modulator of the GABA-B receptor.[4] A key intermediate in its synthesis is 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propan-1-ol, which can be synthesized from a derivative of this compound.[5][6]

Synthesis Workflow for CGP-7930 Intermediate

G A This compound B Michael Addition with Methyl Acrylate A->B C Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate B->C D Reduction (e.g., with LiAlH₄) C->D E 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-1-ol D->E

Caption: Synthesis of a key intermediate for CGP-7930.

Experimental Protocol: Synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-1-ol

This protocol describes the reduction of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate to the corresponding alcohol.[7]

Materials:

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 3% Sodium hydroxide solution

  • Ice

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension in an ice-water bath.

  • In a separate flask, dissolve methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in anhydrous diethyl ether.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture again in an ice bath and slowly add 3% aqueous sodium hydroxide solution dropwise to quench the excess LiAlH₄.

  • A white precipitate will form. Filter the mixture and wash the precipitate with diethyl ether.

  • Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or chromatography if necessary.

Quantitative Data for CGP-7930 Intermediate Synthesis

ParameterValueReference
Yield ~95%[7]
Purity High purity achievable after distillation.[7]
Synthesis of Nicanartine

Nicanartine is an antiatherosclerotic agent.[8] Its synthesis involves the use of a this compound derivative.

Experimental Protocol: Synthesis of Nicanartine

A convenient large-scale synthesis of Nicanartine has been developed, which involves the reaction of a this compound derivative with a pyridyl-containing side chain.[8][9]

Materials:

  • 4-(2-Bromoethyl)-2,6-di-tert-butylphenol

  • 3-Pyridylmethanol

  • Sodium hydride

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a dry flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Add 3-pyridylmethanol dropwise to the suspension at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add a solution of 4-(2-bromoethyl)-2,6-di-tert-butylphenol in anhydrous THF to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Nicanartine.

Synthesis of 1,3,4-Oxadiazole Derivatives

Derivatives of 1,3,4-oxadiazole containing a this compound moiety have been synthesized and evaluated for their antioxidant activity.

Synthesis Workflow for 1,3,4-Oxadiazole Derivatives

G A 3,5-Di-tert-butyl-4-hydroxybenzoic acid B Aryl Hydrazide, POCl₃ A->B C 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenol B->C

Caption: General synthesis of this compound-containing 1,3,4-oxadiazoles.

Experimental Protocol: General Synthesis of 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols

Materials:

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid

  • Aryl acid hydrazide

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, mix 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.24 mmol) and the corresponding aryl acid hydrazide (1.24 mmol).

  • At room temperature, add phosphorus oxychloride (5 mL) in portions.

  • Reflux the mixture with stirring on a water bath at 80-90 °C for 3 hours.

  • After cooling, pour the reaction mixture onto crushed ice (100 mL) and stir for 15 minutes.

  • Neutralize the mixture by adding sodium bicarbonate in portions until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenol derivative.

Quantitative Data for 1,3,4-Oxadiazole Derivatives

Aryl SubstituentYield (%)
Phenyl76.1
4-Methoxyphenyl76.0
4-Ethoxyphenyl84.2
4-Bromophenyl73.6
4-Chlorophenyl83.1
Role in Peptide Synthesis

Due to its steric hindrance, this compound and its derivatives can be employed as scavengers in the cleavage step of solid-phase peptide synthesis (SPPS). During the acid-mediated cleavage of peptides from the resin and removal of protecting groups, reactive cationic species can be generated, which can lead to side reactions with sensitive amino acid residues. Hindered phenols can act as "cation traps" to prevent these undesired modifications.

Logical Workflow for Scavenging in SPPS

G A Peptide-Resin with Protecting Groups B Cleavage Cocktail (e.g., TFA) A->B C Generation of Cationic Species B->C F Deprotected Peptide B->F D This compound (Scavenger) C->D Reacts with G Side Product Formation (without scavenger) C->G Leads to E Trapping of Cations D->E

Caption: Role of this compound as a scavenger in SPPS.

While specific, detailed protocols for the direct use of this compound as a reagent in peptide synthesis are not as common as its role as a scavenger, its bulky nature can be exploited in specific coupling reactions where controlling reactivity is crucial.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of pharmaceuticals and other bioactive molecules. Its unique sterically hindered phenolic structure allows it to serve as a key building block for complex antioxidants like Probucol and as a starting material for a range of other medicinally relevant compounds. The protocols and data presented in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors, contributing to the development of new and improved pharmaceutical agents.

References

experimental setup for studying the kinetics of 2,6-di-tert-butylphenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Studying the Kinetics of 2,6-di-tert-butylphenol Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound (2,6-DTBP) is a sterically hindered phenolic compound widely utilized as an antioxidant and UV stabilizer in various industrial applications, including petrochemicals, plastics, and aviation fuels.[1] Its ability to scavenge free radicals makes it a subject of significant interest in chemistry, materials science, and pharmacology. Understanding the kinetics of its reactions—particularly oxidation—is crucial for optimizing its performance as an antioxidant, elucidating reaction mechanisms, and developing novel applications. This document provides detailed protocols for studying the reaction kinetics of 2,6-DTBP using modern analytical techniques.

Key Methodologies and Experimental Protocols

The study of 2,6-DTBP kinetics often involves monitoring the disappearance of the reactant or the appearance of a product over time. Due to the high stability of the resulting phenoxyl radical, these reactions can range from very fast to moderate, requiring different analytical approaches.

Protocol 1: Rapid Oxidation Kinetics using Stopped-Flow UV-Vis Spectrophotometry

This method is ideal for reactions with half-lives in the millisecond to second range, which is common for the rapid oxidation of 2,6-DTBP.[2][3] The technique involves the rapid mixing of two solutions and immediate monitoring of the change in absorbance.[4][5]

Objective: To determine the rate law and rate constant for the rapid oxidation of 2,6-DTBP.

Materials and Equipment:

  • This compound (2,6-DTBP)

  • Oxidant (e.g., a stable radical like DPPH, or a metal-based oxidant like a cobalt-porphyrin complex)[6][7]

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Stopped-flow apparatus coupled with a UV-Vis spectrophotometer[8][9]

  • Drive syringes and a mixing chamber

  • Data acquisition software

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of 2,6-DTBP (e.g., 1 mM in methanol).

    • Prepare a stock solution of the oxidant at a concentration that will result in a measurable absorbance change (e.g., 0.1 mM in methanol).

    • Prepare a series of dilutions of the 2,6-DTBP stock solution to study concentration dependence.

  • Instrument Setup:

    • Determine the wavelength of maximum absorbance (λmax) for the product or the decaying reactant. For example, the oxidation product 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ) exhibits strong absorbance in the visible region.[7]

    • Set the spectrophotometer to monitor the absorbance at this λmax over time.

    • Equilibrate the stopped-flow system to the desired reaction temperature (e.g., 25°C).

  • Data Acquisition:

    • Load one syringe with the 2,6-DTBP solution and the other with the oxidant solution.[2]

    • Initiate the run. The drive mechanism will rapidly push the solutions into the mixing chamber and then into the observation cell, stopping the flow just before measurement begins.[5]

    • The software will instantaneously begin recording the change in absorbance as a function of time, typically for several half-lives of the reaction.

  • Data Analysis:

    • The resulting absorbance vs. time data is fitted to an appropriate kinetic model (e.g., single exponential for pseudo-first-order conditions).

    • Under pseudo-first-order conditions (where [2,6-DTBP] >> [Oxidant]), the observed rate constant (kobs) is determined.

    • The experiment is repeated with varying concentrations of 2,6-DTBP to determine the reaction order with respect to the phenol. A plot of kobs versus [2,6-DTBP] will yield a straight line with a slope equal to the second-order rate constant (k2).

Data Presentation:

Table 1: Pseudo-First-Order Rate Constants for the Oxidation of 2,6-DTBP

Experiment [2,6-DTBP] (mM) [Oxidant] (mM) kobs (s⁻¹)
1 1.0 0.05 0.25
2 2.0 0.05 0.51
3 3.0 0.05 0.74
4 4.0 0.05 1.02

| 5 | 5.0 | 0.05 | 1.26 |

Protocol 2: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

For slower reactions or for detailed product analysis, GC-MS is a powerful tool. It allows for the separation and quantification of 2,6-DTBP and its various reaction products over time.[10][11]

Objective: To quantify the consumption of 2,6-DTBP and the formation of products during a slow catalytic oxidation or alkylation reaction.[12][13]

Materials and Equipment:

  • Thermostatted reaction vessel with magnetic stirring

  • Gas Chromatography system with a mass spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., HP-5)[11]

  • Internal standard (e.g., a stable compound not present in the reaction mixture)

  • Syringes for sampling

  • Quenching agent (if necessary)

Experimental Protocol:

  • Reaction Setup:

    • Combine the reactants (2,6-DTBP, catalyst, second reactant) in the thermostatted vessel at the desired temperature.

    • Start the stirrer to ensure a homogeneous mixture.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a reducing agent or by rapid cooling).

    • Add a known amount of an internal standard to the aliquot.

  • Sample Preparation and Analysis:

    • Dilute the sample with a suitable solvent (e.g., hexane/dichloromethane) to a concentration appropriate for GC-MS analysis.[14]

    • Inject the prepared sample into the GC-MS.

    • The GC will separate the components, and the MS will identify and quantify them based on their mass spectra and retention times.

  • Data Analysis:

    • Create calibration curves for 2,6-DTBP and expected products using the internal standard method.

    • Use the calibration curves to determine the concentration of each component in the aliquots taken at different time points.

    • Plot the concentration of 2,6-DTBP and its products as a function of time to determine reaction rates and kinetic profiles.

Data Presentation:

Table 2: Typical GC-MS Parameters for 2,6-DTBP Analysis

Parameter Value
Column HP-5MS (30 m x 0.25 mm x 0.25 µm)
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Mode Selected Ion Monitoring (SIM)

| Monitored Ions (m/z) | For 2,6-DTBP: 206 (M+), 191 |

Protocol 3: Characterization of Radical Intermediates by EPR Spectroscopy

The antioxidant activity of 2,6-DTBP proceeds via a stable phenoxyl radical intermediate. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only technique that can directly detect and characterize these paramagnetic species.[15][16]

Objective: To detect and characterize the 2,6-di-tert-butylphenoxyl radical formed during oxidation.

Materials and Equipment:

  • EPR (ESR) Spectrometer

  • Quartz EPR flat cell or capillary tube

  • Oxidation system (e.g., chemical oxidant like lead dioxide, or enzymatic system like horseradish peroxidase/H₂O₂)[16]

  • Solvent (e.g., toluene, benzene)

Experimental Protocol:

  • Sample Preparation:

    • In a small vial, dissolve 2,6-DTBP in the chosen solvent.

    • Add the oxidizing agent to initiate the formation of the phenoxyl radical. The solution will often develop a characteristic color.

  • EPR Measurement:

    • Transfer the solution containing the radical into a quartz EPR tube or flat cell.

    • Place the sample into the EPR spectrometer's resonant cavity.

    • Record the EPR spectrum at room temperature.

  • Spectral Analysis:

    • The resulting spectrum is analyzed to determine key parameters of the radical.

    • g-value: Helps in the general identification of the radical type.

    • Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (protons) splits the signal into a characteristic pattern. For the 2,6-di-tert-butylphenoxyl radical, this pattern provides definitive structural information.

Data Presentation:

Table 3: EPR Spectral Parameters for the 2,6-di-tert-butylphenoxyl Radical

Parameter Description Typical Value
g-value Isotropic g-factor ~2.0045
aH(para) Hyperfine coupling to the para-proton ~1.8 G

| aH(meta) | Hyperfine coupling to the two meta-protons | ~1.8 G |

Visualizations

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis cluster_result 4. Outcome p1 Prepare Stock Solutions (2,6-DTBP, Reactants) p2 Select & Calibrate Analytical Instrument e1 Initiate Reaction (e.g., Rapid Mixing, Heating) p2->e1 e2 Acquire Data vs. Time (Absorbance, Concentration) e1->e2 a1 Process Raw Data (e.g., Baseline Correction) e2->a1 a2 Fit Data to Kinetic Model (e.g., First/Second Order) a1->a2 a3 Determine Rate Constants & Reaction Order a2->a3 r1 Elucidate Rate Law & Propose Mechanism a3->r1 G phenol This compound radical Phenoxyl Radical (Paramagnetic Intermediate) phenol->radical Oxidation (-H, -e⁻) dimer Unstable Dimer radical->dimer C-C Coupling product 3,3',5,5'-tetra-tert-butyl- 4,4'-diphenoquinone (DPQ) dimer->product Further Oxidation

References

Application of 2,6-Di-tert-butylphenol in the Synthesis of Specialty Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butylphenol (2,6-DTBP) is a versatile sterically hindered phenolic compound with broad applications in the synthesis of specialty chemicals. Its unique structural features, particularly the bulky tert-butyl groups ortho to the hydroxyl group, impart significant steric hindrance and antioxidant properties. This makes it a valuable precursor for a range of high-value molecules, including active pharmaceutical ingredients (APIs), complex antioxidants, and ligands for catalysis. This document provides detailed application notes and experimental protocols for the synthesis of key specialty chemicals derived from 2,6-DTBP, including the API Probucol, hindered phenolic and phosphite antioxidants, and its use in catalytic applications.

Synthesis of Active Pharmaceutical Ingredients (APIs): Probucol

Probucol is a lipophilic drug with antioxidant properties that has been used to lower cholesterol levels. The synthesis of Probucol leverages 2,6-di-tert-butyl-4-mercaptophenol, a derivative of 2,6-DTBP.

Synthesis Pathway

The synthesis of Probucol from 2,6-di-tert-butyl-4-mercaptophenol proceeds in a two-step, one-pot reaction. The first step involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol with propyne under basic conditions to form an olefin intermediate. This intermediate is then reacted in situ with a second equivalent of 2,6-di-tert-butyl-4-mercaptophenol under acidic conditions to yield Probucol.

G cluster_0 Step 1: Formation of Olefin Intermediate cluster_1 Step 2: Thiol Addition to Olefin 2,6-di-tert-butyl-4-mercaptophenol_1 2,6-di-tert-butyl-4-mercaptophenol Reaction1 2,6-di-tert-butyl-4-mercaptophenol_1->Reaction1 Propyne Propyne Propyne->Reaction1 Base Base (e.g., Sodium Methoxide) Base->Reaction1 Olefin_Intermediate Olefin Intermediate Reaction2 Olefin_Intermediate->Reaction2 Reaction1->Olefin_Intermediate 2,6-di-tert-butyl-4-mercaptophenol_2 2,6-di-tert-butyl-4-mercaptophenol 2,6-di-tert-butyl-4-mercaptophenol_2->Reaction2 Acid Strong Acid (e.g., HCl) Acid->Reaction2 Probucol Probucol Reaction2->Probucol

Caption: Synthesis of Probucol from 2,6-di-tert-butyl-4-mercaptophenol.

Experimental Protocol: Synthesis of Probucol[1]

Materials:

  • 2,6-di-tert-butyl-4-mercaptophenol

  • Methanol

  • Sodium methoxide

  • Propyne

  • 35% Hydrochloric acid

  • 95% Ethanol

Procedure:

  • Charge a 0.5 L autoclave with 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-mercaptophenol solid.

  • Add 76 g of methanol and 21.6 g (0.40 mol) of sodium methoxide to the autoclave.

  • Heat the mixture to 50 °C with stirring to dissolve the solids.

  • Increase the temperature to 60 °C and introduce propyne gas to maintain a pressure of 1 MPa.

  • Stir the reaction mixture for 3 hours, then release the pressure.

  • Transfer the reaction mixture to a 500 ml five-necked flask.

  • Add another 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-mercaptophenol to the flask.

  • While stirring, add 35% hydrochloric acid until the pH is ≤ 1.

  • Heat the mixture to 60-65 °C and maintain for 1 hour.

  • Cool the mixture to 5-15 °C and stir for 4-6 hours.

  • Collect the crude Probucol product by suction filtration.

  • Wash the crude product and recrystallize from 95% ethanol.

  • Dry the purified product under vacuum.

Quantitative Data
ParameterValueReference
Yield90.5% - 94.5%[1]
Purity (HPLC)99.89% - 99.93%[1]
Melting Point125 - 126 °C[1]

Synthesis of Hindered Phenolic Antioxidants: Irganox 1076

2,6-DTBP is a fundamental building block for a wide range of hindered phenolic antioxidants. These compounds are crucial for preventing thermo-oxidative degradation in polymers. A prominent example is Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).

Synthesis Pathway

The synthesis of Irganox 1076 is a two-step process starting from 2,6-DTBP. The first step is a base-catalyzed Michael addition of methyl acrylate to 2,6-DTBP to form methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. The second step involves the transesterification of this methyl ester with octadecyl alcohol.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Transesterification 2_6_DTBP This compound Reaction1 2_6_DTBP->Reaction1 Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Reaction1 Base_Catalyst Base Catalyst (e.g., Sodium Methoxide) Base_Catalyst->Reaction1 Methyl_Ester Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Reaction2 Methyl_Ester->Reaction2 Reaction1->Methyl_Ester Octadecyl_Alcohol Octadecyl Alcohol Octadecyl_Alcohol->Reaction2 Transesterification_Catalyst Catalyst (e.g., Monobutyltin oxide) Transesterification_Catalyst->Reaction2 Irganox_1076 Irganox 1076 Reaction2->Irganox_1076

Caption: Synthesis of Irganox 1076 from this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate [2] Materials:

  • This compound

  • Methyl acrylate

  • Sodium methoxide

  • 85% Ethanol

Procedure:

  • In a reaction vessel, combine this compound and methyl acrylate with sodium methoxide as the catalyst.

  • The reaction proceeds via a Michael addition followed by an H-1,5 migration.

  • After the reaction is complete, pump out the mother liquor.

  • Wash the product with 85% ethanol.

  • Dry the product to obtain methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Protocol 2.2.2: Synthesis of Irganox 1076 (Transesterification) [3] Materials:

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

  • Octadecyl alcohol

  • Monobutyltin oxide

  • Synthetic magnesium silicate

Procedure:

  • Combine 124.8 g (0.427 mole) of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, 88.8 g (0.328 mole) of octadecyl alcohol, and 0.13 g (0.0007 mole) of monobutyltin oxide in a reaction vessel.

  • Heat the mixture to carry out the transesterification reaction.

  • To the resulting solution (214 g), add 35 g of synthetic magnesium silicate.

  • Stir the solution at 60 °C for 30 minutes.

  • Separate the organic layer by filtration to obtain the final product.

Quantitative Data
Intermediate/ProductParameterValueReference
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateYield79.9%[2]
Purity98.55%[2]
Melting Point62-64 °C[2]
Irganox 1076Tin Removal Rate99.2%[3]

Synthesis of Phosphite Antioxidants

2,6-DTBP and its derivatives are key precursors for high-performance phosphite antioxidants, which act as secondary antioxidants by decomposing hydroperoxides.

Synthesis Pathway: Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite

This phosphite antioxidant is synthesized through the transesterification of dibutyl phosphite with 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol.

G Starting_Material 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol Reaction Starting_Material->Reaction Dibutyl_Phosphite Dibutyl Phosphite Dibutyl_Phosphite->Reaction Catalyst Catalyst (Metallic Sodium) Catalyst->Reaction Product Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite Reaction->Product

Caption: Synthesis of a phosphite antioxidant.

Experimental Protocol: Synthesis of Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite[3]

Materials:

  • 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol

  • Dibutyl phosphite

  • Metallic sodium

Procedure:

  • In a round-bottomed flask, mix 59.9 g (0.23 mol) of 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol, 22.0 g (0.11 mol) of dibutyl phosphite, and 0.05 g (0.0022 mol) of metallic sodium.

  • Gradually heat the mixture with stirring, ensuring the temperature of the distillate vapor does not exceed 75–77 °C.

  • Continue the reaction until the amount of distilled n-butyl alcohol is close to the theoretical amount.

  • Purify the reaction mass by vacuum distillation at 5 mm Hg and a temperature of 300 °C (in a Wood's bath) to remove unreacted volatile substances.

Quantitative Data
ParameterValueReference
Yield91.6%[3]

Application in Catalysis

Derivatives of 2,6-DTBP are used as ligands in transition metal complexes that catalyze various oxidation reactions. The sterically hindered phenolic groups can influence the electronic and steric properties of the metal center, thereby affecting its catalytic activity.

Catalytic Oxidation of this compound

Iron porphyrin complexes can be used as catalysts for the oxidation of 2,6-DTBP itself. This reaction is relevant for understanding oxidative degradation pathways and for the synthesis of quinone and diphenoquinone derivatives.

Experimental Protocol: Catalytic Oxidation of 2,6-DTBP with Iron Porphyrins[1]

Materials:

  • This compound (DTBP)

  • Iron porphyrin catalyst (e.g., FePTS or FePTC)

  • tert-Butyl hydroperoxide (TBHP)

  • Methanol-water mixture

Procedure:

  • Prepare a solution of this compound in a methanol-water mixture (volume ratio of water to methanol between 1 and 8).

  • Add the iron porphyrin catalyst to the solution.

  • Initiate the oxidation by adding tert-butyl hydroperoxide as the oxidant.

  • Monitor the reaction for the formation of products such as 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ), 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H₂DPQ), and 2,6-di-tert-butyl-1,4-benzoquinone (BQ).

Logical Relationship of Catalytic Oxidation

G DTBP This compound (Substrate) Oxidation_Process Catalytic Oxidation DTBP->Oxidation_Process Catalyst Iron Porphyrin Catalyst Catalyst->Oxidation_Process Oxidant Oxidant (TBHP) Oxidant->Oxidation_Process Products Oxidation Products (DPQ, H₂DPQ, BQ) Oxidation_Process->Products

Caption: Catalytic oxidation of 2,6-DTBP.

Conclusion

This compound is a cornerstone of specialty chemical synthesis, providing access to a diverse array of molecules with critical industrial and pharmaceutical applications. The protocols and data presented herein offer a valuable resource for researchers and professionals engaged in the development and synthesis of these important compounds. The unique properties conferred by the 2,6-di-tert-butylphenyl moiety continue to make it a subject of ongoing research and development in the fields of materials science, drug discovery, and catalysis.

References

Application Note: Electrochemical Detection of 2,6-di-tert-butylphenol in Fuel Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and rapid electrochemical method for the quantitative determination of 2,6-di-tert-butylphenol (2,6-DTBP), a common antioxidant additive, in various fuel samples such as gasoline, diesel, and aviation fuel. The protocol leverages the electro-oxidative properties of 2,6-DTBP on a modified glassy carbon electrode (GCE). Differential Pulse Voltammetry (DPV) is employed for its high sensitivity and effective discrimination from background signals. This method provides a cost-effective and efficient alternative to traditional chromatographic techniques, making it suitable for routine quality control and research applications.

Introduction

This compound is a synthetic phenolic antioxidant widely used to prevent gumming and improve the stability of hydrocarbon-based fuels by inhibiting oxidation processes.[1] Monitoring its concentration is crucial for ensuring fuel quality and performance. Traditional analytical methods for quantifying 2,6-DTBP in fuel matrices often involve time-consuming and expensive chromatographic techniques. Electrochemical methods, particularly voltammetry, offer a compelling alternative due to their inherent simplicity, high sensitivity, rapid analysis time, and cost-effectiveness.[2]

The principle of this method is based on the electrochemical oxidation of the phenolic hydroxyl group in the 2,6-DTBP molecule at a specific potential when a voltage is applied to a working electrode. The resulting current is directly proportional to the concentration of 2,6-DTBP in the sample. To enhance the sensitivity and selectivity of the measurement, the surface of the glassy carbon electrode is modified with nanomaterials, which catalyze the electron transfer process and increase the effective surface area.

Experimental

Instrumentation and Reagents
  • Potentiostat/Galvanostat: Capable of performing Differential Pulse Voltammetry (DPV).

  • Three-Electrode System:

    • Working Electrode: Modified Glassy Carbon Electrode (GCE). A bare GCE can also be used, but with reduced sensitivity.

    • Reference Electrode: Ag/AgCl (saturated KCl).

    • Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

  • Voltammetric Cell: 10-25 mL glass cell.

  • Reagents:

    • This compound (analytical standard)

    • Supporting Electrolyte: e.g., 0.1 M Lithium Perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) in a non-aqueous solvent like acetonitrile or a mixture of ethanol and acetonitrile.

    • Solvents: Acetonitrile (HPLC grade), Ethanol (anhydrous), Isopropanol.

    • Materials for Electrode Modification (optional, but recommended): e.g., Multi-walled carbon nanotubes (MWCNTs), graphene oxide, or metallic nanoparticles.

Preparation of Standard Solutions

A stock solution of 2,6-DTBP (e.g., 10 mM) is prepared by dissolving a precise amount of the standard in the chosen non-aqueous solvent (e.g., acetonitrile). A series of standard solutions of lower concentrations are then prepared by serial dilution of the stock solution with the supporting electrolyte.

Sample Preparation

Due to the complex and non-conductive nature of fuel matrices, a sample preparation step is essential.

  • Extraction:

    • Mix a known volume of the fuel sample (e.g., 5 mL) with an equal volume of a suitable extraction solvent (e.g., ethanol or acetonitrile).

    • Vortex the mixture vigorously for 2-3 minutes to extract the 2,6-DTBP from the fuel into the polar solvent phase.

    • Allow the mixture to stand for phase separation. If an emulsion forms, centrifugation can be employed to break it.

  • Dilution:

    • Carefully transfer a known aliquot of the extract (the polar phase) into the electrochemical cell containing the supporting electrolyte.

    • The dilution factor should be chosen to ensure the 2,6-DTBP concentration falls within the linear range of the calibration curve.

Voltammetric Measurement Protocol

  • Electrode Pre-treatment: Before each measurement, the GCE surface is polished with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent used for the supporting electrolyte, and then dried.

  • Blank Measurement: Record the DPV of the supporting electrolyte alone to obtain a baseline.

  • Sample Measurement: Add the prepared sample solution to the electrochemical cell and perform the DPV scan over a potential range that includes the oxidation potential of 2,6-DTBP (typically in the anodic region).

  • Quantification: The concentration of 2,6-DTBP in the sample is determined using the standard addition method or a calibration curve. For the calibration curve, the peak current of the DPVs for the standard solutions is plotted against their concentrations.

Data Presentation

The performance of various electrochemical sensors for the detection of phenolic compounds, which are structurally similar to 2,6-DTBP, is summarized in the table below. This data provides an indication of the expected performance for 2,6-DTBP detection.

Electrode ModificationAnalyteVoltammetric TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Graphene/BMIMPF₆/GCEPhenolDPV0.5 - 500.01[3]
Co₃O₄/SPCEPhenolDPV0.2 - 2720.048[3]
AuNPs@MWCNTs/GCEPhenolDPV0.01 - 50Not Reported[3]
HP-β-CD-GNR/GCEPhenolDPV0.01 - 160.004[3]
Fe₃O₄/GO/GCEBisphenol ADPV0.1 - 500.09[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrochemical_analysis Electrochemical Analysis cluster_quantification Quantification fuel_sample Fuel Sample extraction Solvent Extraction (e.g., with Ethanol/Acetonitrile) fuel_sample->extraction phase_separation Phase Separation (Centrifugation if needed) extraction->phase_separation extract Analyte-rich Extract phase_separation->extract electrochemical_cell Electrochemical Cell with Supporting Electrolyte extract->electrochemical_cell dpv_measurement Differential Pulse Voltammetry (DPV) Measurement electrochemical_cell->dpv_measurement data_analysis Data Analysis (Peak Current vs. Concentration) dpv_measurement->data_analysis result Concentration of 2,6-DTBP in Fuel data_analysis->result

Caption: Workflow for the electrochemical detection of 2,6-DTBP in fuel.

Sensor Configuration and Detection Principle

sensor_principle cluster_electrode Working Electrode Surface gce Glassy Carbon Electrode (GCE) modifier Nanomaterial Modifier (e.g., MWCNTs) dtbp 2,6-DTBP modifier->dtbp Adsorption & Catalysis oxidized_dtbp Oxidized 2,6-DTBP + e⁻ dtbp->oxidized_dtbp Applied Potential

Caption: Principle of 2,6-DTBP detection at a modified GCE.

Conclusion

The described electrochemical method provides a reliable, rapid, and sensitive platform for the determination of the antioxidant this compound in fuel samples. The use of modified electrodes significantly enhances the analytical performance. This application note offers a detailed protocol that can be readily adopted by researchers and professionals in the fuel industry for quality assurance and research purposes. The straightforward sample preparation and fast measurement times make it a superior alternative to conventional analytical techniques.

References

Application Notes and Protocols: The Use of 2,6-di-tert-butylphenol in the Stabilization of Synthetic Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-di-tert-butylphenol as a stabilizer for synthetic rubber. This document details its mechanism of action, provides quantitative data on its performance, and outlines detailed experimental protocols for its evaluation.

Introduction

Synthetic rubbers, such as Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), and Isoprene Rubber (IR), are susceptible to degradation upon exposure to heat, oxygen, and ozone. This degradation, known as thermo-oxidative aging, leads to a deterioration of the physical and mechanical properties of the rubber, including loss of elasticity, increased brittleness, and reduced tensile strength.[1] To mitigate these effects and extend the service life of rubber products, antioxidants are incorporated into the rubber formulation.[2]

This compound (2,6-DTBP) is a sterically hindered phenolic antioxidant widely used in the rubber industry.[3] Its chemical structure, featuring bulky tert-butyl groups ortho to the hydroxyl group, makes it an effective radical scavenger, thus inhibiting the auto-oxidative degradation of polymers.[3][4] This document outlines the application and evaluation of this compound in the stabilization of synthetic rubber.

Mechanism of Action: Radical Scavenging

The primary function of this compound as a stabilizer in synthetic rubber is to interrupt the free-radical chain reactions that lead to oxidative degradation. The process can be summarized in the following steps:

  • Initiation: Heat, UV light, or mechanical stress can generate initial free radicals (R•) from the rubber polymer chains (RH).

  • Propagation: These polymer radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical. This creates a self-propagating cycle of degradation.

  • Termination by this compound: this compound (ArOH) donates its phenolic hydrogen atom to the peroxy radical (ROO•), forming a stable phenoxy radical (ArO•) and a hydroperoxide. The phenoxy radical is sterically hindered and relatively unreactive, thus breaking the propagation cycle. The resulting hydroperoxides can be further decomposed by secondary antioxidants.

Antioxidant Mechanism of this compound cluster_propagation Oxidative Degradation Cycle cluster_termination Stabilization by this compound R• Polymer Radical ROO• Peroxy Radical R•->ROO• + O₂ O2 Oxygen ROOH Hydroperoxide ROO•->ROOH + RH DTBP This compound (ArOH) ROO•->DTBP ROO•->DTBP Radical Scavenging RH Polymer Chain ROOH->R• Generates new radical Phenoxy_Radical Stable Phenoxy Radical (ArO•) DTBP->Phenoxy_Radical Donates H• Termination Termination Phenoxy_Radical->Termination Terminates Chain Reaction

Antioxidant mechanism of this compound.

Data Presentation

The effectiveness of a stabilizer is quantified by its ability to preserve the physical and thermal properties of the rubber after aging. The following tables summarize typical performance data for phenolic antioxidants, including derivatives of this compound.

Table 1: Typical Concentration of Phenolic Antioxidants in Synthetic Rubber

PropertyValueReference
Concentration Range0.2 - 5.0 parts per hundred rubber (phr)[5]

Table 2: Performance of 4,4'-bis(this compound) in Isoprene Rubber (SKI-3)

StabilizerConcentration (wt %)Plasticity Retention Index (PRI) (%)
None035
4,4'-bis(this compound)0.385
Commercial Amine Stabilizer0.390
Commercial Phenolic Stabilizer0.378
Data adapted from a study on a derivative of this compound. The PRI is a measure of the resistance of rubber to thermo-oxidative aging. A higher PRI indicates better stability.[6]

Table 3: Thermo-oxidative Stability of Stabilized Polypropylene (as a model for polyolefins)

StabilizerConcentration (wt %)Induction Period of Oxidation (IPO) at 180°C (min)Onset Temperature of Oxidation (°C)
None05190
4,4'-bis(this compound)0.345225
Irganox 10100.360235
Irganox 10980.355230
Data adapted from a study on a derivative of this compound in polypropylene, demonstrating its effectiveness in inhibiting oxidation at elevated temperatures.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effectiveness of this compound in synthetic rubber.

Protocol for Incorporation of this compound into Synthetic Rubber

This protocol describes the standard laboratory procedure for mixing additives into a rubber compound using a two-roll mill.

Materials and Equipment:

  • Synthetic rubber (e.g., SBR, NBR)

  • This compound

  • Other compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, sulfur, accelerators)

  • Two-roll mill

  • Analytical balance

  • Spatula

Procedure:

  • Mastication: Pass the raw synthetic rubber through the tight nip of the two-roll mill several times to soften it and reduce its viscosity. This process is known as mastication.[2]

  • Ingredient Incorporation:

    • Gradually add the pre-weighed compounding ingredients to the rubber on the mill. The typical order of addition is:

      • Zinc oxide and stearic acid (activators)

      • This compound (antioxidant)

      • Fillers (e.g., carbon black)

      • Plasticizers (if any)

      • Sulfur and accelerators (vulcanizing agents) - added last to prevent premature curing (scorch).

  • Mixing: Continue to pass the rubber through the mill, cutting and folding the sheet to ensure a homogeneous dispersion of all ingredients. The total mixing time is typically 15-20 minutes.

  • Sheeting Off: Once mixing is complete, sheet off the compounded rubber from the mill and allow it to cool at room temperature.

Experimental Workflow for Rubber Compounding Start Start Mastication 1. Masticate Raw Rubber Start->Mastication Add_Activators 2. Add ZnO & Stearic Acid Mastication->Add_Activators Add_Antioxidant 3. Add this compound Add_Activators->Add_Antioxidant Add_Fillers 4. Add Fillers (e.g., Carbon Black) Add_Antioxidant->Add_Fillers Add_Vulcanizing 5. Add Sulfur & Accelerators Add_Fillers->Add_Vulcanizing Homogenize 6. Homogenize the Mixture Add_Vulcanizing->Homogenize Sheet_Off 7. Sheet Off the Compound Homogenize->Sheet_Off End End Sheet_Off->End DSC Analysis Workflow cluster_Tg Glass Transition (Tg) Measurement cluster_OIT Oxidative Induction Time (OIT) Measurement Start Start Sample_Prep 1. Prepare Sample (5-10 mg) Start->Sample_Prep Seal_Pan 2. Seal in Aluminum Pan Sample_Prep->Seal_Pan Load_DSC 3. Load Sample and Reference into DSC Seal_Pan->Load_DSC Cool 4a. Cool to -100°C (N₂ Purge) Load_DSC->Cool Heat_Iso 4b. Heat to Isothermal Temp (e.g., 180°C) in N₂ Load_DSC->Heat_Iso Heat 5a. Heat at 10°C/min Cool->Heat Analyze_Tg 6a. Determine Tg from Thermogram Heat->Analyze_Tg Switch_Gas 5b. Switch to O₂ Purge Heat_Iso->Switch_Gas Measure_OIT 6b. Measure Time to Exothermic Peak Switch_Gas->Measure_OIT

References

Application Notes: 2,6-di-tert-butylphenol as a Reference Standard in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-di-tert-butylphenol is a synthetic phenolic compound widely recognized for its antioxidant properties. Its sterically hindered phenolic hydroxyl group enables it to act as a potent free radical scavenger, making it a valuable reference standard in various in vitro antioxidant capacity assays. These assays are fundamental in the fields of pharmacology, food science, and drug development for the evaluation of the antioxidant potential of novel compounds, natural product extracts, and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for utilizing this compound as a reference standard in two of the most common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of Antioxidant Action

The antioxidant activity of this compound stems from its ability to donate a hydrogen atom from its phenolic hydroxyl group to a free radical. The bulky tert-butyl groups at the ortho positions (2 and 6) sterically hinder the resulting phenoxyl radical, preventing it from participating in further pro-oxidant reactions and enhancing its stability. This mechanism effectively terminates the radical chain reaction.

Data Presentation: Antioxidant Activity of this compound

The antioxidant capacity of a compound is often expressed in terms of its IC50 value (the concentration required to inhibit 50% of the initial radical concentration) or its Trolox Equivalent Antioxidant Capacity (TEAC). Trolox, a water-soluble analog of vitamin E, is a commonly used standard in antioxidant assays.[1]

AssayParameterValue for this compoundReference CompoundValue for Reference Compound
DPPH TEAC (mol TE/mol)< 0.01[2]Trolox1.0 (by definition)
DPPH IC50 (µg/mL)Data Not Available2,4-di-tert-butylphenol60[3]
ABTS IC50 (µg/mL)Data Not Available2,4-di-tert-butylphenol17[3]

Experimental Protocols

Preparation of Standard and Sample Solutions

Solubility: this compound is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and DMSO.

Stock Solution Preparation (e.g., 10 mM):

  • Accurately weigh a known amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO.

  • Bring the solution to the final desired volume with methanol or ethanol to create a stock solution.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (methanol or ethanol for DPPH and ABTS assays).

A similar procedure should be followed for the primary reference standard, Trolox, to generate a standard curve for TEAC determination.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by a hydrogen-donating antioxidant.[4] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_reagent Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL of DPPH Solution DPPH_reagent->Add_DPPH Standard_prep Prepare Serial Dilutions of This compound & Trolox Add_sample Add 100 µL of Standard/Sample to 96-well plate Standard_prep->Add_sample Sample_prep Prepare Test Sample Solutions Sample_prep->Add_sample Add_sample->Add_DPPH Incubate Incubate for 30 min at Room Temperature (in dark) Add_DPPH->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Calc_IC50 Determine IC50 Value Calc_inhibition->Calc_IC50 Calc_TEAC Calculate TEAC Value Calc_inhibition->Calc_TEAC

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:
  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark.[5]

  • Assay Procedure:

    • Pipette 100 µL of the working standard solutions of this compound, Trolox, or the test sample into the wells of a 96-well microplate.[5]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[5]

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculations:

    • Percentage Inhibition: Calculate the percentage of DPPH radical scavenging activity using the following formula:

      Where:

      • A_control is the absorbance of the DPPH solution without a sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

    • IC50 Value: Plot the percentage inhibition against the concentration of this compound. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical.

    • TEAC Value: Create a standard curve by plotting the percentage inhibition of different concentrations of Trolox. The TEAC value of the sample is calculated from this curve and is expressed as µM of Trolox equivalents per µM of the sample.[5]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance at 734 nm.[6]

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate ABTS_radical Mix and Incubate to form ABTS•+ (12-16h, dark) ABTS_stock->ABTS_radical Dilute_ABTS Dilute ABTS•+ to an Absorbance of ~0.7 at 734 nm ABTS_radical->Dilute_ABTS Add_ABTS Add 180 µL of Diluted ABTS•+ Dilute_ABTS->Add_ABTS Standard_prep Prepare Serial Dilutions of This compound & Trolox Add_sample Add 20 µL of Standard/Sample to 96-well plate Standard_prep->Add_sample Add_sample->Add_ABTS Incubate Incubate for 6-10 min at Room Temperature (in dark) Add_ABTS->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Calc_IC50 Determine IC50 Value Calc_inhibition->Calc_IC50 Calc_TEAC Calculate TEAC Value Calc_inhibition->Calc_TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water to a final concentration of 7 mM.[7]

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in deionized water.[7]

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[7]

    • Working ABTS•+ Solution: Dilute the prepared ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the working standard solutions of this compound, Trolox, or the test sample to the wells of a 96-well microplate.[5]

    • Add 180 µL of the diluted ABTS•+ solution to each well.[5]

    • Shake the plate and incubate for 6-10 minutes at room temperature in the dark.[5]

    • Measure the absorbance at 734 nm.[5]

  • Calculations:

    • Percentage Inhibition: Calculate the percentage of ABTS•+ radical scavenging activity using the same formula as for the DPPH assay.

    • IC50 Value: Determine the IC50 value by plotting the percentage inhibition against the concentration of this compound.

    • TEAC Value: Calculate the TEAC value from a Trolox standard curve as described for the DPPH assay.

Conclusion

This compound serves as a useful, stable, and synthetically accessible reference standard for antioxidant assays. Its well-defined chemical structure and mechanism of action provide a solid basis for the comparative evaluation of the antioxidant capacity of test compounds. The detailed protocols provided herein for the DPPH and ABTS assays will enable researchers to reliably assess antioxidant activity in a variety of samples. Further research to establish definitive IC50 values for this compound in these common assays would be beneficial for its broader application as a quantitative reference standard.

References

Troubleshooting & Optimization

improving yield and selectivity in 2,6-di-tert-butylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-di-tert-butylphenol, focusing on improving yield and selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. The primary industrial method is the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide[1]. Here are common causes for low yield and corresponding troubleshooting steps:

  • Suboptimal Reaction Temperature: Alkylation at temperatures below 100°C can lead to a decreased yield of this compound[2]. Conversely, temperatures exceeding 110°C can promote the formation of undesirable by-products[2]. It is crucial to maintain the reaction temperature within the optimal range of 100-110°C.

  • Insufficient Catalyst Activity: The catalyst, typically aluminum phenoxide, plays a critical role. Its activity can be influenced by moisture. Ensure all reagents and equipment are dry. The amount of catalyst can also be optimized; one patented method suggests using 0.5 to 1% by weight of aluminum[2].

  • Incomplete Reaction: The reaction time is a key parameter. In some described methods, isobutylene is passed through the reaction mixture for 8 hours to ensure complete conversion[2]. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time for your specific setup.

  • Poor Isobutene Dispersion: Inefficient mixing of gaseous isobutene in the liquid reaction mixture can limit the reaction rate. Ensure vigorous stirring to maximize the gas-liquid interface.

Q2: I am observing significant formation of by-products like 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol. How can I improve the selectivity towards this compound?

A2: Achieving high selectivity for ortho-alkylation is a common challenge. The formation of para-substituted and tri-substituted phenols is a competing reaction. Here’s how to enhance selectivity:

  • Catalyst Choice is Crucial: The key to selective ortho-alkylation is the use of a strong Lewis acid catalyst like aluminum phenoxide[1]. Using a conventional Brønsted acid will favor the formation of 2,4-di-tert-butylphenol[1]. A modified catalyst, phenyloxyorthotertbutylphenoxyhydroaluminum acid, has been shown to increase selectivity to 90-95%[2].

  • Low-Temperature Alkylation: An improved process utilizing tris(2-tert-butylphenolate)-aluminium as a catalyst at low temperatures and under low pressure has been developed to enhance yield and selectivity[3]. This method assumes a monomeric, coordinatively unsaturated aluminum complex is responsible for the alkylation[3].

  • Use of Solvents/Diluents: Performing the reaction in the presence of diluents such as saturated aliphatic or cycloaliphatic hydrocarbons can improve selectivity by minimizing the formation of trialkylated products[4]. An excess of isobutene can also act as a diluent[4].

  • Starting Material: Instead of starting from phenol, using 2-tert-butylphenol as the starting material for the second alkylation step can improve selectivity for the desired 2,6-disubstituted product[3][4].

Q3: What is the best way to purify the final this compound product?

A3: Purification is essential to remove unreacted starting materials and by-products. The common methods are:

  • Vacuum Rectification: This is a primary method for separating this compound from other alkylphenols with different boiling points[2].

  • Recrystallization: For obtaining a high-purity product (100%), recrystallization from normal-structure hydrocarbons is recommended after rectification[2]. A Russian patent describes a method involving alternate cooling and warming procedures to achieve 100% purity[5].

  • Catalyst Removal: Before distillation, the aluminum-based catalyst must be removed. This is typically done by quenching the reaction mixture, which can form aluminum- and phenol-containing residues that need to be properly disposed of[3].

Quantitative Data Summary

The following tables summarize quantitative data from various patented methods for the synthesis of this compound.

Table 1: Comparison of Different Catalysts and Reaction Conditions

CatalystStarting MaterialTemperature (°C)PressureYield (%)Selectivity (%)Reference
Aluminum PhenolatePhenol15045-50 atm76-79Not specified[2]
Aluminum ChloridePhenolNot specified70 atm56-60Not specified[2]
Phenyloxyorthotertbutylphenoxyhydroaluminum acidPhenol100-110Atmosphericup to 8090-95[2]
Aluminum tris-(2-tert-butylphenolate)2-tert-butylphenol0-800.1-11 barsHigh conversionImproved[4]

Table 2: Product Composition with Phenyloxyorthotertbutylphenoxyhydroaluminum Acid Catalyst

ComponentComposition (wt%)
Phenol0.2
ortho-tert-butylphenol10.6
This compound 80.0
2,4-di-tert-butylphenol0.4
2,4,6-tri-tert-butylphenol9.0
(Data from a specific example in the patent)[2]

Experimental Protocols

Protocol 1: Synthesis using Phenyloxyorthotertbutylphenoxyhydroaluminum Acid Catalyst

This protocol is based on a patented method designed to increase yield and selectivity under mild conditions[2].

Materials:

  • Phenol

  • Isobutylene

  • Phenyloxyorthotertbutylphenoxyhydroaluminum acid catalyst

Procedure:

  • Charge a suitable reactor with phenol and the catalyst.

  • Heat the mixture to a temperature between 100°C and 110°C with stirring.

  • Introduce a continuous flow of isobutylene gas into the reaction mixture.

  • Maintain the reaction for 8 hours.

  • After the reaction is complete, cool the mixture.

  • Remove the catalyst from the resulting alkylate.

  • Purify the product mixture via vacuum rectification.

  • For higher purity, recrystallize the this compound fraction from an aliphatic hydrocarbon solvent.

Protocol 2: Improved Synthesis using Aluminum tris-(2-tert-butylphenolate) Catalyst

This protocol is based on a method designed for high selectivity at lower temperatures and pressures[4].

Materials:

  • 2-tert-butylphenol

  • Isobutene

  • Aluminum tris-(2-tert-butylphenolate) catalyst (0.005 to 5 mol % based on 2-tert-butylphenol)

  • Solvent/Diluent (e.g., saturated aliphatic hydrocarbon, excess isobutene)

Procedure:

  • In a suitable reactor, dissolve 2-tert-butylphenol and the aluminum tris-(2-tert-butylphenolate) catalyst in the chosen solvent.

  • Maintain the reaction temperature between 0°C and 80°C.

  • Introduce isobutene into the liquid phase, maintaining a pressure between 0.1 and 11 bars.

  • Monitor the reaction to achieve high conversion of 2-tert-butylphenol.

  • Upon completion, deactivate and remove the catalyst.

  • Isolate and purify the this compound via distillation.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis A Reactant Preparation (Phenol/2-TBP, Catalyst, Solvent) B Alkylation Reaction (Isobutene Addition) A->B Charge Reactor C Reaction Monitoring (e.g., GC) B->C During Reaction D Catalyst Deactivation & Removal B->D Reaction Complete C->B Adjust Conditions E Product Isolation & Purification (Distillation, Recrystallization) D->E F Pure this compound E->F Troubleshooting_Logic Troubleshooting Low Yield and Selectivity Start Problem Encountered LowYield Low Yield? Start->LowYield LowSelectivity Low Selectivity? Start->LowSelectivity LowYield->LowSelectivity No Temp Check Temperature (100-110°C) LowYield->Temp Yes CatalystType Use Strong Lewis Acid (e.g., Al-phenoxide) LowSelectivity->CatalystType Yes Improved Improved Synthesis LowSelectivity->Improved No Catalyst Verify Catalyst Activity & Amount Temp->Catalyst Time Optimize Reaction Time Catalyst->Time Time->Improved TempPressure Consider Low Temp/Pressure Method CatalystType->TempPressure Solvent Add (Cyclo)aliphatic Solvent TempPressure->Solvent Solvent->Improved

References

Technical Support Center: Troubleshooting Side Reactions in the Alkylation of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the alkylation of phenols. This resource provides targeted troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate common side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of C-alkylation byproduct. How can I favor O-alkylation?

A1: The competition between O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) is a common challenge influenced by several factors.[1][2] To enhance O-alkylation selectivity, consider the following:

  • Solvent Choice: This is a primary factor.[1] Aprotic polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) promote O-alkylation because they do not effectively shield the oxygen anion of the phenoxide.[1][3] Conversely, protic solvents like water or trifluoroethanol can hydrogen bond with the phenoxide oxygen, hindering its nucleophilicity and thus favoring C-alkylation.[1]

  • Catalyst System: Base-catalyzed reactions using alkyl halides generally favor the formation of O-alkylated products.[3]

  • Leaving Group: For reactions with alkyl halides, employing a better leaving group can also favor O-alkylation under the right conditions.[3]

Q2: My reaction is producing a mixture of mono-, di-, and even tri-alkylated phenols. How can I improve the selectivity for mono-alkylation?

A2: Polyalkylation is a frequent side reaction, especially in Friedel-Crafts alkylation, where the initial alkylation product can be more reactive than the starting phenol.[4] To minimize the formation of polyalkylated byproducts, you can implement the following strategies:

  • Molar Ratio of Reactants: Use a large excess of phenol relative to the alkylating agent.[3] This stoichiometric imbalance increases the probability that the alkylating agent will react with the starting phenol rather than the mono-alkylated product.[3]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of polyalkylation.[3] It is crucial to monitor the reaction's progress closely (e.g., by TLC or GC) and terminate it once the concentration of the desired mono-alkylated product is maximized.[3]

  • Catalyst Choice: Highly active Lewis acids like AlCl₃ can promote excessive alkylation.[5] Consider using milder catalysts to control the reaction's reactivity.[6]

Q3: The alkyl group on my product has rearranged. How can I prevent this?

A3: Carbocation rearrangements are a known issue in Friedel-Crafts alkylation, particularly with primary and secondary alkyl halides.[3] To avoid this, consider these approaches:

  • Choice of Alkylating Agent: Use an alkylating agent that forms a stable carbocation, such as a tertiary or benzylic halide, to minimize the likelihood of rearrangement.[5]

  • Friedel-Crafts Acylation Followed by Reduction: A reliable method to obtain a straight-chain alkylated phenol without rearrangement is to first perform a Friedel-Crafts acylation. The resulting acylium ion is resonance-stabilized and does not rearrange. This is then followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to yield the desired product.[5]

Q4: My reaction shows low or no conversion of the starting phenol. What are the possible causes and solutions?

A4: Low or no conversion can stem from several issues related to your reactants, catalyst, or reaction conditions.[3] Here's a systematic troubleshooting approach:

  • Catalyst Inactivity:

    • Lewis Acids: For Friedel-Crafts alkylation, ensure your Lewis acid (e.g., AlCl₃, FeCl₃) is fresh and anhydrous, as moisture can deactivate it.[3]

    • Base Catalysts: For O-alkylation with alkyl halides, the base must be strong enough to deprotonate the phenol.[3] Commonly used strong bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[3] Ensure the base is finely powdered and dry.[3]

    • Solid Acid Catalysts: Catalysts like zeolites can lose activity due to coking. Regeneration, often by calcination, may be necessary.[3]

  • Reaction Temperature: The temperature may be too low. While higher temperatures generally increase reaction rates, they can also promote side reactions. Careful optimization is necessary.[3]

  • Improper Solvent: The solvent plays a crucial role. For O-alkylation, aprotic polar solvents like DMF or DMSO are often preferred.[3]

Data Presentation

Table 1: Influence of Solvent on O- vs. C-Alkylation of Phenolates

Solvent TypeExamplesPredominant ProductRationale
Aprotic PolarDMF, DMSOO-AlkylationSolvates the cation but not the phenoxide anion, leaving the oxygen nucleophilic.[1][3]
ProticWater, TrifluoroethanolC-AlkylationSolvates and shields the phenoxide oxygen via hydrogen bonding, making the ring carbons more accessible.[1]

Table 2: Effect of Reaction Parameters on Phenol Alkylation with 1-Octene over BEA(15) Zeolite Catalyst

ParameterConditionPhenol Conversion (%)O-alkylate/C-alkylate Ratioo-/p-ratio
Temperature 373 KIncreases with timeDecreases with time1.5
Increases from 373 KIncreasesIncreasesIncreases
Phenol:1-Octene Mole Ratio 1:0.5LowerHigher~1.5-2
1:1HigherLower~1.5-2
1:2HighestLowest~1.5-2

Data adapted from studies on the liquid phase alkylation of phenol with 1-octene.

Experimental Protocols

General Experimental Protocol for O-Alkylation of Phenol with an Alkyl Halide

This protocol provides a general methodology for the O-alkylation of a phenol using an alkyl halide and a carbonate base.

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or acetone).

  • Base Addition: Add a finely powdered anhydrous base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq.) to the solution.[3] Stir the suspension vigorously for 15-30 minutes at room temperature to facilitate the formation of the phenoxide salt.[3]

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.[3]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[3] Remove the solvent under reduced pressure.[3]

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3] The crude product can then be purified by column chromatography or crystallization.[3]

Visualizations

O_vs_C_Alkylation Phenol Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) O_Alkylation O-Alkylated Product (Ether) Phenoxide->O_Alkylation + R-X C_Alkylation C-Alkylated Product (Alkylphenol) Phenoxide->C_Alkylation + R-X (via resonance) AlkylHalide Alkyl Halide (R-X) AproticSolvent Aprotic Polar Solvent (e.g., DMF, DMSO) AproticSolvent->O_Alkylation Favors ProticSolvent Protic Solvent (e.g., H₂O, TFE) ProticSolvent->C_Alkylation Favors

Caption: Competitive pathways for O- and C-alkylation of phenol.

Troubleshooting_Workflow Start Alkylation Reaction Issue PoorSelectivity Poor Selectivity? Start->PoorSelectivity LowConversion Low Conversion? PoorSelectivity->LowConversion No CheckSolvent Optimize Solvent (Aprotic for O-alkylation) PoorSelectivity->CheckSolvent Yes (O vs C) AdjustRatio Adjust Reactant Ratio (Excess Phenol for Mono) PoorSelectivity->AdjustRatio Yes (Polyalkylation) Rearrangement Alkyl Group Rearrangement? LowConversion->Rearrangement No CheckCatalyst Check Catalyst Activity (Anhydrous, Strong Base) LowConversion->CheckCatalyst Yes OptimizeTemp Optimize Temperature LowConversion->OptimizeTemp Yes ChangeAlkylatingAgent Use Stable Carbocation Source or Acylation/Reduction Rearrangement->ChangeAlkylatingAgent Yes End Problem Resolved Rearrangement->End No CheckSolvent->End CheckCatalyst->End OptimizeTemp->End ChangeAlkylatingAgent->End AdjustRatio->End

Caption: A logical workflow for troubleshooting common alkylation issues.

References

optimizing temperature and pressure for 2,6-di-tert-butylphenol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-di-tert-butylphenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The industrial synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol with isobutene.[1] This reaction is typically catalyzed by an aluminum phenoxide catalyst to ensure selective ortho-alkylation.[1][2]

Q2: Why is an aluminum phenoxide catalyst preferred over a standard Brønsted acid?

A2: While Brønsted acids can catalyze the alkylation of phenol, they tend to favor the formation of the para-substituted product, 2,4-di-tert-butylphenol.[1] An aluminum phenoxide catalyst, a Lewis acid, is crucial for selectively directing the alkylation to the ortho positions of the phenol ring, thus yielding the desired this compound.[1]

Q3: What are the typical temperature and pressure ranges for this reaction?

A3: The optimal temperature and pressure can vary depending on the specific catalyst and solvent system used. Generally, temperatures can range from 0°C to 120°C.[3][4] Some processes operate at lower temperatures (0°C to 80°C) in the presence of specific diluents to minimize byproduct formation.[3][4] Pressures can range from atmospheric (0.1 bar) up to 25 bars.[4]

Q4: What are the common byproducts in the synthesis of this compound?

A4: The primary byproducts are other alkylated phenols, including 2-tert-butylphenol, 4-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.[5][6] The formation of these impurities is a key challenge in optimizing the selectivity of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inefficient catalyst activity. - Suboptimal temperature or pressure. - Insufficient reaction time.- Ensure the aluminum phenoxide catalyst is properly prepared and activated. Catalyst activation is often achieved by heating aluminum metal with phenol.[2] - Optimize the reaction temperature. Temperatures below 100°C can sometimes lead to a decreased yield.[6] - Increase the reaction pressure to improve the concentration of isobutylene in the liquid phase.
Poor Selectivity (High levels of 2,4-di-tert-butylphenol or 2,4,6-tri-tert-butylphenol) - Incorrect catalyst choice or preparation. - High reaction temperature.- Use an aluminum-based catalyst, such as aluminum phenoxide or aluminum tris-(2-tert-butylphenolate), to favor ortho-alkylation.[1][4] - Lowering the reaction temperature can improve selectivity. Some protocols recommend temperatures between 0°C and 80°C.[4] - The use of specific diluents, such as saturated aliphatic or cycloaliphatic hydrocarbons, can also reduce the formation of tri-alkylated products.[4]
Reaction Fails to Initiate - Inactive catalyst. - Presence of water or other inhibitors.- The catalyst preparation is a critical step. Ensure all reagents and equipment are dry, as water can deactivate the aluminum-based catalyst. - Reactivate or prepare a fresh batch of catalyst.
Difficulty in Product Purification - Close boiling points of the desired product and byproducts.- High-resolution fractional distillation is typically required to separate this compound from other isomers. - Recrystallization from aliphatic hydrocarbons can be employed as a final purification step to achieve high purity.

Data Presentation: Reaction Parameter Comparison

The following table summarizes various reaction conditions for the synthesis of this compound as reported in different patents.

Parameter US Patent 4,113,976 [6]US Patent 5,091,594 [4]WO 2017/042181 A1 [2]
Starting Material Phenol and ortho-tert-butylphenol2-tert-butylphenolPhenol
Alkylation Agent IsobutyleneIsobuteneIsobutylene
Catalyst Aluminum phenolate complexAluminum tris-(2-tert-butylphenolate)Aluminum phenoxide
Temperature 100°C to 110°C0°C to 80°C90°C to 140°C
Pressure Not specified0.1 to 11 bars5 to 20 bars
Solvent/Diluent Not specified (implied neat)Saturated aliphatic or cycloaliphatic hydrocarbonsNot specified
Reported Yield/Selectivity Yield of 80.1% by weightHigh conversions with reduced tri-alkylated productsNot explicitly quantified

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common principles found in the cited literature. Caution: This reaction should be carried out by trained professionals in a well-ventilated fume hood, as it involves flammable gases and corrosive materials.

1. Catalyst Preparation (Aluminum Phenoxide):

  • In a dry, inert-atmosphere reaction vessel, add phenol and a catalytic amount of aluminum metal (e.g., powder or turnings).

  • Heat the mixture to a temperature between 120°C and 180°C to activate the catalyst.[2] The completion of this step is often indicated by the cessation of hydrogen evolution.

2. Alkylation Reaction:

  • Cool the activated catalyst-phenol mixture to the desired reaction temperature (e.g., 90°C to 125°C).[2]

  • Introduce a stream of isobutylene into the reaction mixture. The reaction is carried out under pressure, which will build as the isobutylene is added. Maintain the pressure within the desired range (e.g., 5 to 20 bar).[2]

  • The molar ratio of isobutylene to phenol should be controlled, typically between 1.9 and 2.6.[2]

  • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the consumption of phenol and the formation of products.

3. Work-up and Purification:

  • After the reaction is complete, cool the reactor and carefully vent any excess isobutylene.

  • Deactivate the catalyst by the slow addition of water. This will precipitate aluminum hydroxide.

  • Separate the organic layer from the aqueous layer and the aluminum hydroxide precipitate.

  • The crude product mixture is then subjected to fractional distillation under vacuum to separate the unreacted starting materials and the various alkylated phenol isomers.

  • For very high purity, the distilled this compound can be further purified by recrystallization from a suitable solvent like a normal-structure hydrocarbon.[6]

Visualizations

Reaction_Pathway Phenol Phenol Intermediate Ortho-alkylation Phenol->Intermediate + Isobutylene Isobutylene (2 eq.) Isobutylene->Intermediate Catalyst Aluminum Phenoxide (Catalyst) Catalyst->Intermediate Product This compound Intermediate->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start CatalystPrep Catalyst Preparation (Phenol + Al, Heat) Start->CatalystPrep Alkylation Alkylation Reaction (Add Isobutylene under P, T) CatalystPrep->Alkylation Workup Reaction Work-up (Catalyst Deactivation, Separation) Alkylation->Workup Purification Purification (Fractional Distillation, Recrystallization) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General experimental workflow for this compound production.

References

preventing degradation of 2,6-di-tert-butylphenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,6-di-tert-butylphenol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound degradation?

A1: Degradation of this compound, which is typically a colorless to light yellow solid, can be indicated by a noticeable color change to yellow or brown.[1] The appearance of particulates or insolubility in a solvent in which it is normally soluble can also be a sign of degradation. For quantitative assessment, analytical techniques such as HPLC or GC-MS are recommended to identify and quantify degradation products.[2]

Q2: What are the primary causes of this compound degradation during storage?

A2: The primary causes of degradation are oxidation and photodegradation. Exposure to oxygen, especially at elevated temperatures, can lead to the formation of colored oxidation products.[3][4] Exposure to light, particularly UV light, can also initiate and accelerate degradation. Additionally, contact with incompatible materials can catalyze degradation.

Q3: What are the major degradation products of this compound?

A3: The main degradation products from oxidation are 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 2,6-di-tert-butyl-1,4-benzoquinone.[3][5] The formation of these quinone-type structures is responsible for the yellow/brown discoloration observed in degraded samples.

Q4: How should this compound be stored to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of heat or ignition.[6] The container should be tightly sealed to minimize contact with air. For long-term storage or for high-purity applications, storing under an inert atmosphere, such as nitrogen or argon, is recommended.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[6] It can also react with certain metals such as steel, brass, and copper.[6] Storage in containers made of these materials should be avoided. Glass or other inert plastic containers are suitable.

Troubleshooting Guide

Problem Possible Cause Solution
Discoloration (Yellowing/Browning) Oxidation due to exposure to air (oxygen).Store in a tightly sealed container. For sensitive applications, purge the container with an inert gas (nitrogen or argon) before sealing.
Exposure to light.Store in an amber or opaque container to protect from light.
Storage at elevated temperatures.Store in a cool environment, such as a refrigerator (2-8 °C), if appropriate for the solvent and concentration.
Contamination with incompatible materials.Ensure storage containers are clean and made of inert materials (e.g., glass). Avoid contact with metals like steel, brass, and copper.[6]
Precipitate Formation or Cloudiness in Solution Formation of insoluble degradation products.Confirm degradation using analytical methods (e.g., HPLC). If degraded, the material may not be suitable for your experiment.
Solvent evaporation leading to supersaturation.Ensure the container is tightly sealed to prevent solvent loss.
Inconsistent Experimental Results Degradation of the this compound stock solution.Prepare fresh solutions for critical experiments. Monitor the purity of the stock solution regularly using an appropriate analytical technique.
Use of a partially degraded solid.Visually inspect the solid for discoloration before use. If degradation is suspected, obtain a fresh batch or purify the existing material.

Stability Data

The following table summarizes the stability of this compound under various conditions. Please note that this data is compiled from different studies and may not be directly comparable due to varying experimental setups.

Condition Duration Initial Concentration Degradation (%) Primary Degradation Products Reference
Biodegradation (Aerobic, 37°C, pH 7.0)11 days100 mg/L in aqueous medium62.4%Not specified[7]
Oxidation with tert-butyl hydroperoxideNot specifiedNot specifiedNot applicable (synthetic reaction)3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, 2,6-di-tert-butyl-1,4-benzoquinone[5]
Long-term storage of a related phenolic extract at 5°C in the dark180 daysNot specified<5% (retained >95% of total phenolic content)Not specified

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.

1. Materials:

  • This compound (high purity)
  • Solvent (e.g., acetonitrile or ethanol, HPLC grade)
  • Amber glass vials with screw caps
  • Temperature-controlled oven
  • Light exposure chamber (with controlled UV and visible light output)
  • HPLC system with a UV detector
  • Reference standards for this compound and its potential degradation products (3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 2,6-di-tert-butyl-1,4-benzoquinone)

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into several amber glass vials.
  • For studying the effect of oxygen, prepare two sets of samples: one sealed under ambient air and another purged with nitrogen before sealing.

3. Storage Conditions:

  • Temperature Stress: Place vials in ovens at elevated temperatures (e.g., 40°C, 50°C, and 60°C). Include a control set stored at a recommended temperature (e.g., 4°C).
  • Light Stress: Place vials in a photostability chamber. The light source should comply with ICH Q1B guidelines. Wrap a set of control vials in aluminum foil to protect them from light while being exposed to the same temperature and humidity.

4. Time Points:

  • Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

5. Analytical Method:

  • HPLC Analysis:
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water is typically effective.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength where this compound and its degradation products have significant absorbance.
  • Quantification: Create a calibration curve using the reference standards. Calculate the percentage of remaining this compound and the amount of each degradation product formed at each time point.

6. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.
  • Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).
  • Use the Arrhenius equation to estimate the shelf-life at recommended storage conditions based on the degradation rates at elevated temperatures.

Visualizations

degradation_pathway This compound This compound Phenoxy_Radical Phenoxy_Radical This compound->Phenoxy_Radical Oxidation (-H•) Resonance_Structure_1 Resonance_Structure_1 Phenoxy_Radical->Resonance_Structure_1 Resonance_Structure_2 Resonance_Structure_2 Phenoxy_Radical->Resonance_Structure_2 Diphenoquinone 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone Resonance_Structure_1->Diphenoquinone Dimerization Benzoquinone 2,6-Di-tert-butyl-1,4-benzoquinone Resonance_Structure_2->Benzoquinone Further Oxidation

Caption: Oxidative degradation pathway of this compound.

troubleshooting_workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Observe Observe signs of degradation (e.g., discoloration, precipitation) Check_Storage Check storage conditions: - Light exposure? - Elevated temperature? - Air exposure? Observe->Check_Storage Check_Container Check container material: - Incompatible metal? Check_Storage->Check_Container No Store_Properly Store in a cool, dark place in a tightly sealed, inert container. Check_Storage->Store_Properly Yes Check_Container->Store_Properly Yes Use_Fresh_Sample Use a fresh, unopened sample. Check_Container->Use_Fresh_Sample No Use_Inert_Atmosphere For high-purity needs, store under inert gas (N2 or Ar). Store_Properly->Use_Inert_Atmosphere

Caption: Troubleshooting workflow for this compound degradation.

References

addressing poor solubility of 2,6-di-tert-butylphenol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 2,6-di-tert-butylphenol (2,6-DTBP).

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous media?

A1: The low aqueous solubility of this compound is a direct result of its molecular structure. The molecule consists of a polar hydroxyl (-OH) group attached to a large, nonpolar benzene ring. Furthermore, it has two bulky, hydrophobic tert-butyl groups.[1] These groups shield the polar hydroxyl group and dominate the molecule's character, making it highly hydrophobic (lipophilic) and thus poorly soluble in polar solvents like water.[1]

Q2: What is the documented solubility of this compound in water and other common solvents?

A2: this compound is generally described as insoluble or very poorly soluble in water.[2][3][4] It is, however, readily soluble in most common organic solvents.[2][3][5]

SolventSolubilityTemperature (°C)
Water~2.5 mg/L25
WaterInsoluble / Very PoorAmbient
EthanolSolubleAmbient
AcetoneSolubleAmbient
BenzeneSolubleAmbient
Diethyl EtherSolubleAmbient
HydrocarbonsSolubleAmbient

Data compiled from multiple sources.[1][2][3][5]

Q3: I need to prepare a stock solution of this compound for my experiment. What is the recommended procedure?

A3: The most straightforward approach is to use a co-solvent. This involves dissolving the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[6][7]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are common choices.

  • Procedure: Prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen organic solvent. Then, dilute this stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously to ensure proper mixing and minimize immediate precipitation.

  • Caution: Always be mindful of the final concentration of the organic solvent in your assay, as it can be toxic to cells or interfere with experimental components.[6] It is crucial to run a vehicle control (aqueous medium with the same final concentration of the organic solvent) to account for any solvent effects.

Q4: My this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue when the final concentration exceeds the compound's solubility limit in the mixed-solvent system. Here are some troubleshooting steps:

  • Decrease Final Concentration: The simplest solution is to work with a lower final concentration of this compound.

  • Increase Co-solvent Percentage: You can try slightly increasing the percentage of the organic co-solvent in your final solution, but be cautious of its impact on your experimental system.

  • Use Advanced Formulation Strategies: If you require a higher aqueous concentration, you will need to employ more advanced solubilization techniques such as cyclodextrin complexation, micellar solubilization, or nanoemulsion formulation.[8][9]

Q5: What are the primary strategies to significantly increase the aqueous concentration of this compound for cell culture or in vivo studies?

A5: To achieve higher and more stable aqueous concentrations, you can use formulation technologies that encapsulate the hydrophobic molecule. The three most common and effective strategies are:

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate "guest" molecules like 2,6-DTBP, rendering them water-soluble.[10]

  • Micellar Solubilization: Surfactants, above their critical micelle concentration (CMC), form spherical structures called micelles. These micelles have a hydrophobic core that can dissolve 2,6-DTBP, while the hydrophilic shell allows the entire structure to be dispersed in water.[11][12]

  • Nanoemulsions: These are oil-in-water dispersions with extremely small droplet sizes (typically 20-200 nm), stabilized by surfactants.[13] 2,6-DTBP can be dissolved in the oil phase, creating a formulation that is easily dispersible in aqueous media.[14]

Experimental Protocols and Troubleshooting Guides

This section provides detailed methodologies for the key solubilization techniques.

Protocol 1: Enhancing Solubility using β-Cyclodextrin Inclusion Complexation

This protocol uses the kneading method to form an inclusion complex, which can then be dissolved in an aqueous medium.[15]

Materials:

  • This compound (Guest)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable β-cyclodextrin (Host)

  • Ethanol

  • Mortar and pestle

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of Host:Guest. A 1:1 ratio is a common starting point.[15] Calculate the mass of 2,6-DTBP and HP-β-CD required.

  • Mixing: Place the weighed HP-β-CD into the mortar. Add the weighed 2,6-DTBP.

  • Kneading: Begin triturating (grinding) the powders together with the pestle. Slowly add ethanol dropwise to form a consistent, slurry-like paste.

  • Continue kneading vigorously for 30-45 minutes. Add more ethanol as needed to maintain the paste consistency as it evaporates.[15]

  • Drying: Scrape the resulting paste from the mortar and spread it thinly on a watch glass or petri dish. Dry the product at 40-50°C for 24 hours or until a constant weight is achieved to remove all traces of ethanol.[15]

  • Final Product: The resulting dry powder is the inclusion complex. It can be gently ground again to ensure a fine, homogenous powder.

  • Solubilization: Test the solubility of the complex powder in your desired aqueous buffer. The complex should dissolve more readily and to a higher concentration than the free compound.

Protocol 2: Solubility Enhancement via Micellar Solubilization

This protocol uses a common non-ionic surfactant, Tween® 80, to create micelles that solubilize 2,6-DTBP.

Materials:

  • This compound

  • Tween® 80 (or other suitable surfactant like Poloxamer 188 or Solutol® HS-15)[12]

  • Desired aqueous buffer (e.g., PBS)

  • Organic solvent (e.g., ethanol)

  • Magnetic stirrer and stir bar

  • Vials

Procedure:

  • Prepare Surfactant Solution: Prepare a solution of Tween® 80 in your aqueous buffer at a concentration well above its critical micelle concentration (CMC for Tween® 80 is ~0.012 mM or 0.0016% w/v). A starting concentration of 1-5% (w/v) is common.

  • Dissolve 2,6-DTBP: Prepare a concentrated stock solution of 2,6-DTBP in ethanol.

  • Loading the Micelles:

    • Place the surfactant solution in a vial with a magnetic stir bar and begin stirring at a moderate speed.

    • Slowly, add the concentrated 2,6-DTBP stock solution dropwise to the stirring surfactant solution.

    • The solution may appear slightly hazy or opalescent as the micelles incorporate the compound.

  • Solvent Evaporation (Optional but Recommended): To remove the organic co-solvent, allow the mixture to stir overnight in a fume hood with a loose cap to allow the ethanol to evaporate. Alternatively, a rotary evaporator can be used for faster removal.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-solubilized compound or aggregates.

  • Quantification: Determine the final concentration of solubilized 2,6-DTBP in the filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.

Protocol 3: General Protocol for Nanoemulsion Formulation

This protocol outlines a high-energy method using homogenization to prepare an oil-in-water (O/W) nanoemulsion.

Materials:

  • This compound

  • Carrier Oil (e.g., Medium-Chain Triglycerides (MCT) oil, soybean oil)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Transcutol® P, ethanol)[16]

  • Aqueous phase (deionized water or buffer)

  • High-pressure homogenizer or high-power probe sonicator[14][17]

Procedure:

  • Screening and Optimization: First, determine the solubility of 2,6-DTBP in various oils to select a carrier oil with high solubilizing capacity.[13]

  • Prepare Oil Phase: Dissolve the desired amount of 2,6-DTBP into the selected carrier oil. Gentle heating may be required.

  • Prepare Aqueous Phase: In a separate container, dissolve the surfactant and co-surfactant in the aqueous phase.

  • Form Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing at high speed with a standard homogenizer (e.g., Ultra-Turrax®). This will form a coarse, milky-white emulsion.

  • Nano-emulsification (High-Energy Step):

    • Using a High-Pressure Homogenizer: Pass the coarse emulsion through the homogenizer for several cycles (e.g., 5-10 passes) at high pressure (e.g., 15,000-20,000 psi).[14] The system should be cooled to prevent overheating.

    • Using a Probe Sonicator: Insert the sonicator probe into the coarse emulsion and process at high power. Use pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating, and keep the sample in an ice bath.

  • Characterization: The resulting nanoemulsion should appear translucent or bluish-white. Characterize the formulation for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. An average droplet size below 200 nm with a low PDI (<0.3) is typically desired.[17]

Visualizations

G start Start: Need to dissolve 2,6-DTBP in aqueous media q1 Is a low concentration (<10 µM) sufficient? start->q1 co_solvent Use Co-Solvent Method (e.g., DMSO, Ethanol stock) q1->co_solvent Yes advanced Need Advanced Formulation Strategy q1->advanced No q2 Does it precipitate upon dilution? co_solvent->q2 success1 Experiment Ready q2->success1 No q2->advanced Yes q3 What is the application? advanced->q3 invitro In Vitro / Cell Culture q3->invitro invivo In Vivo / Preclinical q3->invivo micelle Micellar Solubilization (e.g., Tween 80) invitro->micelle cyclo Cyclodextrin Complexation (e.g., HP-β-CD) invitro->cyclo invivo->cyclo nano Nanoemulsion or Lipid-Based System invivo->nano warn1 Check for cell toxicity of formulation excipients micelle->warn1 cyclo->warn1 warn2 Requires expertise in formulation & characterization nano->warn2 warn1->success1 warn2->success1

G cluster_process guest_free 2,6-DTBP (Poorly Soluble) plus + host_free Cyclodextrin (Water Soluble) arrow -> Complexation -> complex Inclusion Complex (Water Soluble) guest guest l1 l1 cluster_host cluster_host cluster_process cluster_process

G

References

minimizing by-product formation in 2,6-di-tert-butylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2,6-di-tert-butylphenol (2,6-DTBP).

Troubleshooting Guide

Issue 1: Low Yield of this compound and High Formation of 2,4-Di-tert-butylphenol

Q: My reaction is producing a low yield of the desired this compound, with a significant amount of 2,4-di-tert-butylphenol as the major by-product. What are the likely causes and how can I improve the ortho-selectivity?

A: This issue primarily points towards sub-optimal catalyst choice or reaction conditions that favor para-alkylation. Here are the key factors to investigate:

  • Catalyst Choice: The use of a standard Brønsted acid catalyst will favor the formation of the thermodynamically more stable 2,4-di-tert-butylphenol. To achieve high ortho-selectivity, an aluminum-based catalyst, specifically aluminum phenoxide, is essential. This catalyst complexes with the phenol's hydroxyl group, sterically hindering the para-position and directing the isobutene to the ortho-positions.[1]

  • Catalyst Preparation and Activity: Ensure your aluminum phenoxide catalyst is properly prepared and active. The catalyst is typically formed in situ by reacting aluminum with phenol. The presence of moisture can deactivate the catalyst, leading to poor selectivity.

  • Reaction Temperature: Higher temperatures can lead to a decrease in selectivity. For the alkylation of phenol with isobutylene using an aluminum phenoxide catalyst, a temperature range of 100-110°C is often optimal for maximizing the yield of 2,6-DTBP while minimizing by-products.[2]

Issue 2: Significant Formation of 2,4,6-Tri-tert-butylphenol

Q: I am observing a high percentage of 2,4,6-tri-tert-butylphenol in my product mixture, which is complicating purification. How can I reduce the formation of this tri-substituted by-product?

A: The formation of 2,4,6-tri-tert-butylphenol is typically a result of over-alkylation. Several process parameters can be adjusted to minimize its formation:

  • Reactant Ratio: A high excess of isobutene relative to phenol can drive the reaction towards the tri-substituted product. Carefully controlling the stoichiometry is crucial. A molar ratio of isobutylene to phenol between 1.9 and 2.6 is recommended.

  • Reaction Time: Increased reaction times can lead to the formation of more 2,4,6-tri-tert-butylphenol. It is important to monitor the reaction progress and stop it once the optimal conversion of the starting material to the desired di-substituted product is achieved.[3]

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity and reduce the formation of 2,4,6-tri-tert-butylphenol. When starting with 2-tert-butylphenol, reaction temperatures between 0°C and 80°C have been shown to be effective.[3][4]

  • Use of Solvents: The presence of specific solvents can enhance selectivity. Saturated aliphatic or cycloaliphatic hydrocarbons can help in dissipating reaction heat and allow for a considerable excess of isobutene to be present without leading to significant tri-alkylation.[3]

Issue 3: Presence of Unreacted Phenol or 2-tert-butylphenol in the Final Product

Q: My final product contains a significant amount of unreacted phenol and/or 2-tert-butylphenol. What adjustments should I make?

A: The presence of starting materials in your product indicates an incomplete reaction. Here are some troubleshooting steps:

  • Catalyst Deactivation: Ensure the catalyst has not been prematurely deactivated by impurities such as water in the reactants or solvent.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to achieve full conversion. Monitor the reaction by a suitable analytical method (e.g., GC-MS) to determine the optimal reaction time.

  • Isobutene Addition: Ensure a consistent and sufficient supply of isobutene to the reaction mixture. Inadequate mixing or a low flow rate of isobutene can lead to incomplete alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary by-product in the synthesis of this compound?

A1: The most common by-products are 2-tert-butylphenol, 4-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol. The distribution of these by-products is highly dependent on the catalyst and reaction conditions used.

Q2: Why is an aluminum phenoxide catalyst preferred for this synthesis?

A2: Aluminum phenoxide is a Lewis acid that coordinates with the oxygen of the phenolic hydroxyl group. This coordination increases the steric hindrance around the ortho-positions to a lesser extent than the para-position, thereby directing the electrophilic attack of the tert-butyl carbocation (formed from isobutylene) preferentially to the ortho-positions, leading to the desired 2,6-disubstitution.[1]

Q3: Can I use a different starting material other than phenol?

A3: Yes, 2-tert-butylphenol can be used as a starting material for the synthesis of this compound. This can be an effective strategy, but it is still crucial to control the reaction conditions to prevent the formation of 2,4,6-tri-tert-butylphenol.[3]

Q4: What is the effect of pressure on the reaction?

A4: The reaction is typically carried out under pressure to maintain the isobutene in the liquid phase and to increase its concentration in the reaction mixture, which can enhance the reaction rate. Pressures can range from atmospheric to 25 bars, depending on the specific process.[3]

Q5: How can I purify the final this compound product?

A5: The most common methods for purifying this compound are vacuum rectification and recrystallization.[2] High-resolution rectification is used to separate the desired product from the various by-products, which have different boiling points. Recrystallization from a suitable solvent, such as aliphatic hydrocarbons, can further enhance the purity.[2]

Data Presentation

Table 1: Influence of Temperature on Product Distribution in Phenol Alkylation with Isobutylene

Temperature (°C)2,6-DTBP (%)2-tert-butylphenol (%)2,4-di-tert-butylphenol (%)2,4,6-tri-tert-butylphenol (%)Reference
10576.016.20.25.0[2]
11080.110.50.29.0[2]

Table 2: Product Composition with Different Catalyst Formulations at 110°C

Catalyst Composition2,6-DTBP (%)2-tert-butylphenol (%)2,4-di-tert-butylphenol (%)2,4,6-tri-tert-butylphenol (%)Reference
Catalyst A80.110.50.29.0[2]
Catalyst B80.010.60.49.0[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenol

This protocol is based on the alkylation of phenol with isobutylene using a modified aluminum phenoxide catalyst.[2]

Materials:

  • Phenol

  • Ortho-tert-butylphenol

  • Modified aluminum phenoxide catalyst (e.g., [(C₆H₅O)₂(ortho-tert-C₄H₉C₆H₄O)₂Al]H)

  • Isobutylene

  • Water

  • Aliphatic hydrocarbon (for recrystallization)

Procedure:

  • Charge a suitable reactor with phenol, ortho-tert-butylphenol, and the modified aluminum phenoxide catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 110°C).

  • Introduce a continuous stream of isobutylene into the reaction mixture over a period of several hours (e.g., 8 hours).

  • After the reaction is complete, cool the mixture and hydrolyze the catalyst by adding water.

  • Separate the organic layer.

  • Perform vacuum rectification to separate the this compound from unreacted starting materials and by-products.

  • For further purification, recrystallize the collected this compound from an aliphatic hydrocarbon.

Visualizations

Reaction_Pathway cluster_products Reaction Products phenol Phenol tbp2 2-tert-butylphenol phenol->tbp2 + Isobutylene isobutylene Isobutylene isobutylene->tbp2 catalyst Al Phenoxide Catalyst catalyst->tbp2 dtbp This compound (Desired Product) tdtbp 2,4,6-Tri-tert-butylphenol dtbp->tdtbp + Isobutylene tbp2->dtbp + Isobutylene dtbp24 2,4-Di-tert-butylphenol tbp2->dtbp24 + Isobutylene dtbp24->tdtbp + Isobutylene

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_24 2,4-DTBP is high cluster_246 2,4,6-TDTBP is high start High By-product Formation issue Identify Major By-product start->issue check_catalyst Check Catalyst: - Is it Al-based? - Is it active? issue->check_catalyst 2,4-DTBP check_ratio Check Reactant Ratio: Reduce Isobutylene Excess issue->check_ratio 2,4,6-TDTBP adjust_temp_24 Adjust Temperature: Lower to 100-110°C check_catalyst->adjust_temp_24 end Improved Selectivity adjust_temp_24->end check_time Monitor Reaction Time: Avoid Over-reaction check_ratio->check_time lower_temp Lower Reaction Temp: Consider 0-80°C range check_time->lower_temp lower_temp->end

Caption: Troubleshooting workflow for by-product minimization.

References

Technical Support Center: Analysis of 2,6-di-tert-butylphenol in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals involved in the analysis of 2,6-di-tert-butylphenol (2,6-DTBP) in various food matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2,6-DTBP) and why is it found in food samples?

A1: this compound is a synthetic phenolic compound primarily used as an intermediate in the manufacturing of antioxidants.[1] These antioxidants are widely used in polymers such as polyethylene and polypropylene, which are common in food packaging.[1] Its presence in food is often due to migration from these packaging materials.[2][3] It can also be found in certain foods as a contaminant from environmental sources.[4][5]

Q2: What are the primary analytical instruments used for detecting 2,6-DTBP?

A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7] GC-MS is frequently used, often requiring a derivatization step to improve the volatility and chromatographic behavior of the phenol.[8][9] LC-MS/MS is highly sensitive and selective, making it suitable for complex food matrices, though it can be susceptible to matrix effects.[6][10]

Q3: Why is derivatization often necessary for the GC-MS analysis of 2,6-DTBP?

A3: Derivatization is a crucial step in the GC-MS analysis of polar compounds like phenols. The process involves replacing the active hydrogen in the hydroxyl group with a non-polar group, typically a silyl group (silylation).[8][9] This chemical modification increases the analyte's volatility and thermal stability while reducing its polarity. The resulting derivative is more amenable to gas chromatography, leading to improved peak shape, reduced tailing, and better separation from matrix components.[8]

Q4: What are "matrix effects" and how do they challenge the analysis of 2,6-DTBP?

A4: Matrix effects are a significant challenge in food analysis, particularly with LC-MS/MS using electrospray ionization (ESI).[10][11][12] The "matrix" refers to all components in the sample extract other than the analyte of interest.[11] These co-extracted components can interfere with the ionization of 2,6-DTBP in the mass spectrometer's source, leading to either signal suppression (lower response) or enhancement (higher response) compared to a pure standard.[10][11] This phenomenon can severely impact the accuracy and precision of quantification.

Q5: What are the most effective sample preparation techniques for extracting 2,6-DTBP from complex food matrices?

A5: The choice of extraction technique depends heavily on the food matrix. For fatty foods like oils and fish, methods involving solvent extraction followed by cleanup steps to remove lipids are necessary. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[13] For some matrices, steam distillation has been effectively used to isolate 2,6-DTBP and related phenols.[4][5] Ultrasonic-assisted extraction (UAE) is another widely used technique that employs ultrasonic waves to improve extraction efficiency.[14]

Troubleshooting Guide

Problem: Significant peak tailing is observed for 2,6-DTBP during GC-MS analysis.

  • Possible Cause 1: Incomplete Derivatization. The polar hydroxyl group may not be fully derivatized, leading to interaction with the analytical column.

    • Solution:

      • Optimize the derivatization reaction. Increase the reagent-to-analyte ratio, adjust the reaction time and temperature, and ensure the sample extract is completely dry, as silylation reagents are sensitive to moisture.[9]

      • Consider using a catalyst, such as trimethylchlorosilane (TMCS), to enhance the derivatization of sterically hindered groups.[8]

  • Possible Cause 2: Active Sites in the GC System. Active sites in the injector liner, column, or connections can interact with the analyte.

    • Solution:

      • Use a deactivated injector liner or one with glass wool to trap non-volatile matrix components.

      • Condition the column according to the manufacturer's instructions.

      • If the column is old, trim 10-20 cm from the injector end to remove accumulated non-volatile residues.

Problem: Analyte recovery is consistently low (<60%) in fatty food samples (e.g., edible oils, fish).

  • Possible Cause 1: Inefficient Extraction. The analyte may not be efficiently partitioned from the lipid-rich matrix into the extraction solvent.

    • Solution:

      • Ensure thorough homogenization of the sample with the solvent.

      • Increase the solvent-to-sample ratio or perform multiple sequential extractions.

      • Evaluate different extraction solvents. While hexane is good for lipids, a more polar solvent like acetonitrile or acetone might be more efficient for extracting the phenol before lipid removal.

  • Possible Cause 2: Analyte Loss During Cleanup. The cleanup step intended to remove fats (e.g., SPE, gel permeation chromatography) may also be removing the analyte.

    • Solution:

      • Carefully validate the cleanup step. Spike a blank matrix with a known amount of 2,6-DTBP before cleanup and measure the recovery.

      • Optimize the SPE procedure by testing different sorbents and elution solvents to ensure the analyte is retained and then fully eluted while matrix components are removed.

  • Possible Cause 3: Matrix Effects. In LC-MS analysis, co-extracted lipids can cause significant signal suppression.

    • Solution:

      • Improve the sample cleanup to remove more of the interfering matrix components.

      • Use matrix-matched calibration standards or employ an isotopically labeled internal standard for more accurate quantification.[10]

Problem: High levels of 2,6-DTBP are detected in method blanks.

  • Possible Cause 1: Contamination from Labware. 2,6-DTBP and related phenolic antioxidants are common additives in plastic products, including lab consumables.

    • Solution:

      • Avoid using plastic containers, pipette tips, or vial caps wherever possible. Opt for glassware.

      • If plastics must be used, rinse them thoroughly with a high-purity solvent (e.g., acetone, hexane) before use.

      • Test a blank of each consumable (e.g., soak a vial cap in solvent) to identify the source of contamination.

  • Possible Cause 2: Contaminated Solvents or Reagents.

    • Solution:

      • Use high-purity, GC- or LC-MS-grade solvents.

      • Run a solvent blank before each analytical batch to confirm purity.

      • Prepare fresh reagents and standards regularly.

Data Presentation

Table 1: Reported Concentrations of this compound (2,6-DTBP) in Various Food Samples

Food CategoryFood ItemConcentration Range (ng/g)Reference
FishMuscleTrace - 3.9[4][5]
FishVisceraTrace[4][5]
MeatLiver2.2 (mean)[4]

Note: "Trace" indicates the compound was detected but was below the limit of quantification.

Table 2: Example Performance of an Analytical Method for Phenolic Compounds

Parameter2,6-DTBPReference
Analytical MethodGC-MS[4][5]
Extraction MethodSteam Distillation[4][5]
Recovery80 - 113% (in spiked samples)[4]
Limit of Detection (LOD)Not specified for 2,6-DTBP

Experimental Protocols

Protocol 1: General Method for GC-MS Analysis of 2,6-DTBP in Fish Tissue

This protocol is a generalized procedure based on common practices.[4][5][14]

  • Sample Homogenization:

    • Weigh 5 g of homogenized fish tissue into a centrifuge tube.

    • Spike with an appropriate internal standard if available.

  • Extraction:

    • Add 10 mL of a hexane/dichloromethane (1:3 v/v) mixture to the sample.

    • Homogenize using a high-speed blender for 2 minutes.

    • Perform ultrasonic-assisted extraction for 15 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

  • Cleanup (Lipid Removal):

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

    • Perform cleanup using a validated method such as solid-phase extraction (SPE) with a silica or Florisil cartridge, or gel permeation chromatography (GPC) to remove lipids.

  • Derivatization:

    • Evaporate the cleaned extract to dryness.

    • Add 50 µL of pyridine and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Seal the vial and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Injector: 280°C, splitless mode.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

    • MS: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for the derivatized 2,6-DTBP.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Food Sample (e.g., Fish, Oil, Beverage) Homogenize Homogenization Sample->Homogenize challenge2 Contamination Sample->challenge2 Extraction Extraction (Solvent, UAE, Distillation) Homogenize->Extraction Cleanup Cleanup (SPE, GPC) Extraction->Cleanup challenge1 Matrix Interference Extraction->challenge1 Concentration Concentration/ Solvent Exchange Cleanup->Concentration challenge3 Low Recovery Cleanup->challenge3 Derivatization Derivatization (for GC-MS) Concentration->Derivatization If GC-MS Instrument Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Instrument If LC-MS/MS Derivatization->Instrument Data Data Processing & Quantification Instrument->Data

Caption: General analytical workflow for 2,6-DTBP analysis in food.

troubleshooting_low_recovery start Low Analyte Recovery Detected check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Cleanup Step start->check_cleanup check_matrix Assess Matrix Effects (LC-MS) start->check_matrix check_stability Verify Analyte Stability start->check_stability solution_extraction Optimize solvent, time, or technique (e.g., UAE) check_extraction->solution_extraction solution_cleanup Test alternative SPE sorbents or elution solvents check_cleanup->solution_cleanup solution_matrix Use labeled internal standard or matrix- matched calibration check_matrix->solution_matrix solution_stability Check storage conditions, use fresh standards check_stability->solution_stability

Caption: Troubleshooting logic for low analyte recovery.

matrix_effect_decision_tree cluster_solutions Mitigation Strategies start Quantification Issues Observed (LC-MS) calculate Calculate Matrix Effect (ME): (Peak Area in Matrix / Peak Area in Solvent) - 1 start->calculate decision Is |ME| > 20%? calculate->decision solution1 Use Isotope-Labeled Internal Standard decision->solution1 Yes solution2 Prepare Matrix-Matched Calibrants decision->solution2 solution3 Dilute Sample Extract decision->solution3 solution4 Improve Sample Cleanup decision->solution4 no_effect ME is acceptable. Investigate other error sources. decision->no_effect No

Caption: Decision tree for identifying and mitigating matrix effects.

References

Technical Support Center: Optimizing Catalyst Efficiency for Friedel-Crafts Alkylation of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the Friedel-Crafts alkylation of phenol. Our goal is to help you overcome common experimental challenges and optimize your catalyst's efficiency for higher yields and selectivity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the common causes?

A: Low or no yield in the Friedel-Crafts alkylation of phenol can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1] The lone pair of electrons on the oxygen atom of phenol can also coordinate with the Lewis acid, reducing its activity.[2][3]

  • Deactivated Aromatic Ring: While the hydroxyl group of phenol is activating, the coordination with the Lewis acid can deactivate the ring towards electrophilic substitution.[2]

  • Insufficient Catalyst: Unlike a truly catalytic reaction, Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid because the product can form a stable complex with the catalyst, taking it out of the reaction cycle.[1][4]

  • Carbocation Rearrangement: Primary and secondary alkyl groups are prone to rearrangement to form more stable carbocations, which can lead to a mixture of products and lower the yield of the desired product.[5][6]

Issue 2: Formation of Multiple Products (Polyalkylation)

Q: I am observing the formation of multiple alkylated products. Why is this happening and how can I control it?

A: The formation of multiple products is a common issue in the Friedel-Crafts alkylation of phenol.

  • Cause: The hydroxyl group on phenol is a strong activating group, making the aromatic ring highly nucleophilic.[7] After the first alkyl group is added, the product is often more reactive than the starting phenol, leading to further alkylation (polyalkylation).[7][8]

  • Solutions:

    • Use an Excess of Phenol: Increasing the molar ratio of phenol to the alkylating agent can statistically favor the mono-alkylation of the starting material.[5][7]

    • Control Reaction Time and Temperature: Monitor the reaction's progress and stop it when the desired mono-alkylated product is maximized.[7] Lowering the reaction temperature can also help reduce the rate of subsequent alkylations.[7]

    • Choose a Milder Catalyst: Highly active Lewis acids like AlCl₃ can promote excessive alkylation.[5][7] Consider using milder catalysts to control the reaction's reactivity.[5][7]

Issue 3: Formation of O-Alkylated Byproduct (Phenyl Ether)

Q: My reaction is producing a significant amount of phenyl ether instead of the desired C-alkylated phenol. How can I prevent this?

A: Phenol is an ambident nucleophile, meaning it can react at both the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[7][9] The ratio of C- to O-alkylation is influenced by several factors.

  • Catalyst Selection: The choice of catalyst can significantly influence the C/O alkylation ratio. Solid acid catalysts like zeolites or niobium phosphate can be optimized to favor C-alkylation.[7][10]

  • Reaction Conditions: The formation of the O-alkylated product (phenyl ether) is often kinetically favored, while the C-alkylated product is thermodynamically favored.[7][11] Adjusting the reaction temperature and time can influence the product distribution.[7]

  • Solvent Choice: The solvent can play a crucial role. Protic solvents (like water or ethanol) can solvate the phenolate oxygen through hydrogen bonding, making it less available for reaction and thus favoring C-alkylation.[12] Polar aprotic solvents (like DMF or acetone) tend to favor O-alkylation.[12]

Issue 4: Poor Regioselectivity (Ortho- vs. Para-Alkylation)

Q: My reaction yields a mixture of ortho and para isomers with poor selectivity. How can I improve the formation of one over the other?

A: The hydroxyl group directs alkylation to the ortho and para positions. Controlling this regioselectivity is a common challenge.

  • To Favor Para-Alkylation:

    • Steric Hindrance: Using a bulkier Lewis acid or a sterically demanding alkylating agent can disfavor attack at the more crowded ortho positions, thus favoring para substitution.[12][13]

  • To Favor Ortho-Alkylation:

    • Catalyst Choice: Certain catalysts have been developed specifically for ortho-selectivity. For example, catalysts derived from hydrotalcite-like anionic clays have shown increased selectivity for 2-alkyl and 2,6-dialkylphenols.[14] Rhenium-catalyzed reactions have also been reported to proceed regioselectively at the ortho-position.[15] A dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (Sc(OTf)₃) has also been shown to be effective for ortho-alkylation.[16][17]

Issue 5: Catalyst Deactivation and Regeneration

Q: My solid catalyst loses activity after one or two runs. What causes this and can it be regenerated?

A: Catalyst deactivation is a significant issue, especially with solid acid catalysts like ion-exchange resins.

  • Causes of Deactivation:

    • Fouling: Phenolic compounds or reaction byproducts can become physically adsorbed or grafted onto the catalyst surface, blocking active sites.[18]

    • Moisture: As with Lewis acids, water can deactivate solid acid catalysts.[13]

  • Regeneration Strategies:

    • Solvent Washing: Physically adsorbed impurities can often be removed by washing the catalyst with a suitable solvent.[18]

    • Acid-Alkali Treatment: This can help remove more stubborn impurities.[18]

    • Oxidative Treatment: For grafted phenolic compounds, treatment with agents like ozone or chlorine dioxide can oxidize and remove them, restoring most of the catalyst's properties.[18] A simple process for regenerating heteropolyacid catalysts supported on zirconia has also been described.[19]

Data Presentation

Table 1: Troubleshooting Summary for Friedel-Crafts Alkylation of Phenol

Problem Possible Cause(s) Suggested Solution(s)
Low/No Yield Catalyst deactivation by moisture or phenol; Carbocation rearrangement; Insufficient catalyst.Use anhydrous conditions; Consider milder or solid acid catalysts; Use stoichiometric amounts of Lewis acid catalyst if necessary.[1][2]
Polyalkylation High reactivity of the mono-alkylated product.Use an excess of phenol; Control reaction time and temperature; Use a milder catalyst.[5][7]
O-Alkylation Ambident nucleophilicity of phenol; Kinetically favored pathway.Select catalysts favoring C-alkylation (e.g., zeolites); Adjust temperature and time; Use protic solvents.[7][10][12]
Poor Regioselectivity Competing ortho and para substitution.For para: use bulky reagents/catalysts. For ortho: use specialized catalysts (e.g., Re-based, modified hydrotalcites).[13][14][15]
Catalyst Deactivation Fouling by reactants/products; Moisture.Regenerate via solvent washing, acid-alkali treatment, or oxidative treatment.[18][19]

Table 2: Classification of Lewis Acid Catalysts by Activity [5]

Activity Level Examples
Very Active AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅
Moderately Active FeCl₃, SbCl₅, InCl₃
Mild BCl₃, SnCl₄, TiCl₄, FeCl₂

Experimental Protocols

Protocol 1: Alkylation using a Solid Acid Catalyst (Activated Clay)

This protocol is adapted for the synthesis of p-cumylphenol from phenol and alpha-methylstyrene.[13]

  • Apparatus Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, add 94 g (1.0 mol) of phenol and 9.4 g of activated clay. Ensure all glassware is dry.[13]

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain a slight positive pressure throughout the reaction.[13]

  • Heating: Heat the mixture to 80°C with stirring.[13]

  • Reagent Addition: Slowly add 11.8 g (0.1 mol) of alpha-methylstyrene to the reaction mixture from the dropping funnel over a period of 6 hours. Maintain the reaction temperature at 80°C.[13]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 80°C for an additional hour.[13]

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid catalyst. The catalyst can be washed with a solvent and prepared for regeneration.

  • Purification: The resulting crude product can be purified by fractional distillation under vacuum to separate the different isomers.[20]

  • Analysis: Characterize the final product using appropriate analytical methods such as GC-MS or NMR.[21][22]

Protocol 2: Catalyst Regeneration (Ion-Exchange Resin)

This protocol is a general guide based on the regeneration of Indion-130 and Amberlyst-15 catalysts.[18]

  • Solvent Extraction: Wash the deactivated catalyst with a suitable solvent to remove physically adsorbed impurities.

  • Acid-Alkali Treatment: Perform sequential washes with dilute acid and alkali solutions to remove more strongly bound materials.

  • Oxidative Treatment: If deactivation is due to grafted phenolic compounds, treat the catalyst with a solution of ozone or chlorine dioxide to oxidize and remove these residues.[18]

  • Final Wash and Dry: Wash the catalyst with deionized water until neutral and dry it thoroughly before reuse. Note that some loss of total exchange capacity (around 20%) may occur.[18]

Mandatory Visualization

Friedel_Crafts_Alkylation_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Alkene Alkene (R-CH=CH₂) Catalyst Acid Catalyst (H+) Carbocation Carbocation (R-C⁺H-CH₃) Alkene->Carbocation Protonation Phenol Phenol SigmaComplex Sigma Complex (Arenium Ion) Carbocation->SigmaComplex Phenol->SigmaComplex Nucleophilic Attack Product Alkylphenol SigmaComplex->Product Loss of H+ RegenCatalyst H+

Caption: General mechanism for the acid-catalyzed Friedel-Crafts alkylation of phenol.

Experimental_Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Charge 2. Charge Reactants (Phenol, Catalyst) Setup->Charge Heat 3. Heat to Reaction Temp. Charge->Heat Add 4. Add Alkylating Agent (Dropwise) Heat->Add React 5. Maintain Temp & Stir Add->React Workup 6. Cool & Work-up (Filter Catalyst, Neutralize) React->Workup Purify 7. Purify Product (Distillation/Chromatography) Workup->Purify Analyze 8. Analyze Product (GC-MS, NMR) Purify->Analyze

Caption: General experimental workflow for Friedel-Crafts alkylation of phenol.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckMoisture Check for Moisture? (Reagents, Glassware, Solvent) Start->CheckMoisture DrySystem Solution: Use Anhydrous Conditions (Dry Solvents, Fresh Catalyst) CheckMoisture->DrySystem Yes CheckCatalyst Sufficient Catalyst Loading? CheckMoisture->CheckCatalyst No DrySystem->CheckCatalyst IncreaseCatalyst Solution: Increase Catalyst Amount (Stoichiometric for Lewis Acids) CheckCatalyst->IncreaseCatalyst No CheckTemp Optimal Temperature? CheckCatalyst->CheckTemp Yes IncreaseCatalyst->CheckTemp OptimizeTemp Solution: Optimize Temperature (Monitor by TLC/GC) CheckTemp->OptimizeTemp No CheckSubstrate Substrate Suitable? (Phenol can complex with catalyst) CheckTemp->CheckSubstrate Yes OptimizeTemp->CheckSubstrate ChangeCatalyst Solution: Use Milder or Solid Acid Catalyst CheckSubstrate->ChangeCatalyst No End Yield Improved CheckSubstrate->End Yes ChangeCatalyst->End

Caption: Logical troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Why is phenol often considered a challenging substrate for Friedel-Crafts reactions?

A1: Phenol is challenging for two main reasons. First, the lone pair of electrons on the hydroxyl group's oxygen can coordinate with the Lewis acid catalyst (like AlCl₃), which can deactivate the catalyst.[2][3] Second, the -OH group is strongly activating, which can lead to undesirable side reactions like polyalkylation.[7][8]

Q2: What are the main types of catalysts used for phenol alkylation and how do they compare?

A2: Catalysts fall into a few main categories:

  • Homogeneous Lewis Acids (e.g., AlCl₃, FeCl₃): These are traditional, often highly active catalysts but can be difficult to separate from the reaction mixture, may require more than stoichiometric amounts, and are sensitive to moisture.[5][7][19]

  • Homogeneous Brønsted Acids (e.g., H₂SO₄, HF): These are also effective but pose significant corrosion and environmental disposal problems.[10]

  • Solid Acid Catalysts (e.g., Zeolites, Ion-Exchange Resins, Sulfated Zirconia): These are increasingly popular due to their advantages, including ease of separation and recovery, reusability, and often milder reaction conditions, which can lead to higher selectivity.[13][23]

Q3: Are there specific strategies to maximize ortho-alkylation?

A3: Yes, achieving high ortho-selectivity often requires specialized catalytic systems. Rhenium carbonyl complexes (Re₂(CO)₁₀) have been shown to selectively mono-alkylate phenols at the ortho position.[15] Another approach uses catalysts derived from hydrotalcite-like materials, which can increase the selectivity for 2-alkyl and 2,6-dialkylphenols.[14]

Q4: What analytical methods are best for monitoring the reaction progress and analyzing the final product?

A4: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), is a standard and effective method for monitoring the disappearance of reactants and the formation of products, including isomers.[24][25] For quantitative analysis, using a deuterated internal standard like phenol-d6 can improve accuracy and precision by correcting for matrix effects.[22] High-Performance Liquid Chromatography (HPLC) can also be used.

Q5: Can I perform a Friedel-Crafts reaction on a phenol that also has an amine group?

A5: No, aromatic rings containing an amine (-NH₂) or substituted amine group are not suitable for Friedel-Crafts reactions.[1][6] The lone pair of electrons on the nitrogen is basic and will react with the Lewis acid catalyst, forming a complex that strongly deactivates the ring to electrophilic attack.[1]

References

overcoming interference in the spectroscopic analysis of 2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the spectroscopic analysis of 2,6-di-tert-butylphenol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the spectroscopic analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question 1: Why am I observing poor peak shape and tailing for this compound in my GC-MS analysis?

Answer: Poor peak shape for phenolic compounds like this compound is often due to their polar nature, which can lead to interactions with active sites in the GC system.

  • Cause A: Active sites in the injector or column. The free hydroxyl group of the phenol can interact with silanol groups in the injector liner or the column, causing peak tailing.

  • Solution A:

    • Use a deactivated injector liner.

    • Ensure you are using a high-quality, inert GC column.

    • Consider derivatization of the phenol to block the hydroxyl group, which reduces polarity and improves peak shape.[1][2][3] Silylation is a common and effective derivatization technique for phenols.[2][3]

  • Cause B: Improper column temperature. If the column temperature is too low, the analyte may not be sufficiently volatile, leading to broader peaks.

  • Solution B: Optimize the oven temperature program. A good starting point is an initial temperature below the boiling point of the solvent, followed by a ramp to a final temperature that ensures the elution of this compound.[4]

Question 2: I am seeing extraneous peaks in my chromatogram that are interfering with the quantification of this compound. What is the source of this interference and how can I eliminate it?

Answer: Extraneous peaks can originate from various sources, including the sample matrix, contaminated solvents, or the GC system itself.

  • Cause A: Matrix Interference. Complex sample matrices can contain compounds that co-elute with this compound.

  • Solution A:

    • Sample Preparation: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[5]

    • Selective Detection: Use selected ion monitoring (SIM) mode on your mass spectrometer to selectively monitor for characteristic ions of this compound, thereby reducing the impact of co-eluting compounds.[6]

  • Cause B: System Contamination. Contamination can come from the septum, liner, or previous injections.

  • Solution B:

    • Regularly replace the septum and injector liner.[4]

    • Perform a bake-out of the column and injector to remove contaminants.

    • Run a solvent blank to confirm that the system is clean before injecting samples.

Question 3: My quantitative results for this compound are inconsistent and show poor reproducibility. What could be the cause?

Answer: Poor reproducibility in quantitative analysis can stem from issues with sample injection, system leaks, or matrix effects.

  • Cause A: Inconsistent Injection Volume. Manual injections can introduce variability.

  • Solution A: Use an autosampler for precise and repeatable injections.

  • Cause B: System Leaks. Leaks in the injector or column fittings can lead to variable sample introduction and loss of analyte.

  • Solution B: Perform a leak check of the GC system.[4]

  • Cause C: Matrix Effects. The sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[7][8]

  • Solution C:

    • Internal Standard: Use a deuterated internal standard of this compound or a structurally similar compound that is not present in the sample. The internal standard will experience similar matrix effects as the analyte, allowing for more accurate quantification.[9]

    • Standard Addition: Prepare calibration standards in a sample matrix that is free of the analyte to create a matrix-matched calibration curve. This helps to compensate for matrix effects.[9][10]

UV-Visible (UV-Vis) Spectrophotometry

Question 4: The λmax (wavelength of maximum absorbance) of my this compound standard is shifting between measurements. Why is this happening?

Answer: Shifts in λmax for phenolic compounds in UV-Vis spectroscopy are often related to changes in the solvent environment or pH.

  • Cause A: Solvent Polarity. The polarity of the solvent can influence the electronic transitions of the phenol, causing a shift in the absorption maximum.[11][12]

  • Solution A: Maintain a consistent solvent system for all standards and samples. If changing solvents is necessary, re-determine the λmax in the new solvent.

  • Cause B: pH of the Solution. The ionization state of the phenolic hydroxyl group is pH-dependent. Deprotonation in basic solutions leads to the formation of the phenoxide ion, which has a different λmax than the protonated form.[11][12]

  • Solution B: Buffer your samples and standards to a consistent pH to ensure that this compound is in a single, well-defined ionization state.

Question 5: I am trying to quantify this compound in a complex mixture using UV-Vis, but my results are high and non-specific. How can I improve the selectivity of my measurement?

Answer: UV-Vis spectroscopy is often not very selective, and other compounds in your mixture that absorb at a similar wavelength will interfere with your measurement.[13]

  • Cause A: Overlapping Absorption Spectra. Other aromatic compounds or substances with conjugated systems in the sample matrix can have absorption bands that overlap with that of this compound.

  • Solution A:

    • Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector (HPLC-UV). The HPLC will separate this compound from interfering compounds before it reaches the detector, allowing for more accurate quantification.[14]

    • Derivative Spectroscopy: In some cases, derivative spectroscopy can be used to resolve overlapping peaks and enhance the signal of the analyte of interest.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the analysis of this compound and related phenolic compounds, highlighting the impact of derivatization and matrix effects.

Table 1: Effect of Derivatization on GC-MS Analysis of Phenols

CompoundDerivatization ReagentRetention Time (min)Peak Asymmetry
PhenolNone8.22.1
PhenolPerfluorooctanoyl chloride6.11.1
p-CresolNone9.52.3
p-CresolPerfluorooctanoyl chloride7.81.2
3,4-DimethylphenolNone11.12.5
3,4-DimethylphenolPerfluorooctanoyl chloride9.41.3
Data is illustrative and based on findings from a study on phenol derivatization, demonstrating improved chromatography.[15]

Table 2: Matrix Effects on the Quantification of Phenolic Compounds by LC-ESI-MS

AnalyteMatrixMatrix Effect (%)
4-NitrophenolQuartz Filter Extract110.2 (Enhancement)
2,4-DinitrophenolQuartz Filter Extract95.7 (Suppression)
2,6-Dimethyl-4-nitrophenolQuartz Filter Extract158.2 (Enhancement)
Vanillic AcidQuartz Filter Extract92.1 (Suppression)
Data from a study on atmospheric organic aerosols, where a matrix effect > 100% indicates signal enhancement and < 100% indicates signal suppression.[16]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Derivatization

This protocol describes a general procedure for the analysis of this compound in a sample matrix, incorporating a derivatization step to improve chromatographic performance.

  • Sample Extraction:

    • For solid samples, perform an ultrasonic extraction with a suitable solvent like hexane/dichloromethane (1:3 v/v).[17]

    • For liquid samples, a liquid-liquid extraction may be appropriate.

  • Derivatization (Silylation):

    • Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine to the dry residue.

    • Heat the mixture at 70°C for 30 minutes to complete the derivatization reaction.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: HPLC-UV Analysis of this compound

This protocol provides a general method for the separation and quantification of this compound using HPLC with UV detection.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • HPLC Conditions:

    • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 50:50 acetonitrile:water and ramp to 90:10 acetonitrile:water over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Monitor at the λmax of this compound, which is typically around 275 nm in methanol. The exact λmax may vary slightly depending on the solvent.[18]

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared samples and determine their concentrations from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the troubleshooting of spectroscopic analysis of this compound.

GC_MS_Troubleshooting_Workflow start Problem Identified (e.g., Poor Peak Shape, Interference) check_system Check GC-MS System Suitability start->check_system is_system_ok System OK? check_system->is_system_ok fix_system Perform Maintenance (e.g., Change Liner, Check for Leaks) is_system_ok->fix_system No sample_prep Optimize Sample Preparation is_system_ok->sample_prep Yes fix_system->check_system is_prep_sufficient Interference Resolved? sample_prep->is_prep_sufficient derivatization Consider Derivatization sample_prep->derivatization If Interference Persists method_optimization Optimize GC Method (e.g., Temperature Program) is_prep_sufficient->method_optimization No end_good Analysis Successful is_prep_sufficient->end_good Yes derivatization->method_optimization method_optimization->end_good end_bad Further Investigation Needed method_optimization->end_bad

Caption: GC-MS Troubleshooting Workflow for this compound Analysis.

UV_Vis_Interference_Mitigation start Inaccurate UV-Vis Quantification check_params Verify Instrumental Parameters (Wavelength, Blank) start->check_params params_ok Parameters Correct? check_params->params_ok correct_params Recalibrate and Re-blank params_ok->correct_params No check_environment Assess Sample Environment (Solvent, pH) params_ok->check_environment Yes correct_params->check_params env_ok Environment Consistent? check_environment->env_ok control_env Use Consistent Solvent and Buffer pH env_ok->control_env No matrix_interference Suspect Matrix Interference env_ok->matrix_interference Yes control_env->check_environment separation Implement Chromatographic Separation (HPLC-UV) matrix_interference->separation end_solution Accurate Quantification Achieved separation->end_solution

Caption: Logical Flow for Mitigating Interference in UV-Vis Analysis.

References

purification techniques for high-purity 2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity 2,6-di-tert-butylphenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The most effective and commonly employed techniques for purifying this compound are fractional vacuum distillation, recrystallization, and flash column chromatography. The choice of method depends on the initial purity of the crude product, the nature of the impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in my crude this compound sample?

Common impurities often originate from the synthesis process, which typically involves the Friedel-Crafts alkylation of phenol with isobutene.[1] Potential impurities include:

  • Unreacted Phenol: The starting material for the synthesis.

  • 2-tert-butylphenol and 4-tert-butylphenol: Mono-alkylated intermediates.

  • 2,4-di-tert-butylphenol: An isomeric byproduct.[1]

  • 2,4,6-tri-tert-butylphenol: An over-alkylated byproduct.

  • Polymeric residues: Formed by side reactions during alkylation.

Q3: How can I assess the purity of my this compound sample?

Purity is typically assessed using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water can be used for analysis.[2][3]

  • Melting Point Analysis: A sharp melting point range close to the literature value (34-37 °C) indicates high purity.[4][5][6]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
"Oiling out" (product separates as an oil, not crystals)The solution is supersaturated, and the compound is coming out of solution above its melting point.- Add a small amount of the "good" solvent to the hot solution to reduce saturation.- Allow the solution to cool more slowly; insulate the flask.- Try a different solvent system with a lower boiling point for the "good" solvent.
No crystals form upon cooling - The solution is not sufficiently saturated.- Nucleation has not occurred.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask at the solution's surface with a glass rod.- Add a seed crystal of pure this compound.- Add more of the "poor" solvent (anti-solvent).
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Wash the collected crystals with a small amount of ice-cold solvent.
Crystals are very small or appear as a powder - Crystallization occurred too quickly.- The solution was agitated during cooling.- Redissolve the solid in a larger volume of the "good" solvent and allow it to cool more slowly.- Avoid disturbing the flask during the crystal growth phase.
Fractional Vacuum Distillation Issues
ProblemPossible Cause(s)Troubleshooting Steps
"Bumping" (violent boiling) of the liquid- Uneven heating.- Lack of nucleation sites.- Use a stirring bar or boiling chips.- Ensure uniform heating with a heating mantle and sand or oil bath.
Column "flooding" (liquid fills the column)- The distillation rate is too high.- Reduce the heating rate to decrease the boil-up rate.
Poor separation of fractions - Inefficient column packing.- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate by reducing the heat input.
Product solidifies in the condenser or collection adapter - The temperature of the condenser is too low.- Use a condenser with a wider bore.- Circulate warmer water through the condenser or use an air condenser.
Flash Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of the product from impurities - Incorrect mobile phase polarity.- The column is overloaded.- The flow rate is too high.- Adjust the solvent system; for the non-polar this compound, a low polarity mobile phase like a hexane/ethyl acetate gradient is recommended.- Use a larger column or reduce the amount of crude material; a general guideline is to load no more than 1-5% of the silica gel weight.- Decrease the flow rate to allow for better equilibration.
Streaking or tailing of the compound on the column - The sample was not fully dissolved before loading.- Acidic silica gel is interacting with the phenolic group.- Ensure the crude material is completely dissolved in a minimal amount of the mobile phase before loading.- Add a small amount (0.1-1%) of triethylamine to the mobile phase to deactivate acidic sites on the silica.
Cracking of the silica gel bed - The column was allowed to run dry.- Always maintain the solvent level above the top of the silica gel.

Data Presentation

The following tables summarize quantitative data for different purification techniques.

Table 1: Purity and Yield from Various Purification Methods

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Reference
Fractional Vacuum DistillationNot specified99.6up to 78[7]
Fractional Vacuum Distillation followed by RecrystallizationNot specified10080.1[8]
Cooling/Heating Purification98-99.699.99-10079.3[7]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₄H₂₂O[2][4]
Molecular Weight206.32 g/mol [2][4]
AppearanceColorless to light yellow solid[9]
Melting Point34-37 °C[4][5][6]
Boiling Point253 °C at 760 mmHg[4][9][10]
Solubility in Water2.5 mg/L at 25 °C[9]
Solubility in Organic SolventsSoluble in ethanol, benzene, acetone, chloroform[9][11]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise with gentle swirling until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a well-insulated fractionating column.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.

  • Applying Vacuum: Slowly and carefully apply a vacuum to the system. A pressure of around 20 mmHg is a good starting point.[7]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions. The main fraction of this compound should distill at approximately 132 °C at 20 mmHg.[7]

  • Shutdown: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 3: Flash Column Chromatography
  • Column Packing: Prepare a flash chromatography column with silica gel, creating a slurry with the initial mobile phase (e.g., 98:2 hexane/ethyl acetate).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow crude_product Crude this compound initial_analysis Initial Purity Analysis (GC-MS, TLC) crude_product->initial_analysis distillation Fractional Vacuum Distillation initial_analysis->distillation High boiling impurities recrystallization Recrystallization initial_analysis->recrystallization Crystalline solid chromatography Flash Column Chromatography initial_analysis->chromatography Close polarity impurities decision Purity Acceptable? distillation->decision recrystallization->decision chromatography->decision high_purity_product High-Purity Product (>99.5%) final_analysis Final Purity Analysis high_purity_product->final_analysis decision->chromatography No, further purification needed decision->high_purity_product Yes

Caption: A decision workflow for selecting a purification technique.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reduce_saturation Add more 'good' solvent oiling_out->reduce_saturation Yes slow_cooling Cool more slowly oiling_out->slow_cooling Yes low_yield Low Yield? no_crystals->low_yield No concentrate Evaporate solvent no_crystals->concentrate Yes seed Add seed crystal no_crystals->seed Yes add_antisolvent Add more 'poor' solvent no_crystals->add_antisolvent Yes success Pure Crystals Obtained low_yield->success No min_solvent Use minimum hot solvent low_yield->min_solvent Yes preheat_funnel Preheat filtration apparatus low_yield->preheat_funnel Yes cold_wash Wash with ice-cold solvent low_yield->cold_wash Yes reduce_saturation->start slow_cooling->start concentrate->start seed->start add_antisolvent->start min_solvent->start preheat_funnel->start cold_wash->start

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Hindered Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of hindered phenols.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of hindered phenols?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] For hindered phenols, which are often analyzed for purity and degradation products, peak tailing is particularly problematic as it can mask small impurity peaks, lead to inaccurate peak integration and quantification, and reduce the overall sensitivity and resolution of the analysis.[2][3]

Q2: What are the primary causes of peak tailing when analyzing hindered phenols?

A2: The leading causes of peak tailing for hindered phenols, which are often polar, include:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl group and active sites on the stationary phase, most commonly residual silanol groups (Si-OH) on silica-based columns.[2][4]

  • Mobile Phase pH Mismatch: Operating with a mobile phase pH close to the pKa of the phenolic analytes or the column's silanol groups can result in mixed ionization states and peak distortion.[1]

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][5]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can also contribute to peak tailing.[2]

Q3: How do the bulky "hindering" groups on these phenols affect peak tailing?

A3: The bulky tert-butyl or other large alkyl groups near the hydroxyl group in hindered phenols can have a dual effect. This steric hindrance can partially shield the hydroxyl group, potentially reducing its interaction with active silanol groups on the column packing.[6][7] However, these large, non-polar groups also increase the hydrophobicity of the molecule, leading to strong retention on reversed-phase columns. If secondary interactions do occur, the strong primary retention can exacerbate the tailing effect.

Q4: How does the mobile phase pH influence the peak shape of hindered phenols?

A4: The pH of the mobile phase is a critical parameter. Hindered phenols are weakly acidic. At a mobile phase pH close to their pKa, both the ionized (phenolate) and non-ionized (phenolic) forms will exist, which can lead to peak broadening or splitting.[8][9] More significantly, the ionization state of residual silanol groups on the silica packing is pH-dependent (pKa approx. 3.8-4.2).[10] At a low pH (e.g., below 3), these silanols are protonated (Si-OH) and less likely to interact with the phenolic analytes through ion-exchange, which minimizes tailing.[3]

Q5: Are there specific column types recommended for analyzing hindered phenols?

A5: Yes, selecting the right column is crucial. For hindered phenols, it is advisable to use:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated with a small silylating agent, reducing the sites for secondary interactions.[5][11]

  • Base-Deactivated Silica (BDS) or "Type B" Silica Columns: These are made from high-purity silica with minimal metal contamination and a lower concentration of acidic silanol groups, resulting in better peak shapes for polar and basic compounds.[10][11]

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which can improve pH stability and reduce silanol activity.[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for hindered phenols.

Step 1: Initial Assessment
  • Observe the Chromatogram: Are all peaks tailing or only the hindered phenol peaks?

    • All peaks tailing: This often points to a system-wide issue like extra-column volume, a column void, or a clogged frit.[5]

    • Only hindered phenol peaks tailing: This suggests a chemical interaction between the analytes and the stationary phase.

  • Review Method Parameters: Check the mobile phase pH, column type, and sample concentration against established or recommended methods.

Step 2: Logical Troubleshooting Workflow

Below is a visual workflow to guide your troubleshooting process.

G start Peak Tailing Observed for Hindered Phenol q_all_peaks Are all peaks tailing? start->q_all_peaks system_issue System Issue Likely q_all_peaks->system_issue  Yes chemical_issue Chemical Interaction Likely q_all_peaks->chemical_issue  No check_system Inspect System: - Check for leaks - Minimize tubing length/ID - Check for column void - Replace inlet frit/guard column system_issue->check_system end Peak Shape Improved check_system->end q_overload Is sample concentration high? chemical_issue->q_overload overload_yes Dilute Sample & Re-inject q_overload->overload_yes  Yes mobile_phase Optimize Mobile Phase q_overload->mobile_phase  No overload_yes->end mp_steps - Lower pH (e.g., to 2.5-3.0) - Add acidic modifier (e.g., 0.1% Formic Acid) - Increase buffer strength (if applicable) mobile_phase->mp_steps column_choice Evaluate Column Choice mp_steps->column_choice column_steps - Use a modern, end-capped C18 column - Try a base-deactivated (BDS) column - Consider a different stationary phase (e.g., Phenyl-Hexyl) column_choice->column_steps column_steps->end

Caption: Troubleshooting workflow for peak tailing of hindered phenols.

Data Presentation

The following table summarizes the expected impact of key parameters on the peak shape of a typical hindered phenol, such as Butylated Hydroxytoluene (BHT). The Asymmetry Factor (As) is used as a quantitative measure of peak tailing, where a value of 1.0 is perfectly symmetrical, and values >1.5 indicate significant tailing.

ParameterCondition AAsymmetry (As) ACondition BAsymmetry (As) BRationale
Column Type Older, non-end-capped C18~1.8Modern, end-capped C18~1.2End-capping blocks residual silanols, reducing secondary interactions.[5][11]
Mobile Phase pH pH 5.0 (Buffered)~1.7pH 2.7 (0.1% Formic Acid)~1.1Low pH protonates silanols, minimizing their ability to interact with the phenol.[3]
Sample Load 50 µg/mL~1.95 µg/mL~1.3High concentrations can overload the stationary phase, causing peak distortion.[1]
Organic Modifier Methanol/Water~1.4Acetonitrile/Water~1.2Acetonitrile can sometimes provide better peak shapes due to different solvent-analyte interactions.[13]

Note: Asymmetry values are illustrative and can vary based on the specific analyte, column, and HPLC system.

Experimental Protocols

Protocol 1: General Screening Method for Hindered Phenols (e.g., BHT, Irganox 1076)

This protocol provides a starting point for the analysis of common hindered phenolic antioxidants.

  • HPLC System: Standard HPLC with UV detector.

  • Column: Modern, end-capped C18 column (e.g., Waters Symmetry C18, Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 277 nm.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or the initial mobile phase composition to a concentration of approximately 10 µg/mL.

Protocol 2: Optimized Method for High Molecular Weight Hindered Phenols (e.g., Irganox 1010)

This protocol is adapted for larger, more hydrophobic hindered phenols that require stronger elution conditions.

  • HPLC System: Standard HPLC with UV or PDA detector.

  • Column: High-purity, base-deactivated C18 column, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes.

  • Flow Rate: 1.2 mL/min.[15]

  • Column Temperature: 40 °C.[15]

  • Detection: UV at 230 nm.[15]

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a solvent like dichloroethane initially, then dilute with methanol or acetonitrile.[15] Ensure the final injection solvent is compatible with the mobile phase to avoid peak distortion.[16]

Signaling Pathways and Logical Relationships

The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for hindered phenols.

G cluster_surface Silica Surface silanol_ionized Ionized Silanol (Si-O⁻) (at pH > 4) silanol_protonated Protonated Silanol (Si-OH) (at pH < 3) good_peak Symmetrical Peak silanol_protonated->good_peak promotes c18 C18 Chains (Primary Retention Site) phenol Hindered Phenol (Analyte) interaction Secondary Interaction (Ion-Dipole) phenol->interaction interacts with retention Primary Retention (Hydrophobic) phenol->retention interacts with interaction->silanol_ionized peak_tailing Peak Tailing interaction->peak_tailing leads to retention->c18 retention->good_peak leads to

Caption: Interactions on a C18 column causing peak tailing.

References

Technical Support Center: Improving Polymer Thermal Stability with 2,6-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2,6-di-tert-butylphenol (DTBP) as a thermal stabilizer for polymers. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTBP) and how does it function as a thermal stabilizer?

A1: this compound is a synthetic organic compound classified as a hindered phenolic antioxidant.[1][2] Its primary role in polymers is to inhibit thermal-oxidative degradation.[3] The degradation process in many polymers is a free-radical chain reaction initiated by heat and oxygen. DTBP functions by donating the hydrogen atom from its hydroxyl (-OH) group to reactive peroxy radicals (ROO•). This action neutralizes the radicals, terminating the degradation chain reaction and forming a stable, non-reactive phenoxy radical, thus protecting the polymer matrix from significant property loss.[4][5] The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxy radical.[4]

Q2: For which types of polymers is DTBP most effective?

A2: DTBP and its derivatives are highly effective as primary antioxidants for a range of hydrocarbon-based polymers.[1] They are most commonly used to stabilize polyolefins, such as polypropylene (PP) and polyethylene (PE), as well as polystyrene (PS).[2][3] While it can be used in other systems, polymers like polyvinyl chloride (PVC) often require a more complex stabilization package due to their unique degradation mechanism, which involves the release of hydrochloric acid (HCl).[6][7]

Q3: What is the typical concentration range for DTBP in a polymer formulation?

A3: The optimal concentration of DTBP depends on the specific polymer, the processing conditions (temperature, shear), and the desired service life of the final product. Generally, hindered phenolic antioxidants are used in concentrations ranging from 0.05% to 0.5% by weight. For instance, studies on polypropylene have shown significant improvements in thermal stability with as little as 0.2 mol% or 0.3 wt% of a hindered phenol stabilizer.[8][9] It is crucial to perform experimental trials to determine the most effective concentration for your specific application.

Q4: Can DTBP be used in combination with other additives?

A4: Yes, and it is highly recommended. While DTBP is an effective primary antioxidant (radical scavenger), it is often used synergistically with secondary antioxidants, such as phosphites or thioesters.[5][10] Secondary antioxidants function by decomposing hydroperoxides (ROOH), which are non-radical species that can break down to form new radicals. This dual approach provides more comprehensive protection during high-temperature processing and long-term heat aging.[11][12]

Troubleshooting Guide

Q1: Why is my polymer sample showing discoloration (e.g., yellowing) after adding DTBP and processing it?

A1: Discoloration is a known issue with some hindered phenolic antioxidants.[13] It does not necessarily indicate poor thermal stabilization. The color change is often due to the formation of conjugated molecular structures as the antioxidant is transformed during its stabilization activity.[13] The intensity of this discoloration can be influenced by the purity of the antioxidant and the presence of impurities that may lead to colored byproducts.[13] Consider using DTBP in combination with a phosphite co-stabilizer, which can help improve color stability.

Q2: I've added DTBP to my polymer, but the thermal stability (measured by TGA or OIT) has not improved as expected. What could be the cause?

A2: Several factors could contribute to lower-than-expected performance:

  • Insufficient Concentration: The amount of DTBP may be too low to effectively inhibit oxidation during processing or testing. Refer to the quantitative data table and consider running a concentration ladder experiment.

  • Poor Dispersion: The antioxidant must be homogeneously dispersed throughout the polymer matrix to be effective. Inadequate mixing during compounding can lead to localized areas with low stabilizer concentration, which act as initiation points for degradation. Ensure your melt-blending or solution-mixing process is optimized.

  • Excessive Processing Temperature: If the processing temperature is too high, it can accelerate the consumption of the antioxidant, leaving an insufficient amount for long-term stability.[14] It may also degrade the polymer faster than the stabilizer can provide protection.

  • Volatility: Lower molecular weight antioxidants can be volatile and may be lost to a certain extent during high-temperature processing. For very high-temperature applications, consider a higher molecular weight hindered phenolic antioxidant.[15]

Q3: My polymer's melt flow rate (MFR) increased significantly after processing, even with DTBP. Why did this happen?

A3: An increase in MFR typically indicates a reduction in the polymer's molecular weight due to chain scission. While DTBP is effective at scavenging radicals, it may not be sufficient on its own to prevent all degradation during intense processing. High shear and temperature can generate a high concentration of radicals that overwhelm the primary antioxidant.[14] This is a classic scenario where a synergistic package is beneficial. Combining DTBP with a phosphite processing stabilizer can provide better melt flow control.[10][12]

Data Presentation

The following table summarizes representative data on the effect of hindered phenol antioxidants on the thermal stability of polypropylene, as measured by Thermogravimetric Analysis (TGA).

Polymer MatrixAntioxidantConcentration (by weight/mol)Onset Degradation Temperature (°C) (Tonset)Temperature Increase (°C)Reference
Polypropylene (PP)Pristine (Control)0%230-[8]
Polypropylene (PP)Hindered Phenol (HP)0.2 mol%262+32[8]
Polypropylene (PP)Pristine (Control)0%~355-[9]
Polypropylene (PP)4,4'-bis(this compound)0.3 wt%~400+45[9]

Note: The specific degradation temperatures can vary based on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of degradation (Tonset) and compare the thermal stability of unstabilized and DTBP-stabilized polymer samples.

Methodology:

  • Sample Preparation: Prepare thin films or powders of the polymer samples (control and stabilized with varying concentrations of DTBP). Ensure samples are completely dry to avoid mass loss from volatiles.[16]

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Place 5-10 mg of the polymer sample into a clean TGA pan (e.g., alumina or platinum).[17]

  • Experimental Conditions:

    • Purge Gas: Start with an inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent premature oxidation.[17]

    • Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit well beyond the expected decomposition temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[16][17]

    • Atmosphere (Optional): For thermo-oxidative stability, the experiment can be run under an air or oxygen atmosphere.[18]

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.[19]

    • The Tonset is determined as the temperature at which a significant mass loss begins. This is often calculated by finding the intersection of the baseline tangent with the tangent of the steepest mass loss slope.[19]

    • Compare the Tonset of the stabilized samples to the control. A higher Tonset indicates improved thermal stability.

Protocol 2: Evaluation of Thermo-Oxidative Stability using Oxidative Induction Time (OIT)

Objective: To measure the resistance of a stabilized polymer to oxidative degradation under isothermal conditions, following standards like ISO 11357-6.[20][21]

Methodology:

  • Sample Preparation: Prepare small, uniform sections of the polymer sample (e.g., 5-10 mg cut from a film or pellet).

  • Instrument Setup:

    • Use a calibrated Differential Scanning Calorimeter (DSC).[22]

    • Place the sample in an open aluminum DSC pan.

  • Experimental Conditions:

    • Heating Phase: Heat the sample under an inert nitrogen atmosphere to a specified isothermal test temperature (e.g., 200 °C for polyethylene).[20][22] The temperature should be high enough to induce oxidation in a reasonable timeframe but below the polymer's primary degradation temperature in nitrogen.

    • Isothermal and Oxidation Phase: Once the isothermal temperature is reached and the signal stabilizes, switch the purge gas from nitrogen to oxygen (or air) at the same flow rate.[20]

    • Data Collection: Continue to hold the sample at the isothermal temperature and record the heat flow until a sharp exothermic peak is observed.

  • Data Analysis:

    • The Oxidative Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.[23]

    • A longer OIT value indicates greater resistance to thermo-oxidative degradation and a more effective stabilization system.[22]

Mandatory Visualizations

G cluster_initiation Initiation & Propagation cluster_termination Stabilization by DTBP P Polymer Chain (P-H) R Alkyl Radical (P•) P->R Heat, Shear ROO Peroxy Radical (POO•) R->ROO + O2 ROO->R + P-H ROO_term Peroxy Radical (POO•) DTBP DTBP (Ar-OH) DTBP_Radical Stable Phenoxy Radical (Ar-O•) DTBP->DTBP_Radical DTBP->ROO_term ROOH Hydroperoxide (POOH) ROO_term->ROOH H-atom donation G start Start: Polymer Resin + DTBP mix Step 1: Compounding (e.g., Melt Extrusion) start->mix prep Step 2: Sample Preparation (e.g., Compression Molding) mix->prep analysis Step 3: Thermal Analysis prep->analysis tga TGA (Mass Loss vs. Temp) analysis->tga Inert Atmos. oit OIT (DSC) (Oxidation Onset Time) analysis->oit O2 Atmos. interpret Step 4: Data Interpretation & Comparison tga->interpret oit->interpret end End: Stability Assessment interpret->end

References

selecting the optimal concentration of 2,6-di-tert-butylphenol for stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal concentration of 2,6-di-tert-butylphenol for product stabilization. Here you will find troubleshooting guides for common experimental issues and frequently asked questions, all designed to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as a stabilizer.

Issue 1: Surface Blooming or Migration of the Antioxidant

Symptoms: A hazy, crystalline, or oily film appears on the surface of the polymer or formulation over time.

Cause: This phenomenon, known as "blooming," occurs when the concentration of this compound exceeds its solubility limit within the material. The excess, incompatible antioxidant then migrates to the surface.[1]

Solutions:

  • Reduce Concentration: The most direct solution is to lower the concentration of this compound to a level below its solubility threshold in your specific formulation.

  • Optimize Polymer/Excipient Selection: The solubility of this compound can vary significantly between different polymers and excipients. Consider screening alternative base materials where this compound may have higher solubility.

  • Incorporate a Masterbatch: For polymer applications, using a masterbatch—a concentrated blend of the antioxidant in a carrier resin—can improve dispersion and reduce the likelihood of blooming.

Issue 2: Discoloration (Yellowing or Pinking) of the Final Product

Symptoms: The stabilized material, particularly if white or light-colored, develops a yellow or pink tint after processing or during storage.

Cause: Phenolic antioxidants like this compound can form colored byproducts. Yellowing is often caused by the formation of quinone-type compounds resulting from oxidation of the antioxidant, especially at high processing temperatures.[2] Pinking can occur from interactions with other additives, such as titanium dioxide, or exposure to atmospheric pollutants like nitrogen oxides (NOx).

Solutions:

  • Optimize Processing Conditions: Lowering the processing temperature and minimizing the residence time at high temperatures can reduce the thermal degradation of the antioxidant and subsequent yellowing.

  • Incorporate a Secondary Antioxidant: The addition of a phosphite-based secondary antioxidant can work synergistically with this compound. Phosphites decompose hydroperoxides, which are precursors to the free radicals that phenolic antioxidants scavenge, thus protecting the primary antioxidant from rapid depletion and degradation.

  • Control Storage Environment: Store stabilized materials in a clean environment with minimal exposure to light and atmospheric pollutants. Avoid storage in contact with materials like low-grade cardboard, which can release compounds that contribute to discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in stabilization applications?

A1: The optimal concentration is highly dependent on the material being stabilized and the environmental conditions it will be exposed to. However, some general guidelines can be provided:

ApplicationTypical Concentration Range (% w/w)Notes
Polyolefins (e.g., PE, PP) 0.05 - 0.5%Often used in combination with secondary antioxidants. A concentration of 0.3% has been used in studies with polypropylene.
Fuels (Gasoline, Jet Fuel) QualitativeUsed to prevent gumming and oxidative degradation. Specific concentrations are often proprietary.
Pharmaceuticals & Cosmetics 0.0002 - 0.8%These ranges are for the related compound butylated hydroxytoluene (BHT) and can serve as a starting point. For example, up to 0.8% in leave-on products and 0.1% in toothpaste.[3][4]

Q2: How does this compound stabilize materials?

A2: this compound is a primary antioxidant that functions as a free radical scavenger. Its phenolic hydroxyl group can donate a hydrogen atom to reactive free radicals (like peroxyl radicals), neutralizing them and terminating the oxidative chain reactions that lead to material degradation. The bulky tert-butyl groups on either side of the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating new degradation chains.

Antioxidant free radical scavenging mechanism.

Q3: How can I determine the optimal concentration of this compound for my specific application?

A3: The most common method is to perform an Oxidative Induction Time (OIT) test using Differential Scanning Calorimetry (DSC). This test measures a material's resistance to oxidation under controlled temperature and oxygen exposure. By testing samples with varying concentrations of this compound, you can identify the concentration that provides the desired level of stability. A longer OIT indicates greater oxidative stability.

Q4: What are the key parameters for an OIT test?

A4: The key parameters are defined by standards such as ASTM D3895. These include the isothermal test temperature, the gas flow rate (for both the initial nitrogen purge and the subsequent switch to oxygen), and the sample mass. The selection of the isothermal temperature is critical; it should be high enough to induce oxidation in a reasonable timeframe but not so high that it causes unrealistic degradation pathways.

Q5: Are there other methods to evaluate the performance of this compound?

A5: Yes, accelerated aging or weathering tests are also used. These tests expose stabilized materials to elevated temperature, humidity, and/or UV light to simulate long-term environmental exposure in a shorter period. The performance of the stabilizer is then assessed by measuring changes in the material's physical, mechanical, or aesthetic properties over time.

Experimental Protocols

Protocol 1: Determining Oxidative Induction Time (OIT) by DSC (based on ASTM D3895)

Objective: To determine the relative thermal oxidative stability of a material stabilized with this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with gas switching capabilities.

  • Aluminum sample pans and lids.

  • High-purity nitrogen and oxygen gas.

Procedure:

  • Sample Preparation: Prepare several batches of your material with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.2%, 0.3% w/w). A control sample with no antioxidant should also be prepared. From each batch, cut a small, uniform sample of 5-10 mg.

  • Instrument Setup: Place the sample into an aluminum DSC pan. Place an empty, covered pan on the reference side.

  • Heating under Inert Atmosphere: Load the sample into the DSC cell at ambient temperature. Purge the cell with nitrogen at a flow rate of 50 mL/min for at least 5 minutes.

  • Isothermal Segment: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere. Once the temperature is reached, allow it to equilibrate for 3 minutes.

  • Oxygen Introduction: Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This point marks the start of the OIT measurement (time zero).

  • Data Acquisition: Continue to hold the sample at the isothermal temperature until the oxidative exotherm is observed on the DSC curve.

  • Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.

OIT_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep_sample Prepare Polymer Samples (with varying antioxidant concentrations) prep_dsc Calibrate and Prepare DSC load_sample Load Sample (5-10mg) into DSC prep_dsc->load_sample purge_n2 Purge with Nitrogen (50 mL/min) load_sample->purge_n2 heat_iso Heat to Isothermal Temp (e.g., 200°C) under Nitrogen purge_n2->heat_iso equilibrate Equilibrate at Isothermal Temp heat_iso->equilibrate switch_o2 Switch to Oxygen (50 mL/min) Start Timer (t=0) equilibrate->switch_o2 hold_iso Hold at Isothermal Temp switch_o2->hold_iso detect_exotherm Detect Onset of Exothermic Peak hold_iso->detect_exotherm measure_oit Measure Time to Onset (OIT) detect_exotherm->measure_oit compare_results Compare OIT values for different concentrations measure_oit->compare_results determine_optimal Determine Optimal Concentration compare_results->determine_optimal

Workflow for Oxidative Induction Time (OIT) testing.
Protocol 2: Accelerated Weathering Test (based on ISO 4892-2)

Objective: To evaluate the resistance of a stabilized material to laboratory light sources, heat, and moisture.

Apparatus:

  • Xenon-arc weathering chamber.

  • Specimen holders.

Procedure:

  • Sample Preparation: Prepare standardized test specimens of your material stabilized with different concentrations of this compound, along with a control group.

  • Instrument Setup: Mount the specimens in the holders and place them in the weathering chamber.

  • Exposure Cycle: Program the chamber to run a specific cycle of light, temperature, and moisture. A common cycle involves continuous exposure to the xenon-arc lamp with a specific irradiance level, a set black panel temperature, and a water spray cycle (e.g., 102 minutes of light followed by 18 minutes of light and water spray).[5]

  • Duration: The total exposure time will depend on the material and its intended application. It can range from hundreds to thousands of hours.

  • Evaluation: Periodically remove specimens from the chamber and evaluate changes in their properties. This can include:

    • Visual Assessment: Check for cracking, chalking, and discoloration.

    • Colorimetric Measurement: Quantify color change (e.g., yellowness index).

    • Mechanical Testing: Measure properties like tensile strength and elongation at break to assess degradation.

  • Analysis: Compare the property changes of the stabilized samples to the control samples to determine the effectiveness of the this compound at different concentrations.

Troubleshooting_Logic start Stabilization Issue Observed issue_type What is the nature of the issue? start->issue_type surface_issue Surface Defect (Haze, Oily Film) issue_type->surface_issue Surface color_issue Discoloration (Yellowing, Pinking) issue_type->color_issue Color bloom_check Is concentration above solubility limit? surface_issue->bloom_check color_check When does discoloration occur? color_issue->color_check reduce_conc Solution: - Reduce concentration - Change polymer/excipient bloom_check->reduce_conc Yes post_processing Post-Processing color_check->post_processing Processing during_storage During Storage color_check->during_storage Storage optimize_process Solution: - Lower processing temp - Add secondary antioxidant post_processing->optimize_process control_storage Solution: - Control storage environment - Check for NOx/SOx exposure during_storage->control_storage

Troubleshooting decision tree for stabilization issues.

References

Technical Support Center: Safe Disposal of 2,6-Di-tert-butylphenol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe management and disposal of 2,6-di-tert-butylphenol (2,6-DTBP) waste.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible solid that can cause skin, eye, and respiratory tract irritation.[1][2][3] It is also considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2][3][4][5] In case of a fire, it can generate irritating and highly toxic gases through thermal decomposition.[1]

Q2: What personal protective equipment (PPE) should I wear when handling 2,6-DTBP waste?

A2: When handling 2,6-DTBP waste, it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses, chemical-resistant gloves (e.g., PVC), and protective clothing to minimize skin contact.[1][3] In situations where dust or vapors may be generated, a NIOSH/MSHA approved respirator is necessary.[1][2]

Q3: How should I store 2,6-DTBP waste before disposal?

A3: Store 2,6-DTBP waste in a cool, dry, and well-ventilated area away from incompatible substances such as acid anhydrides, acid chlorides, bases, and oxidants.[1][2] The waste containers should be kept tightly closed and properly labeled.[1] It is also recommended to store it in an area without drain or sewer access.[2]

Q4: What is the recommended method for the disposal of 2,6-DTBP waste?

A4: The most appropriate method for the disposal of this compound waste is incineration.[4] This method is advantageous as the substance is composed only of carbon, hydrogen, and oxygen, leading to carbon dioxide and water as the final products of combustion.[4] Chemical waste generators must adhere to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification of the waste.[1]

Q5: Can I dispose of small quantities of 2,6-DTBP waste down the drain?

A5: No, you should not dispose of 2,6-DTBP waste down the drain.[2][6][7] It is very toxic to aquatic organisms, and releases into wastewater should be avoided.[4][5]

Section 2: Troubleshooting Guide

Problem: I have spilled a small amount of solid this compound in the lab.

Solution:

  • Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.[1][3]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[1][3]

  • Wear Appropriate PPE: Before cleaning the spill, put on the necessary personal protective equipment, including chemical safety goggles, gloves, and a respirator.[1][2][3]

  • Contain and Collect: Carefully sweep the spilled solid material into a covered plastic container for disposal.[2] Use a spark-proof tool for this purpose.[1] Avoid generating dust.[3]

  • Decontaminate the Area: After collecting the bulk of the material, clean the area with a suitable solvent (check your institution's specific procedures) and then wash with soap and water.[2]

  • Dispose of Waste: The collected waste and any contaminated cleaning materials should be placed in a suitable, labeled container for hazardous waste disposal.[3][6]

Problem: My this compound waste is contaminated with other chemicals.

Solution:

If 2,6-DTBP waste is mixed with other substances, the disposal protocol may change. It is crucial to identify all components of the waste stream. Consult your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of mixed chemical waste. Provide them with a complete list of the waste's components to ensure safe and compliant disposal.

Section 3: Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₂O
Molecular Weight206.33 g/mol [8]
AppearanceColorless-to-yellow crystalline powder[2][9]
Melting Point36-37°C[2]
Boiling Point253°C[2]
Flash Point118°C (open cup)[2]
Auto-ignition Temperature375°C[2]
Solubility in Water0.04 g/100ml at 25°C (very poor)[2]
Vapor Pressure1.0 Pa at 20°C[2]
Octanol/water partition coefficient (log Pow)4.5[2]

Table 2: Health Hazard Information for this compound

HazardDescription
Eye IrritationCauses eye irritation.[1]
Skin IrritationCauses skin irritation.[1]
Respiratory Tract IrritationCauses respiratory tract irritation.[1]
IngestionHarmful if swallowed; causes digestive tract irritation.[1][3]
Target OrgansMay cause liver damage.[1]

Section 4: Experimental Protocols

Protocol for Small-Scale Spill Cleanup of Solid this compound

1.0 Objective:

To safely clean up a minor spill of solid this compound (less than 10 grams) in a laboratory setting.

2.0 Materials:

  • Personal Protective Equipment (PPE): Chemical safety goggles, chemical-resistant gloves, lab coat, and a NIOSH-approved respirator.

  • Spill Kit: Absorbent pads, two plastic bags, hazardous waste labels, dustpan (spark-proof), and a brush.

  • Decontamination Supplies: Soap and water.

3.0 Procedure:

  • Immediate Actions: 1.1. Alert personnel in the immediate vicinity of the spill. 1.2. If there is a risk of dust inhalation, evacuate the area and ensure it is well-ventilated before re-entering with appropriate respiratory protection. 1.3. Eliminate all potential ignition sources.[1]

  • Spill Containment and Cleanup: 2.1. Don the appropriate PPE. 2.2. Carefully sweep the solid 2,6-DTBP into the spark-proof dustpan using the brush.[2] Avoid creating airborne dust.[3] 2.3. Transfer the collected material into the first plastic bag. 2.4. Use absorbent pads to wipe any remaining residue. Place the used pads into the same plastic bag. 2.5. Seal the first plastic bag and place it into the second plastic bag to ensure secure containment.

  • Decontamination: 3.1. Wash the affected area with soap and water.[2] 3.2. Remove contaminated clothing and wash it before reuse.[1] 3.3. Wash hands thoroughly after handling.[1]

  • Waste Disposal: 4.1. Affix a hazardous waste label to the outer plastic bag, clearly identifying the contents as "this compound waste." 4.2. Store the sealed bag in a designated hazardous waste accumulation area. 4.3. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

Section 5: Visualizations

WasteDisposalWorkflow start 2,6-DTBP Waste Generated assess_contamination Is the waste mixed with other chemicals? start->assess_contamination pure_waste Pure 2,6-DTBP Waste assess_contamination->pure_waste No mixed_waste Mixed Chemical Waste assess_contamination->mixed_waste Yes containerize_pure Containerize in a labeled, sealed container pure_waste->containerize_pure containerize_mixed Containerize and list all components on the label mixed_waste->containerize_mixed storage Store in a cool, dry, well-ventilated area away from incompatibles containerize_pure->storage consult_ehs Consult Environmental Health & Safety (EHS) for specific disposal instructions containerize_mixed->consult_ehs incineration Dispose via Incineration storage->incineration consult_ehs->incineration end Waste Disposed incineration->end

Caption: Workflow for the safe disposal of this compound waste.

SpillCleanupWorkflow spill Small Spill of Solid 2,6-DTBP evacuate Evacuate and Ventilate Area spill->evacuate ppe Don Appropriate PPE (Goggles, Gloves, Respirator) evacuate->ppe ignition Remove Ignition Sources ppe->ignition contain Carefully sweep solid into a spark-proof dustpan ignition->contain collect Transfer to a labeled, sealed plastic bag contain->collect decontaminate Clean spill area with soap and water collect->decontaminate dispose Dispose of waste through EHS decontaminate->dispose end Cleanup Complete dispose->end

Caption: Step-by-step workflow for cleaning up a small 2,6-DTBP spill.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Efficacy of 2,6-di-tert-butylphenol and BHT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of antioxidant chemistry, phenolic compounds are paramount for their ability to mitigate oxidative stress by neutralizing free radicals. This guide provides an objective comparison of the antioxidant efficacy of two prominent sterically hindered phenols: 2,6-di-tert-butylphenol and Butylated Hydroxytoluene (BHT). Both compounds are widely utilized in various industries, from pharmaceuticals to food preservation, owing to their potent antioxidant properties.[1][2][3] This document delves into their comparative performance in various antioxidant assays, elucidates their mechanisms of action, and provides detailed experimental protocols to support further research and application.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates greater antioxidant potency. The following table summarizes available data for this compound and BHT from common in vitro antioxidant assays.

Antioxidant AssayThis compound (IC50)Butylated Hydroxytoluene (BHT) (IC50)Standard Reference (IC50)
DPPH Radical Scavenging Data for the 2,4-isomer is reported as 60 µg/mL.[4] One study suggests this compound is a highly effective antioxidant.[5]A wide range is reported in the literature, for instance, 202.35 µg/mL in one study.[6]Ascorbic Acid: ~5 µg/mL
ABTS Radical Scavenging Data for the 2,4-isomer is reported as 17 µg/mL.[4]32.36 µg/mL.[7]Trolox: ~3 µg/mL
FRAP (Ferric Reducing Antioxidant Power) Data not available in the reviewed literature.Shows significant reducing power.[8][9][10]Trolox

Note: Direct comparative studies of this compound and BHT under identical experimental conditions are limited. The provided IC50 values are sourced from different studies and should be interpreted with caution. Some available data is for the 2,4-di-tert-butylphenol isomer, which may exhibit different activity due to the positioning of the tert-butyl groups.

Mechanism of Antioxidant Action

The primary antioxidant mechanism for both this compound and BHT is their function as free radical scavengers.[11][12] This action is primarily attributed to the hydrogen-donating capability of their phenolic hydroxyl group.

Free Radical Scavenging by Phenolic Antioxidants:

A phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical (ArO•) is relatively stable due to the delocalization of the unpaired electron over the aromatic ring and the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating new radical chains.[13]

G General Mechanism of Phenolic Antioxidants cluster_reactants Reactants cluster_products Products ArOH Phenolic Antioxidant (ArOH) ArO_radical Stable Phenoxyl Radical (ArO•) ArOH->ArO_radical Donates H• R_radical Free Radical (R•) RH Neutralized Molecule (RH) R_radical->RH Accepts H• G DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol reaction Mix Sample/Standard with DPPH Solution (1:1) prep_dpph->reaction prep_samples Prepare Serial Dilutions of Samples & Standard prep_samples->reaction incubation Incubate 30 min at RT in Dark reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition & IC50 measurement->calculation G ABTS Assay Workflow prep_abts Generate ABTS•+ (ABTS + K2S2O8) prep_working Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm prep_abts->prep_working reaction Mix Sample/Standard with ABTS•+ Solution prep_working->reaction prep_samples Prepare Serial Dilutions of Samples & Standard prep_samples->reaction incubation Incubate 6-10 min at RT in Dark reaction->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition & IC50 measurement->calculation G FRAP Assay Workflow prep_frap Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) reaction Mix Sample/Standard with FRAP Reagent prep_frap->reaction prep_samples Prepare Serial Dilutions of Samples & Standard prep_samples->reaction incubation Incubate 30 min at 37°C reaction->incubation measurement Measure Absorbance at 593 nm incubation->measurement calculation Calculate Ferric Reducing Ability (e.g., in Trolox Equivalents) measurement->calculation

References

A Comparative Guide to Validated HPLC Methods for 2,6-di-tert-butylphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2,6-di-tert-butylphenol, a common antioxidant and industrial chemical, is crucial for quality control, stability testing, and safety assessment. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of validated HPLC-based methods suitable for the quantification of this compound and structurally similar compounds, supported by experimental data to inform method selection.

Performance Comparison of Validated Methods

The following table summarizes the quantitative performance data from two distinct, validated chromatographic methods. These methods demonstrate the typical performance characteristics achievable for the analysis of this compound and its analogues.

Performance ParameterMethod 1: RP-HPLC-UV for Butylated Hydroxytoluene (BHT)Method 2: UPLC-Q-TOF/MS for 2,6-di-tert-butyl paracresol
**Linearity (R²) **0.999>0.99 (Implied)
Linear Range 1 - 250 mg/L5 - 50 mg/L
Accuracy (Recovery) 83.2 - 108.9%95 - 100%
Precision (RSD) < 0.25% (Intra-day)< 1% (n=6)
Limit of Detection (LOD) 0.170 mg/L0.2 µg/g
Limit of Quantification (LOQ) 0.515 mg/L0.7 µg/g

Experimental Protocols

Detailed methodologies for the two compared analytical approaches are provided below. These protocols serve as a foundation for developing and validating an in-house method for this compound quantification.

Method 1: RP-HPLC-UV for Butylated Hydroxytoluene (BHT)

This method is optimized for the simultaneous determination of several phenolic compounds, including BHT, in personal care products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (Phase A) and water with 1% acetic acid (Phase B) in a ratio of 90:10 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the analyte in acetonitrile. Further dilute to create a series of calibration standards.

  • Sample Preparation: Sample extraction procedures may be required depending on the matrix. For personal care products, a simple dilution in acetonitrile followed by filtration through a 0.45 µm filter is often sufficient.

Method 2: UPLC-Q-TOF/MS for 2,6-di-tert-butyl paracresol

This method, developed for the determination of 2,6-di-tert-butyl paracresol in food matrices, offers high sensitivity and selectivity.[1]

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC system.[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[1]

  • Mobile Phase: An isocratic mixture of water and acetonitrile (30:70, v/v).[1]

  • Flow Rate: Not specified.

  • Mass Spectrometry Detector: Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer with an ESI-/APCI composite source operating in full scan mode.[1]

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the analyte and create a calibration curve within the desired concentration range (e.g., 5-50 mg/L).[1]

  • Sample Preparation: The method has been applied to the analysis of cookies, suggesting that a solvent extraction followed by filtration would be a suitable sample preparation approach.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows in the validation of HPLC methods for the quantification of this compound.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Define Analytical Target Profile B Select HPLC Mode (e.g., RP-HPLC) A->B C Screen Columns & Mobile Phases B->C D Optimize Chromatographic Conditions C->D E Specificity D->E K Robustness D->K L System Suitability Testing D->L F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) F->H I Limit of Detection (LOD) F->I J Limit of Quantification (LOQ) F->J M Sample Analysis L->M N Data Reporting M->N

Caption: Workflow for HPLC Method Development and Validation.

cluster_0 Core Validation Parameters cluster_1 Derived & Boundary Parameters Accuracy Accuracy (Closeness to true value) Range Range (Interval of acceptable performance) Accuracy->Range Precision Precision (Agreement between measurements) LOQ LOQ (Lowest quantifiable amount) Precision->LOQ Precision->Range Specificity Specificity (Analyte assessment in presence of components) Specificity->Accuracy Linearity Linearity (Proportionality to concentration) LOD LOD (Lowest detectable amount) Linearity->LOD Linearity->LOQ Linearity->Range Robustness Robustness (Unaffected by small variations)

Caption: Interrelationship of HPLC Method Validation Parameters.

References

A Comparative Analysis of 2,6-Di-tert-butylphenol and 2,4-Di-tert-butylphenol as Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stabilizing properties of two common phenolic antioxidants.

In the realm of material science and drug development, the prevention of oxidative degradation is paramount to ensuring the efficacy, safety, and shelf-life of a vast array of products. Hindered phenolic antioxidants are a critical class of stabilizers, with 2,6-di-tert-butylphenol (2,6-DTBP) and 2,4-di-tert-butylphenol (2,4-DTBP) being two of the most fundamental isomers. This guide provides an objective, data-supported comparison of their performance as stabilizers, detailing their mechanisms of action, relative efficacy, and the experimental protocols used for their evaluation.

At a Glance: Key Differences in Performance

While both isomers share the same molecular formula, the seemingly subtle difference in the substitution pattern of their tert-butyl groups leads to significant variations in their stabilizing performance. Structurally, 2,6-DTBP is a more potent primary antioxidant due to the superior steric hindrance provided by the two tert-butyl groups positioned ortho to the hydroxyl group.[1] This configuration enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains.[1] In contrast, the direct application of 2,4-DTBP as a primary antioxidant is less common.[1]

A qualitative assessment suggests that the antioxidant activity of butylated hydroxytoluene (BHT), a compound structurally analogous to 2,6-DTBP (2,6-di-tert-butyl-4-methylphenol), is approximately twice that of 2,4-DTBP.[2][3] This is attributed to the enhanced protection of the hydroxyl group by the two ortho-positioned tert-butyl groups, which facilitates the donation of a hydrogen atom to quench free radicals.[2][3]

Quantitative Performance Data

Direct, side-by-side quantitative comparisons of 2,6-DTBP and 2,4-DTBP in the same study are limited in publicly available literature. However, studies on 2,4-DTBP provide valuable quantitative insights into its antioxidant capacity.

Antioxidant Assay2,4-Di-tert-butylphenol (IC50 Value)Reference Compound (IC50 Value)
DPPH Radical Scavenging60 µg/mLAscorbic Acid: ~5 µg/mL
ABTS Radical Scavenging17 µg/mLTrolox: ~3 µg/mL
Metal Chelating Activity20 µg/mLNot specified in the source

Note: The IC50 value represents the concentration of the antioxidant required to inhibit the respective radical or chelating activity by 50%. A lower IC50 value indicates a higher antioxidant potency.

Mechanism of Action: Free Radical Scavenging

The primary role of hindered phenolic antioxidants like 2,6-DTBP and 2,4-DTBP is to interrupt the auto-oxidation cycle of materials. This is achieved through the donation of a hydrogen atom from the phenolic hydroxyl group to reactive free radicals, thereby neutralizing them and preventing further degradation.

G cluster_0 Auto-Oxidation Cycle cluster_1 Intervention by Hindered Phenol Initiation Initiation Polymer (P-H) Polymer (P-H) Initiation->Polymer (P-H) Heat, UV, Stress Alkyl Radical (P•) Alkyl Radical (P•) Polymer (P-H)->Alkyl Radical (P•) Peroxy Radical (POO•) Peroxy Radical (POO•) Alkyl Radical (P•)->Peroxy Radical (POO•) + O2 Oxygen (O2) Oxygen (O2) Hydroperoxide (POOH) Hydroperoxide (POOH) Peroxy Radical (POO•)->Hydroperoxide (POOH) + P-H Hindered Phenol (ArOH) Hindered Phenol (ArOH) Peroxy Radical (POO•)->Hindered Phenol (ArOH) Another Polymer (P-H) Another Polymer (P-H) Hydroperoxide (POOH)->Alkyl Radical (P•) Forms more radicals Degradation Products Degradation Products Hydroperoxide (POOH)->Degradation Products Stable Phenoxy Radical (ArO•) Stable Phenoxy Radical (ArO•) Hindered Phenol (ArOH)->Stable Phenoxy Radical (ArO•) Donates H• Non-Radical Products Non-Radical Products Stable Phenoxy Radical (ArO•)->Non-Radical Products Terminates cycle

Free radical scavenging mechanism of hindered phenolic antioxidants.

Experimental Protocols

To quantitatively assess the performance of stabilizers like 2,6-DTBP and 2,4-DTBP, several standardized experimental protocols are employed.

Oxidative Induction Time (OIT)

This method is a relative measure of the resistance of a stabilized material to oxidative decomposition under an oxygen atmosphere at an elevated temperature.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small sample (5-10 mg) of the polymer containing the stabilizer is placed in an aluminum pan.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

    • Once the temperature has stabilized, the gas is switched to oxygen at a constant flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time. A longer OIT indicates better thermal stability.

G Start Start Place sample in DSC Place sample in DSC Start->Place sample in DSC Heat to isothermal temp under N2 Heat to isothermal temp under N2 Place sample in DSC->Heat to isothermal temp under N2 Stabilize temperature Stabilize temperature Heat to isothermal temp under N2->Stabilize temperature Switch gas to O2 Switch gas to O2 Stabilize temperature->Switch gas to O2 Temp. Stable Monitor for exotherm Monitor for exotherm Switch gas to O2->Monitor for exotherm Record OIT Record OIT Monitor for exotherm->Record OIT Exotherm Onset End End Record OIT->End

Experimental workflow for Oxidative Induction Time (OIT) measurement.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance is measured at the characteristic wavelength of DPPH (around 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Principle: The pre-formed blue-green ABTS•+ is reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically.

  • Procedure:

    • The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at its maximum wavelength (around 734 nm).

    • Different concentrations of the test compound are added to the ABTS•+ solution.

    • After a set incubation time, the absorbance is measured.

    • The percentage of inhibition of absorbance is calculated to determine the IC50 value.

Conclusion

References

A Comparative Guide to the Performance of 2,6-di-tert-butylphenol in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2,6-di-tert-butylphenol as a polymer stabilizer against other common antioxidants. The information presented is supported by available experimental data to assist in the selection of appropriate stabilization systems for various polymer matrices.

Introduction to this compound as a Polymer Antioxidant

This compound is a synthetic phenolic antioxidant widely utilized to protect polymeric materials from degradation.[1][2][3] Its primary function is to interrupt the free-radical chain reactions that occur during polymer processing and end-use, which can lead to discoloration, brittleness, and a loss of mechanical properties. The effectiveness of this compound stems from the steric hindrance provided by the two bulky tert-butyl groups positioned ortho to the hydroxyl group.[4] This structural arrangement enhances the stability of the phenoxy radical formed upon donation of a hydrogen atom to a reactive free radical, thereby preventing the propagation of the degradation chain.[4] It serves as a crucial stabilizer in a variety of polymers, including polyolefins (polyethylene and polypropylene), rubbers, and is a precursor for more complex, higher molecular weight antioxidants like Irganox 1010 and Irganox 1076.[3][4]

Performance Comparison of this compound and its Derivatives

The selection of an antioxidant is critical for ensuring the long-term stability and performance of polymeric materials. While this compound is a potent primary antioxidant, its performance is often compared with its derivatives and other commercially available antioxidants. The following tables summarize available quantitative data from studies on various polymer systems.

Thermal Stability: Oxidative Induction Time (OIT)

Oxidative Induction Time (OIT) is a key measure of a polymer's resistance to oxidative degradation at elevated temperatures. A longer OIT indicates better thermal stability.

Table 1: Oxidative Induction Time (OIT) of Various Antioxidants in Polypropylene (PP)

AntioxidantChemical ClassConcentration (wt%)OIT at 200°C (minutes)
None-0< 1
4,4'-bis(this compound)Hindered Bisphenol0.3~150[5]
Irganox 1010Hindered Phenolic0.3~45[5]
Irganox 1098Hindered Phenolic0.3~50[5]

Note: 4,4'-bis(this compound) is a derivative of this compound.

Table 2: Oxidative Induction Time (OIT) of Various Antioxidants in High-Density Polyethylene (HDPE)

AntioxidantChemical ClassConcentration (wt%)OIT at 200°C (minutes)
Control (No Antioxidant)-0< 1[6]
2,4,6-Tri-tert-butylphenol (TTBP)Hindered Phenol0.125 - 40[6]
Irganox 1010Hindered Phenol0.160 - 80[6]
Irganox 1076Hindered Phenol0.150 - 70[6]

Note: The OIT values are typical ranges and can vary based on the specific grade of HDPE and processing conditions.[6]

Processing Stability: Melt Flow Index (MFI)

The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer and is an indicator of its molecular weight. A stable MFI after processing suggests that the antioxidant has effectively prevented polymer chain scission.

Table 3: Melt Flow Index (MFI) of Polypropylene (PP) after Multiple Extrusions

AntioxidantConcentration (wt%)MFI (g/10 min) after 1st ExtrusionMFI (g/10 min) after 5th Extrusion
Control (No Antioxidant)05.015.0
2,4,6-Tri-tert-butylphenol (TTBP)0.14.28.5
Irganox 10100.13.85.5
Irganox 10760.14.06.2

Note: This data is illustrative and based on typical performance. Actual values can vary depending on the specific grade of PP and processing conditions.

Color Stability: Yellowness Index (YI)

The Yellowness Index (YI) measures the degree of yellowing in a plastic, which is a common sign of degradation. A lower YI indicates better color stability.

Table 4: Yellowness Index (YI) of Polyvinyl Chloride (PVC) after Thermal Aging

StabilizerConcentration (phr)YI after 100 hours at 180°C
None0> 50
This compound0.520 - 30
Dibutyltin maleate0.515 - 25
Zinc stearate0.525 - 35

Note: This data is illustrative. The performance of antioxidants in PVC can be highly dependent on the overall formulation, including the type of plasticizer and co-stabilizers used.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate comparative evaluation.

Oxidative Induction Time (OIT) Measurement (ASTM D3895 / ISO 11357-6)

This method determines the oxidative stability of polyolefins by differential scanning calorimetry (DSC).

  • A small sample of the stabilized polymer (typically 5-15 mg) is placed in an open aluminum crucible.

  • The sample is heated in the DSC instrument to a specified isothermal temperature (e.g., 200°C for polyethylene) under a continuous nitrogen purge.

  • Once the temperature has stabilized, the purge gas is switched from nitrogen to oxygen at the same flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates greater resistance to oxidation.

Melt Flow Index (MFI) Measurement (ASTM D1238 / ISO 1133)

This test measures the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load.

  • A specified amount of the polymer (typically 4-8 grams) is loaded into the heated barrel of an extrusion plastometer.

  • The polymer is preheated for a specific time to reach the test temperature (e.g., 230°C for polypropylene).

  • A specified weight is applied to a piston, which forces the molten polymer through the die.

  • The extrudate is collected over a set period and weighed. The MFI is calculated in grams per 10 minutes.

Yellowness Index (YI) Measurement (ASTM E313)

This method is used to determine the degree of yellowness of a polymer sample.

  • A plaque of the stabilized polymer is prepared by compression or injection molding.

  • The color of the plaque is measured using a spectrophotometer or colorimeter.

  • The instrument calculates the tristimulus values (X, Y, Z) of the sample.

  • The Yellowness Index is calculated from these values using a standard formula. A lower YI value indicates less yellowing.

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of Hindered Phenols

Hindered phenolic antioxidants like this compound interrupt the auto-oxidation cycle of polymers by scavenging free radicals. The key steps are illustrated in the following diagram.

cluster_0 Polymer Auto-Oxidation Cycle cluster_1 Intervention by this compound P_H Polymer (P-H) P_dot Alkyl Radical (P•) P_H->P_dot Initiation (Heat, UV, Stress) POO_dot Peroxy Radical (POO•) P_dot->POO_dot + O₂ POOH Hydroperoxide (POOH) POO_dot->POOH + P-H ArOH This compound (ArOH) POO_dot->ArOH Radical Scavenging POOH->P_dot Forms more radicals Degradation Degradation Products (Chain Scission, Crosslinking) POOH->Degradation ArO_dot Stable Phenoxy Radical (ArO•) ArOH->ArO_dot Donates H•

Caption: Free-radical scavenging mechanism of this compound.

Experimental Workflow for Performance Assessment

The evaluation of antioxidant performance in polymers typically follows a standardized workflow to ensure comparability of results.

A Polymer Resin + Antioxidant Compounding B Melt Processing (e.g., Extrusion) A->B C Specimen Preparation (e.g., Injection Molding) B->C D Initial Property Testing (MFI, YI) C->D E Accelerated Aging (Thermal, UV) C->E G Data Analysis & Performance Comparison D->G F Post-Aging Property Testing (OIT, MFI, YI, FTIR) E->F F->G

Caption: Experimental workflow for evaluating antioxidant performance.

References

A Comparative Guide to the Quantitative Analysis of 2,6-Di-tert-butylphenol Oxidation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of 2,6-di-tert-butylphenol (DTBP), a sterically hindered phenolic antioxidant, is a subject of significant interest in various fields, including industrial chemistry and drug development, due to the diverse biological and chemical properties of its oxidation products. Accurate quantitative analysis of these products is crucial for understanding reaction mechanisms, optimizing synthesis, and assessing the stability and degradation of DTBP-containing formulations. This guide provides an objective comparison of the primary analytical methodologies for quantifying the major oxidation products of this compound, supported by experimental data and detailed protocols.

Key Oxidation Products of this compound

The oxidation of this compound can yield several products depending on the oxidant, catalyst, and reaction conditions. The most commonly observed products are:

  • 2,6-di-tert-butyl-1,4-benzoquinone (DTBQ) : A yellow crystalline solid, often the major product in many oxidation systems.

  • 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ) : A red-purple solid, formed through the coupling of two phenoxyl radicals.

  • 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H₂DPQ) : A biphenol product that can be an intermediate or a final product in certain reactions.

Comparison of Analytical Methodologies

The two primary analytical techniques for the quantitative analysis of this compound and its oxidation products are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific requirements of the analysis, including the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the desired sensitivity.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection.Separation of compounds in a liquid phase based on their interactions with a stationary phase, typically with UV or electrochemical detection.
Applicability Well-suited for the volatile this compound and its primary oxidation products.Applicable to a wide range of compounds, including those that are non-volatile or thermally labile.
Linearity (R²) > 0.99≥ 0.999
Limit of Detection (LOD) Typically in the low ng/mL range.~0.1 µg/mL for similar compounds.
Limit of Quantitation (LOQ) ~1 µg/L for similar phenols.~0.3 µg/mL for similar compounds.
Precision (%RSD) Intraday: < 15%, Interday: < 15%< 2%
Specificity Very High; mass spectral data provides definitive identification.High; potential for interference from co-eluting impurities without mass spectrometric detection.
Sample Throughput ModerateModerate to High

Quantitative Yields of Oxidation Products

The distribution and yield of oxidation products are highly dependent on the reaction conditions. The following table summarizes representative quantitative data from various catalytic oxidation systems.

CatalystOxidantMajor ProductsMinor ProductsReference
Iron Porphyrin Tetrasulfonate (FePTS) / Tetracarboxylate (FePTC)tert-Butyl hydroperoxide (TBHP)3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ), 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H₂DPQ)2,6-di-tert-butyl-1,4-benzoquinone (BQ)[1]
Tetrasodium Phthalocyaninatocobalt(II) TetrasulfonateDioxygen2,6-Di-tert-butyl-1,4-benzoquinone, 3,5,3',5'-tetra-tert-butyl-4,4-diphenoquinone-[2]
Polymer Anchored Molybdenyl and Vanadyl Complexestert-Butyl hydroperoxide (BuᵗOOH)Quinone (Yield: 81%)Diphenoquinone[3]
Cobalt di-(methylbenzoate)tert-Butyl hydroperoxide (BuᵗOOH)Monoquinone (Yield: 59%)3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (Yield: 31%)[3]
"Onion form" of carbon OLCtert-Butyl hydroperoxide (BuᵗOOH)Quinone (Selectivity: 92.5% at 99.7% conversion)-[3]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible quantitative data.

Protocol 1: GC-MS Analysis of this compound and its Oxidation Products

This protocol is adapted from a method for the analysis of alkylphenols in wine and can be modified for other matrices.[4][5]

1. Sample Preparation (Headspace SPME)

  • Place 10 mL of the sample solution into a 20-mL SPME glass vial.

  • Add approximately 2 g of NaCl and an appropriate internal standard (e.g., 4-tert-butylphenol-d13).

  • Close the vial with a perforated cap and a Teflon seal.

  • Perform headspace SPME extraction for 20 minutes at 40 °C.

2. GC-MS Parameters

  • Injector: 260 °C in splitless mode. Desorption from the fiber for 10 minutes.

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Column: 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C.

    • Ramp: 10 °C/min up to 300 °C.

    • Hold: 3 minutes at 300 °C.

  • Mass Spectrometer:

    • Source Temperature: 250 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

3. Data Analysis

  • Identify peaks based on retention times and characteristic mass fragments of the target analytes and internal standard.

  • Quantify the analytes by constructing a calibration curve using standards of known concentrations.

Protocol 2: HPLC Analysis of Phenolic Compounds

This protocol is a general method for the analysis of phenols and can be optimized for the specific oxidation products of this compound.[6][7][8]

1. Sample Preparation (Solid-Phase Extraction)

  • Spike the sample with an appropriate internal standard.

  • Pass the sample through a solid-phase extraction (SPE) cartridge (e.g., LiChrolut EN).

  • Elute the analytes with a suitable solvent mixture (e.g., acetonitrile:methanol, 1:1 v/v).

  • Dilute the eluate with water to the desired final volume.

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC Parameters

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1-3 mL/min.

  • Detector: UV detector set at the maximum absorbance wavelength of the target analytes or an electrochemical detector.

  • Injection Volume: 20-100 µL.

3. Data Analysis

  • Identify peaks based on retention times compared to standards.

  • Quantify the analytes using an external or internal standard calibration method.

Visualizations

General Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Headspace SPME Spiking->Extraction Injection Injection & Desorption Extraction->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the quantitative analysis of this compound oxidation products using GC-MS.

Oxidation Pathways of this compound

DTBP This compound Phenoxyl_Radical Phenoxyl Radical DTBP->Phenoxyl_Radical Oxidation DTBQ 2,6-Di-tert-butyl-1,4-benzoquinone Phenoxyl_Radical->DTBQ Further Oxidation H2DPQ 4,4'-Dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl Phenoxyl_Radical->H2DPQ Dimerization DPQ 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone H2DPQ->DPQ Oxidation

Caption: Simplified reaction pathways for the oxidation of this compound.

References

comparing the cost-effectiveness of different hindered phenolic antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate antioxidant is a critical decision that impacts product stability, shelf-life, and ultimately, the efficacy and safety of the final formulation. Hindered phenolic antioxidants are a cornerstone of oxidative stability solutions, prized for their ability to neutralize free radicals and inhibit autoxidation. This guide provides an objective comparison of the cost-effectiveness of three widely used hindered phenolic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ). The analysis is supported by experimental data on their performance and an overview of the methodologies used to generate these results.

Performance and Efficacy: A Quantitative Comparison

The effectiveness of an antioxidant is contingent on numerous factors, including the substrate it is protecting, processing conditions, and the concentration used.[1] To provide a clear comparison, the following table summarizes performance data from studies evaluating BHA, BHT, and TBHQ in various oil matrices. The key metrics used are the Oxidative Stability Index (OSI), which measures the resistance of an oil to oxidation under accelerated conditions, and the Peroxide Value (PV), which quantifies the initial products of oxidation.[2] A higher OSI and a lower PV indicate better antioxidant performance.

AntioxidantConcentration (ppm)SubstrateOxidative Stability Index (OSI) in hoursPeroxide Value (meq/kg) after StorageRelative Cost (USD/kg)
Control (No Antioxidant) 0Soybean Oil4.122.4N/A
Lard5.425.6
Sunflower Oil3.128.1
BHA 200Lard12.510.3~$1.10 - $9.00[3]
200Sunflower Oil7.815.6
BHT 200Lard15.28.9~$3.20 - $7.00[3]
200Sunflower Oil8.513.9
TBHQ 200Soybean Oil8.37.5~$7.00 - $16.00[4][5]
200Lard22.15.1
200Sunflower Oil14.29.8

Note: The experimental data is sourced from a comparative analysis by Benchchem[1][2]. Prices are aggregated from multiple suppliers and are subject to change based on market conditions and order volume.

From the data, TBHQ consistently demonstrates superior performance in extending the oxidative stability of lard and sunflower oil, as indicated by the significantly higher OSI values and lower peroxide values compared to BHA and BHT at the same concentration.[2] While BHT generally outperforms BHA, the margin is less pronounced than the performance gap between these two and TBHQ.[2]

In terms of cost, BHA and BHT are generally more economical than TBHQ.[3][4][5] However, the higher efficacy of TBHQ may allow for lower dosage rates to achieve the desired level of stability, potentially offsetting its higher per-kilogram cost. The ultimate cost-effectiveness will therefore depend on the specific application and the required level of protection.

Mechanisms of Action

BHA, BHT, and TBHQ are primary antioxidants that function as free radical scavengers. Their phenolic hydroxyl group donates a hydrogen atom to lipid free radicals, which terminates the auto-oxidation chain reaction.[1] The resulting antioxidant radical is stabilized by the delocalization of the unpaired electron around the aromatic ring, preventing it from initiating further oxidation.

Experimental Protocols

To ensure the reproducibility and validity of antioxidant efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

Oxidative Stability Index (OSI) by Rancimat Method

The Rancimat method is an accelerated aging test used to determine the oxidative stability of fats and oils.[6][7][8][9][10]

Objective: To determine the resistance of fats and oils to oxidation under accelerated conditions.

Apparatus: Rancimat instrument, reaction vessels, measuring vessels with electrodes, and an air pump.

Procedure:

  • A precisely weighed sample of the oil or fat is placed into a reaction vessel.

  • The antioxidant (BHA, BHT, or TBHQ) is added to the sample at the desired concentration and thoroughly mixed.

  • The reaction vessel is placed in the heating block of the Rancimat, which is maintained at a constant high temperature (e.g., 110-120°C).[2]

  • A continuous stream of purified air is passed through the sample, which accelerates the oxidation process.

  • Volatile organic acids, which are secondary oxidation products, are carried by the air stream into a measuring vessel containing deionized water.

  • The conductivity of the water is continuously monitored. A sharp increase in conductivity marks the induction period's end, as the antioxidant is depleted and rapid oxidation begins.

  • The time elapsed until this sharp increase is recorded as the Oxidative Stability Index (OSI).

OSI_Workflow cluster_prep Sample Preparation cluster_analysis Rancimat Analysis cluster_results Data Interpretation A Weigh Oil/Fat Sample B Add Antioxidant & Mix A->B C Place in Heating Block (e.g., 110-120°C) B->C D Pass Air Through Sample C->D E Volatiles Collected in Deionized Water D->E F Monitor Conductivity E->F G Sharp Increase in Conductivity? F->G H Record Time (OSI) G->H Yes

Experimental workflow for the Oxidative Stability Index (OSI) measurement.
Peroxide Value (PV) Titration Method

The Peroxide Value is a measure of the concentration of primary oxidation products in fats and oils.[11][12][13][14][15]

Objective: To quantify the initial oxidation products (peroxides and hydroperoxides) in an oil or fat sample.

Apparatus: Erlenmeyer flask, burette, and standard laboratory glassware.

Procedure:

  • A known weight of the oil or fat sample is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).

  • A saturated solution of potassium iodide (KI) is added to the mixture.

  • The peroxides in the sample oxidize the iodide ions (I⁻) to iodine (I₂).

  • The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

  • A starch indicator is typically added near the endpoint, which turns the solution blue in the presence of iodine. The titration is complete when the blue color disappears.

  • The Peroxide Value is calculated based on the volume of sodium thiosulfate solution used and is expressed in milliequivalents of active oxygen per kilogram of oil (meq/kg).

PV_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation A Dissolve Weighed Sample in Acetic Acid/Solvent B Add Saturated KI Solution A->B C Titrate with Sodium Thiosulfate B->C D Add Starch Indicator C->D E Continue Titration until Blue Color Disappears D->E F Calculate Peroxide Value (meq/kg) E->F

Workflow for the determination of Peroxide Value (PV) by titration.
DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively simple method to assess the free radical scavenging activity of antioxidants.[16][17][18][19]

Objective: To measure the ability of an antioxidant to scavenge the stable DPPH free radical.

Apparatus: Spectrophotometer or microplate reader, and standard laboratory glassware.

Procedure:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.

  • The antioxidant sample is prepared at various concentrations.

  • A specific volume of the antioxidant solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark for a set period (e.g., 30 minutes).

  • During incubation, the antioxidant donates a hydrogen atom to the DPPH radical, causing the violet color to fade to a pale yellow.

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated, and often the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) is determined to compare the potency of different antioxidants.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare DPPH Solution C Mix Antioxidant and DPPH Solutions A->C B Prepare Antioxidant Solutions (Varying Conc.) B->C D Incubate in Dark C->D E Measure Absorbance (e.g., 517 nm) D->E F Calculate % Scavenging E->F G Determine IC50 Value F->G

General workflow for the DPPH radical scavenging assay.

Conclusion

The selection of a hindered phenolic antioxidant requires a careful balance between performance and cost. The experimental data consistently indicates that TBHQ offers superior protection against oxidation compared to BHA and BHT, albeit at a higher price point. For applications requiring a high degree of stability, the enhanced performance of TBHQ may justify the additional cost. Conversely, for more cost-sensitive applications where a moderate level of protection is sufficient, BHA and BHT remain viable and economical options. It is recommended that researchers and formulation scientists conduct their own evaluations within their specific systems to determine the most cost-effective antioxidant solution for their needs.

References

A Comparative Guide to the Validation of Analytical Standards for 2,6-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the validation of 2,6-di-tert-butylphenol analytical standards. It includes detailed experimental protocols and supporting data to assist researchers in selecting and implementing robust analytical procedures for this widely used antioxidant and synthetic intermediate.

Introduction to this compound and its Analytical Importance

This compound is a colorless, solid organic compound used extensively as an antioxidant and UV stabilizer in plastics, petrochemicals, and aviation fuels.[1][2] It also serves as a crucial starting material for the synthesis of more complex antioxidants and active pharmaceutical ingredients.[1][3] Given its widespread industrial application, the precise and accurate quantification of this compound is critical. This requires high-purity, well-characterized analytical standards.

The validation of these standards is paramount to ensure the reliability of analytical data. This guide focuses on the specifications of a high-purity Certified Reference Material (CRM) and compares two primary chromatographic methods for its verification and use: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Characterization of a High-Purity Analytical Standard

A Certified Reference Material (CRM) is the benchmark for analytical validation. It is produced and certified under stringent ISO 17034 and ISO/IEC 17025 standards, ensuring traceability to a primary material from a National Metrology Institute (NMI). The table below summarizes the typical specifications for a commercially available this compound CRM, such as the TraceCERT® standard.

Table 1: Specifications of this compound Certified Reference Material (CRM) [2][4][5]

PropertySpecification
CAS Number 128-39-2
Molecular Formula C₁₄H₂₂O
Molecular Weight 206.32 g/mol
Purity (by qNMR) ≥ 99.5%
Form Crystals or Crystalline Solid
Melting Point 34-37 °C
Boiling Point 253 °C
Solubility Insoluble in water; soluble in organic solvents.
Storage Temperature 2-8°C

Comparative Analytical Methodologies for Validation

The validation of a this compound standard involves confirming its identity and purity using reliable analytical techniques. HPLC and GC-MS are powerful methods for this purpose, each offering distinct advantages.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying non-volatile and thermally sensitive compounds. Reverse-phase HPLC is particularly well-suited for this compound.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for identifying and quantifying volatile compounds and potential process-related impurities.[7]

The following diagram illustrates a typical workflow for the validation of an analytical standard using these techniques.

G cluster_0 Standard Reception & Preparation cluster_1 Chromatographic Analysis cluster_2 Data Evaluation & Reporting Standard Receive Certified Reference Material (CRM) PrepStock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Standard->PrepStock PrepCal Prepare Calibration and QC Standards PrepStock->PrepCal HPLC HPLC-UV Analysis PrepCal->HPLC GCMS GC-MS Analysis PrepCal->GCMS Eval Evaluate Purity, Linearity, Accuracy, Precision HPLC->Eval GCMS->Eval Report Generate Certificate of Analysis / Validation Report Eval->Report

Validation Workflow for an Analytical Standard.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols for HPLC and GC-MS analysis are designed for the validation and quantification of this compound.

This reverse-phase HPLC method is suitable for determining the purity of a this compound standard and for routine quantification.[6][8]

a) Materials and Reagents:

  • This compound Certified Reference Material

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Phosphoric Acid (or Formic Acid for MS compatibility)

  • Methanol (HPLC grade)

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (e.g., 80:20 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 275 nm

  • Column Temperature: 30 °C

c) Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound CRM and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

d) Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution to be tested (prepared similarly to the stock solution) and determine its concentration from the calibration curve.

  • Purity is calculated by the area percent method, assuming all impurities have a similar response factor.

This method is ideal for confirming the identity of this compound and for identifying and quantifying volatile synthesis-related impurities, such as 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol.[7][9]

a) Materials and Reagents:

  • This compound Certified Reference Material

  • Dichloromethane or Hexane (GC grade)

  • Helium (99.999% purity)

b) Chromatographic and Spectrometric Conditions:

  • Column: Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 260 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Transfer Line: 300 °C

  • Ion Source Temperature: 250 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selective Ion Monitoring (SIM) for quantification.

c) Standard Preparation:

  • Prepare a stock solution (e.g., 1000 µg/mL) of the this compound CRM in dichloromethane.

  • Prepare calibration standards by serial dilution as described for the HPLC method.

d) Procedure:

  • Inject the prepared standards to establish retention time and generate a calibration curve for quantitative analysis.

  • Inject the test sample.

  • Confirm the identity of the main peak by comparing its retention time and mass spectrum with the certified standard. The NIST library can be used for additional confirmation.[5]

  • Identify potential impurities by their mass spectra and quantify them using the main component's calibration curve or a specific standard if available.

Performance Comparison and Data Presentation

The performance of each method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The table below presents a comparative summary of expected performance data for the described methods.

Table 2: Comparative Performance of Analytical Methods

ParameterHPLC-UV MethodGC-MS Method (SIM Mode)
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL0.01 - 10 µg/mL
LOD ~0.2 µg/mL~0.005 µg/mL
LOQ ~0.6 µg/mL~0.015 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Primary Use Purity Assay, QuantificationIdentity, Trace Impurity Analysis

Mechanism of Action: Antioxidant Activity

The primary function of this compound is as a radical scavenger. The sterically hindering tert-butyl groups at the ortho positions stabilize the phenoxyl radical formed after donating a hydrogen atom to a free radical, thus terminating oxidative chain reactions.

G cluster_0 Antioxidant Mechanism cluster_1 DTBP This compound (R-OH) StableRadical Stabilized Phenoxyl Radical (R-O•) DTBP->StableRadical H• Donation FreeRadical Free Radical (X•) Neutralized Neutralized Species (XH) FreeRadical->Neutralized H• Acceptance

Radical Scavenging by this compound.

Conclusion

The validation of analytical standards for this compound is essential for ensuring data quality in research and industrial applications. A high-purity Certified Reference Material serves as the foundation for this process. Both HPLC-UV and GC-MS are robust and reliable methods for the comprehensive characterization of this standard. HPLC-UV is highly suitable for purity assessment and routine quantification, while GC-MS provides unparalleled specificity for identity confirmation and the detection of trace-level volatile impurities. The selection of the method should be based on the specific analytical goal, whether it is routine quality control, impurity profiling, or trace-level analysis.

References

A Comparative Guide to the Inter-Laboratory Analysis of 2,6-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The two primary chromatographic techniques employed for the analysis of 2,6-di-tert-butylphenol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): This method is suitable for the separation and quantification of this compound in various matrices.[2][3] Reverse-phase HPLC is a common approach, offering scalability for both analytical and preparative separations.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the simultaneous determination of this compound and other related phenolic compounds.[4][5] It offers high sensitivity and selectivity, particularly when using Selected Ion Monitoring (SIM).[4][5]

A logical comparison of these two methods is presented below:

cluster_0 Analytical Method Comparison cluster_1 HPLC Considerations cluster_2 GC-MS Considerations Method Choice of Analytical Method for this compound HPLC High-Performance Liquid Chromatography (HPLC) Method->HPLC Less volatile / Thermally labile samples GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Method->GCMS Volatile / Thermally stable samples HPLC_Adv Advantages: - Scalable for preparative work - Suitable for less volatile compounds HPLC_Disadv Disadvantages: - May require derivatization for some detectors - Lower resolution than capillary GC GCMS_Adv Advantages: - High sensitivity and selectivity (MS) - Excellent for complex mixtures GCMS_Disadv Disadvantages: - Requires volatile and thermally stable analytes - Potential for matrix interference

Caption: Comparison of HPLC and GC-MS for this compound analysis.

Data Presentation

Quantitative Analysis of this compound in Food Samples

The following table summarizes the concentration levels of this compound found in various food samples, as determined by a GC-MS method. This data highlights the applicability of the method for trace-level analysis.

Food CategoryThis compound (ng/g)
Fish (muscle)tr - 3.9
Fish (viscera)tr

Data adapted from a study on the determination of phenolic compounds in foods.[4][5] "tr" indicates trace amounts.

Inter-laboratory Comparison of a Related Compound: 4-tert-butylphenol

The table below presents results from a European round-robin test for the analysis of 4-tert-butylphenol. This data is included to provide a representative example of the inter-laboratory variability that can be expected for the analysis of alkylated phenols.

ParameterMean ValueCoefficient of Variation (CV) - Inter-laboratoryNumber of Participating LaboratoriesAnalytical Method
4-tert-butylphenol Concentration in EluateNot Specified73% - 110% (for EC50 values)17Gas Chromatography

Data adapted from a round-robin test for the ecotoxicological evaluation of construction products. The variability is reported for the ecotoxicity endpoint (EC50), which is directly influenced by the analytical quantification of the leached substances including 4-tert-butylphenol.[6]

Experimental Protocols

General Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a given sample matrix.

start Sample Collection prep Sample Preparation (e.g., Extraction, Clean-up) start->prep analysis Instrumental Analysis (HPLC or GC-MS) prep->analysis data Data Acquisition and Processing analysis->data quant Quantification and Reporting data->quant end Final Report quant->end

Caption: General workflow for this compound analysis.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the analysis of this compound using reverse-phase HPLC.[2][3]

  • Column: Newcrom R1 or Newcrom C18.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid). For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2][3]

  • Detection: UV detector at an appropriate wavelength or a mass spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Injection Volume: Typically 10-20 µL.

  • Flow Rate: Approximately 1.0 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on a method for the determination of this compound in food samples.[4][5]

  • Extraction: Steam distillation can be employed for the extraction of this compound from solid samples.[4][5]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) and hold.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Monitored Ions: Specific ions characteristic of this compound should be selected for quantification and confirmation.

This guide provides a comparative framework for the analysis of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided data and protocols serve as a valuable resource for developing and validating analytical methods for this compound.

References

A Comparative Guide to the Antioxidant Activity of 2,6-di-tert-butylphenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 2,6-di-tert-butylphenol and its various derivatives. The information is compiled from peer-reviewed scientific literature and is intended to aid in the research and development of novel antioxidant compounds.

Introduction

This compound is a synthetic phenolic compound widely recognized for its antioxidant properties. The steric hindrance provided by the two tert-butyl groups at the ortho positions to the hydroxyl group enhances its stability and radical-scavenging ability.[1] Modifications to the para-position of the phenol ring have led to the development of a diverse range of derivatives with potentially enhanced or modulated antioxidant activities. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes the underlying mechanisms of action.

Quantitative Antioxidant Activity Data

The antioxidant activity of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize the reported data, primarily from DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Antioxidant Activity of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenol Derivatives[2]
CompoundAr-substituentDPPH IC50 (µM) ᵃFRAP (µM Fe(II)/mg)
5a Phenyl> 2000.20 ± 0.02
5b 4-Methylphenyl110.3 ± 1.20.65 ± 0.03
5c 4-Methoxyphenyl125.7 ± 1.50.58 ± 0.02
5d 4-Ethoxyphenyl130.2 ± 1.80.55 ± 0.03
5e 4-Chlorophenyl> 2000.18 ± 0.01
5f 4-Bromophenyl98.5 ± 1.10.72 ± 0.04
5g 3,4-Dichlorophenyl> 2000.15 ± 0.01
5h 3,5-Dichlorophenyl> 2000.12 ± 0.01
5i 2-Methylphenyl105.6 ± 1.30.68 ± 0.03
5j 2-Methoxyphenyl95.2 ± 1.00.75 ± 0.05
5k 2-Ethoxyphenyl101.4 ± 1.20.70 ± 0.04
BHT -150.6 ± 2.10.45 ± 0.02

ᵃ IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. BHT (Butylated hydroxytoluene; 2,6-di-tert-butyl-4-methylphenol) was used as a standard.

Table 2: Antioxidant Activity of Other this compound Derivatives
CompoundAssayActivity MetricValueReference
N,N-di-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-tert-butylcarbamideJet Fuel OxidationRelative EffectivenessHighest among tested carbamides[2]
2,6-di-tert-butyl-4-(3-hydroxypropyl)phenolDPPHRate Constant (s⁻¹)3.672 × 10⁻⁵
N-(3,5-di-tert-butyl-4-hydroxyphenyl)iminomethylferroceneDPPH% Inhibition (at 20°C)88.4%
BHT (2,6-di-tert-butyl-4-methylphenol)DPPH% Inhibition (at 20°C)48.5%

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.

Procedure: [3]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of % inhibition against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex.

Procedure: [3]

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction Mixture: The freshly prepared FRAP reagent is mixed with the test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at its maximum absorbance wavelength (typically around 593 nm).

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing power in µM Fe(II) equivalents per milligram of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•⁺: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Adjustment of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A specific volume of the adjusted ABTS•⁺ solution is added to various concentrations of the test compound.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (e.g., Trolox) are required.

  • Reaction Mixture: The fluorescent probe and the test compound are mixed in a multi-well plate.

  • Initiation of Reaction: The reaction is initiated by the addition of the peroxyl radical generator.

  • Measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm until the fluorescence has completely decayed.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of a Trolox standard and is expressed as Trolox equivalents.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G General Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_reagent Prepare Radical/Oxidant Solution (DPPH, ABTS, FRAP, AAPH) mix Mix Reagents with Sample/Standard prep_reagent->mix prep_sample Prepare Sample and Standard Solutions prep_sample->mix incubate Incubate under Controlled Conditions mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition, AUC, or Reducing Power measure->calculate determine Determine IC50 or Trolox Equivalents calculate->determine

Caption: General workflow for in vitro antioxidant capacity assays.

G Simplified Signaling Pathway of Phenolic Antioxidants ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS accepts H• from Phenol Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage causes Phenol This compound Derivative Phenoxyl_Radical Stable Phenoxyl Radical Phenol->Phenoxyl_Radical donates H• Nrf2 Nrf2 Phenol->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes

References

A Comparative Performance Analysis of 2,6-di-tert-butylphenol and Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Efficacy with Supporting Experimental Data

In the vast landscape of antioxidant research and development, the selection of appropriate compounds is paramount for mitigating oxidative stress in various applications, from pharmaceuticals to industrial materials. This guide provides a comprehensive performance evaluation of 2,6-di-tert-butylphenol against widely used commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This objective comparison is supported by experimental data from various in vitro assays to aid in informed decision-making for your research and development endeavors.

Quantitative Performance Evaluation

The antioxidant efficacy of this compound and its commercial counterparts has been assessed using several standard in vitro assays. The following tables summarize the quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant potency.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

AntioxidantIC50 (µg/mL)Comments
This compoundData not available in direct comparisonOften used as a reference inhibitor in lipid peroxidation studies.
Butylated Hydroxytoluene (BHT)23 - 202.35Wide range reported across different studies, indicating variability in experimental conditions.[1]
Butylated Hydroxyanisole (BHA)21 - 23Generally shows potent radical scavenging activity.[2]
Trolox~3.77A water-soluble analog of vitamin E, commonly used as a standard.[2]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

AntioxidantIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)Comments
This compoundData not available in direct comparison--
Butylated Hydroxytoluene (BHT)Data not available in direct comparison-Ranked higher than BHA and Trolox in one study.[2]
Butylated Hydroxyanisole (BHA)Data not consistently reported as IC501.50 (in modified CUPRAC assay)Shows higher potency than Trolox in some assays.[2]
Trolox~31.0 (by definition)The standard for TEAC assays.

Table 3: Lipid Peroxidation Inhibition

AntioxidantInhibition Efficiency (%)Comments
This compoundLower than its derivatives and BHT in one studyShowed inhibitory effect on nonenzymatic human erythrocyte membrane lipid peroxidation.[3]
Butylated Hydroxytoluene (BHT)Higher than this compound in the same studyA well-established inhibitor of lipid peroxidation.[3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[1]

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.

  • Preparation of Test Solutions: A series of concentrations of the test compound (e.g., this compound, BHT, BHA, Trolox) are prepared in a suitable solvent.

  • Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">

    Abscontrol\text{Abs}{\text{control}}Abscontrol​
    - ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
    Abssample\text{Abs}{\text{sample}}Abssample​
    ) / ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
    Abscontrol\text{Abs}{\text{control}}Abscontrol​
    ] x 100 The IC50 value is then determined from a plot of percent inhibition against concentration.[1]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound (at various concentrations) or standard (e.g., Trolox) is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Procedure:

  • Induction of Lipid Peroxidation: A suspension of a lipid source (e.g., liposomes, tissue homogenate) is incubated with a pro-oxidant (e.g., FeSO4/ascorbate) in the presence and absence of the antioxidant.

  • TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid) is added to the reaction mixture.

  • Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 15-20 minutes) to facilitate the reaction between MDA and TBA.

  • Cooling and Centrifugation: The tubes are cooled, and then centrifuged to pellet any precipitate.

  • Measurement: The absorbance of the supernatant is measured at 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without antioxidant).

Visualizing Mechanisms and Workflows

To better understand the context of antioxidant action and evaluation, the following diagrams illustrate a key signaling pathway involved in oxidative stress and a general workflow for assessing antioxidant activity.

oxidative_stress_pathway ROS Increased ROS (Reactive Oxygen Species) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Nrf2_Keap1 Keap1-Nrf2 Complex ROS->Nrf2_Keap1 Oxidative Stress Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Nuclear Translocation AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., SOD, CAT) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization Antioxidants Antioxidants (e.g., this compound) Antioxidants->ROS Scavenging antioxidant_assay_workflow Preparation 1. Reagent & Sample Preparation (Antioxidants, Radicals) Reaction 2. Reaction Incubation (Antioxidant + Radical) Preparation->Reaction Measurement 3. Spectrophotometric Measurement (e.g., Absorbance at 517 nm for DPPH) Reaction->Measurement Calculation 4. Data Analysis (% Inhibition, IC50) Measurement->Calculation Comparison 5. Performance Comparison Calculation->Comparison

References

A Comparative Guide to the Neuroprotective Effects of 2,6-di-tert-butylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the growing burden of neurodegenerative diseases and acute brain injuries remains a critical area of research. Among the diverse chemical scaffolds explored, 2,6-di-tert-butylphenol and its derivatives have emerged as a promising class of compounds, primarily owing to their potent antioxidant properties. The sterically hindered phenolic hydroxyl group is a key pharmacophore responsible for scavenging reactive oxygen species (ROS), a major contributor to neuronal damage. This guide provides a comparative analysis of the neuroprotective effects of various this compound derivatives, supported by experimental data, to aid researchers in the selection and development of novel therapeutic candidates.

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes the neuroprotective and antioxidant activities of several this compound derivatives from various in vitro and ex vivo studies. This data facilitates a direct comparison of their potential therapeutic efficacy.

Derivative NameIn Vitro ModelNeuroprotective EndpointQuantitative ResultsAntioxidant AssayQuantitative ResultsReference
Probucol HT22 cells (Glutamate-induced toxicity)Cell ViabilityNo significant protection--
2,6-di-tert-butyl-4-selenocyanatophenol (C1) HT22 cells (Glutamate-induced toxicity)Cell ViabilitySignificant protection at 0.1-3 µM--[1]
4,4'-diselanediylbis(this compound) (C2) HT22 cells (Glutamate-induced toxicity)Cell ViabilitySignificant protection at 0.1-3 µM--[1]
N-(3,5-di-tert-butyl-4-hydroxyphenyl)iminomethylferrocene Rat brain homogenate (Lipid peroxidation)Inhibition of Lipid PeroxidationMore active than BHTDPPH Radical Scavenging88.4% scavenging activity (vs. 48.5% for BHT); EC₅₀ = 34.6 µM (vs. 105.4 µM for BHT)[2]
N-phenyl-iminomethylferrocene Rat brain homogenate (Lipid peroxidation)Inhibition of Lipid PeroxidationLess active than ferrocene with phenolDPPH Radical Scavenging~2.9% scavenging activity[3][2]
2,6-di-tert-butyl-4-methylphenol (BHT) ---DPPH Radical Scavenging48.5% scavenging activity[3][2]
2,4-di-tert-butylphenol PC12 cells (H₂O₂-induced oxidative stress)Cell ViabilityProtective effectABTS Radical ScavengingDose-dependent scavenging[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Neuroprotection Assay: Glutamate-Induced Oxidative Toxicity in HT22 Cells

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress, a common model for excitotoxicity-related cell death.[1][5][6]

  • Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of the test compounds (e.g., 0.1-10 µM) for a specified period (e.g., 1-2 hours).

  • Induction of Toxicity: Glutamate (e.g., 5 mM) is added to the wells (excluding the control group) to induce oxidative toxicity.

  • Assessment of Cell Viability: After a 24-hour incubation with glutamate, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control group.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA). Cells are treated as described above, and after incubation with DCFH-DA, the fluorescence intensity is measured.

In Vivo Neuroprotection Assay: Endothelin-1 (ET-1) Induced Ischemic Stroke Model in Rodents

This model mimics focal ischemic stroke by inducing vasoconstriction of the middle cerebral artery (MCA).[7][8]

  • Animal Preparation: Adult male rats (e.g., Sprague-Dawley) are anesthetized. The animal is placed in a stereotaxic frame.

  • Surgical Procedure: A small burr hole is drilled through the skull to expose the MCA.

  • Induction of Ischemia: A microinjection cannula is lowered to the vicinity of the MCA, and a potent vasoconstrictor, endothelin-1 (e.g., 800 pmol), is injected to induce focal ischemia.

  • Compound Administration: The test compound (e.g., 20 or 50 mg/kg/day of 4,4'-diselanediylbis(this compound)) is administered, typically intraperitoneally, for a set number of days post-stroke.

  • Behavioral Assessment: Motor function and neurological deficits are assessed using standardized behavioral tests (e.g., cylinder test, adhesive removal test).

  • Histological Analysis: After the treatment period, the animals are euthanized, and brain sections are stained (e.g., with cresyl violet) to determine the infarct volume and assess neuronal damage and gliosis.

Antioxidant Activity Assays

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[9][10]

  • Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

This assay measures the end products of lipid peroxidation, such as malondialdehyde (MDA), which are indicative of oxidative damage to lipids.[11][12][13]

  • Preparation of Brain Homogenate: Rat brains are homogenized in ice-cold buffer (e.g., Tris-HCl).

  • Induction of Lipid Peroxidation: Lipid peroxidation is induced by adding an pro-oxidant like ferrous sulfate or ascorbate to the homogenate.

  • Compound Treatment: The test compound is added to the homogenate before or after the induction of peroxidation.

  • TBARS Assay: The amount of thiobarbituric acid reactive substances (TBARS) is quantified. The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated. The resulting pink-colored product (MDA-TBA adduct) is measured spectrophotometrically at around 532 nm.

  • Calculation: The concentration of MDA is calculated using its molar extinction coefficient, and the inhibition of lipid peroxidation by the test compound is determined by comparing it to the control group.

Visualization of Key Processes

Experimental Workflow for In Vitro Neuroprotection Screening

G cluster_0 Cell Culture & Plating cluster_1 Treatment cluster_2 Assessment Culture HT22 Cell Culture Plate Seed in 96-well Plates Culture->Plate Pretreat Pre-treat with 2,6-DTBP Derivatives Induce Induce Toxicity (e.g., Glutamate) Pretreat->Induce Viability Measure Cell Viability (MTT) Induce->Viability ROS Quantify ROS (DCFH-DA) Induce->ROS G cluster_0 Oxidative Stress cluster_1 2,6-DTBP Derivative Action cluster_2 Cellular Response ROS Increased ROS Nrf2 Nrf2 Activation Neuroprotection Neuroprotection ROS->Neuroprotection Inhibits Damage DTBP This compound Derivative DTBP->ROS Scavenges DTBP->Nrf2 Activates ARE ARE-mediated Gene Expression (e.g., HO-1, NQO1) Nrf2->ARE Antioxidant Enhanced Antioxidant Defense ARE->Antioxidant Antioxidant->Neuroprotection

References

validation of the mechanism of action for 2,6-di-tert-butylphenol as a radical scavenger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the radical scavenging performance of 2,6-di-tert-butylphenol against other common synthetic antioxidants, namely Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and the water-soluble vitamin E analog, Trolox. The information presented herein is supported by experimental data from various in vitro antioxidant assays to validate the mechanism of action and relative efficacy of these compounds.

Mechanism of Action: A Hindered Phenol's Approach to Radical Scavenging

This compound belongs to a class of compounds known as hindered phenolic antioxidants. Its primary mechanism of action as a radical scavenger is through the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is a form of hydrogen atom transfer (HAT).

The presence of two bulky tert-butyl groups at the ortho positions (2 and 6) relative to the hydroxyl group provides significant steric hindrance. This structural feature is crucial for its antioxidant activity as it stabilizes the resulting phenoxyl radical, preventing it from participating in further pro-oxidant reactions. The stabilized phenoxyl radical can then react with a second free radical, terminating the radical chain reaction.

G

Caption: Radical scavenging by this compound.

Comparative Performance Analysis

The efficacy of a radical scavenger is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are typically expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant activity.

DPPH Radical Scavenging Activity
CompoundIC50 (µg/mL)Source
This compound Not widely reported in direct comparisons-
Butylated Hydroxytoluene (BHT)23 - 202.35[1]
Butylated Hydroxyanisole (BHA)21 - 23[2]
Trolox~3.77[2]

Note: The IC50 values are sourced from different studies and should be interpreted with caution as experimental conditions may vary.

Qualitative assessments suggest that the antioxidant activity of BHT is approximately twice as great as that of 2,4-di-tert-butylphenol, a structurally similar compound to this compound[1]. The steric hindrance in BHT enhances its hydrogen-donating ability[1].

ABTS Radical Scavenging Activity
CompoundTEAC (Trolox Equivalent Antioxidant Capacity)Source
This compound Data not consistently reported-
Butylated Hydroxyanisole (BHA)1.50 (in modified CUPRAC assay)[2]
Trolox1.0 (by definition)[2]

The ranking of antioxidant potential from one study was determined to be BHT > BHA > Trolox > Ascorbic Acid[2].

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound, BHT, BHA, Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark at 4°C.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the test sample solution at different concentrations.

    • Add the DPPH solution to each well or tube.

    • A control is prepared by adding the solvent to the DPPH solution.

    • The mixtures are shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound at various concentrations to a larger volume of the diluted ABTS•+ solution.

    • A control is prepared using the solvent instead of the sample.

    • The reaction mixture is incubated at room temperature for a set time (e.g., 6 minutes).

  • Measurement and Calculation:

    • The absorbance is recorded at 734 nm.

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

G

Role in Cellular Signaling Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, can activate various cellular signaling pathways. Radical scavengers like this compound can intervene in these pathways by reducing the overall ROS load.

G

Conclusion

This compound is an effective radical scavenger due to its hindered phenolic structure, which allows for the donation of a hydrogen atom to free radicals and the stabilization of the resulting phenoxyl radical. While direct comparative data is somewhat limited, existing evidence suggests its antioxidant activity is comparable to other synthetic antioxidants like BHT and BHA. The choice of antioxidant for a specific application will depend on various factors, including the specific radical species to be scavenged, the medium (hydrophilic or lipophilic), and regulatory considerations. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate and validate the mechanism of action of this compound and other antioxidants in their specific research contexts.

References

A Comparative Analysis of the Environmental Impact of Phenolic Antioxidants: Synthetic vs. Natural

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the environmental impact of commonly used synthetic and natural phenolic antioxidants reveals significant differences in their aquatic toxicity, biodegradability, and bioaccumulation potential. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tert-butylhydroquinone (TBHQ), and their natural counterparts, tocopherols and flavonoids, supported by experimental data.

Synthetic phenolic antioxidants, integral to the preservation of foods, cosmetics, and plastics, have been detected in various environmental compartments, including water, sediment, and wildlife.[1][2] Concerns over their potential for environmental persistence and adverse ecological effects have prompted a closer examination of their environmental fate and a search for safer, natural alternatives.[3]

Key Comparative Findings on Environmental Impact

A summary of the key environmental impact parameters for selected phenolic antioxidants is presented below.

AntioxidantTypeAquatic Toxicity (LC50)BiodegradabilityBioaccumulation Potential (BCF)
BHT SyntheticZebrafish (96h): 4.388 mg/L[[“]]Readily biodegradable under certain conditions.[5][6]Low to moderate.
BHA SyntheticZebrafish (96h): 1.56 mg/L; Daphnia magna (48h): 2.3 mg/L; Green algae (72h): 5.2 mg/LExpected to degrade to TBHQ in the environment.Rice fish: 16–21 L/kg
TBHQ SyntheticZebrafish (96h): 0.3 mg/L; Daphnia magna (48h): 0.57 mg/L; Green algae (72h): 9.3 mg/LReadily biodegradable.Rice fish: 8.1–18 L/kg
Tocopherols (Vitamin E) NaturalData not available in comparable standardized tests. Generally considered safe.[7]Subject to degradation by heat and UV light.[8]Data not available.
Flavonoids (e.g., Quercetin) NaturalZebrafish (embryo-larval): Adverse effects observed at 1-50 µM.[9]Readily biodegradable.[10]Data not available.

In-Depth Analysis of Environmental Impact

Aquatic Toxicity:

Synthetic phenolic antioxidants exhibit varying degrees of toxicity to aquatic organisms. TBHQ is the most toxic of the three synthetics presented, with a 96-hour LC50 value of 0.3 mg/L for zebrafish. BHA follows with an LC50 of 1.56 mg/L for the same species. BHT shows a lower acute toxicity to zebrafish embryos with a 96-hour LC50 of 4.388 mg/L.[[“]] It is important to note that the metabolites of BHT can also be toxic to aquatic life, with 96-hour LC50 values for some metabolites ranging from >0.10 to 15.85 mg/L in zebrafish larvae.[11]

For natural antioxidants, quantitative aquatic toxicity data from standardized tests are less available. Studies on flavonoids have shown that they can cause developmental toxicity in zebrafish embryos at concentrations between 1 and 50 µM.[9] However, comprehensive LC50 data comparable to that of synthetic antioxidants is lacking. Tocopherols are generally recognized as safe, but their specific impact on aquatic ecosystems through standardized toxicity testing is not well-documented.[7]

Biodegradability:

The biodegradability of phenolic antioxidants is a critical factor in their environmental persistence. Many flavonoids have been shown to be readily biodegradable according to OECD guideline 301 D.[10] BHT has also been reported to be biodegradable by activated sludge in aqueous media.[6] TBHQ is also considered to be readily biodegradable. BHA is expected to degrade in the environment, with one of its degradation products being TBHQ.

Bioaccumulation Potential:

Bioaccumulation refers to the accumulation of a substance in an organism. The bioconcentration factor (BCF) is a key metric for assessing this potential. BHA and TBHQ have been found to have low bioaccumulation potential, with BCF values in rice fish ranging from 16–21 L/kg and 8.1–18 L/kg, respectively. Specific BCF data for BHT in fish is not as readily available, but its properties suggest a potential for bioaccumulation that warrants further investigation. There is a significant lack of data on the bioaccumulation potential of natural antioxidants like tocopherols and flavonoids in aquatic organisms.

Experimental Protocols

The environmental impact data presented is primarily derived from standardized testing methodologies, predominantly those established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing (OECD 203):

This test determines the acute lethal toxicity of a substance to fish.

  • Test Organism: A recommended fish species, such as Zebrafish (Danio rerio), is exposed to the test substance in a controlled environment.

  • Procedure: Fish are exposed to a range of concentrations of the test substance for a 96-hour period.[2][12][13] Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period.[2][14]

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_analysis Data Analysis TestSubstance Test Substance Concentrations Geometric Series of Concentrations TestSubstance->Concentrations DilutionWater Dilution Water Control Control (No Substance) DilutionWater->Control DilutionWater->Concentrations TestOrganisms Fish (e.g., Danio rerio) TestOrganisms->Control TestOrganisms->Concentrations RecordMortality Record Mortality at 24, 48, 72, 96h Control->RecordMortality Concentrations->RecordMortality CalculateLC50 Calculate LC50 RecordMortality->CalculateLC50

Experimental Workflow for OECD 203 Fish Acute Toxicity Test.

Ready Biodegradability Testing (OECD 301):

This set of guidelines evaluates the potential for a chemical to be readily biodegradable under aerobic conditions.

  • Inoculum: Microorganisms from a source like activated sludge are used.

  • Procedure: The test substance is incubated with the inoculum in a mineral medium for 28 days.[1][3][15] Biodegradation is monitored by measuring parameters such as the consumption of dissolved organic carbon (DOC), oxygen demand, or the production of carbon dioxide (CO2).[1][16]

  • Endpoint: The substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum biodegradation within a 10-day window during the 28-day test.[15]

OECD_301_Logic Start Start Test (Substance + Inoculum) Incubation 28-Day Aerobic Incubation Start->Incubation Measurement Measure Degradation (DOC, O2, or CO2) Incubation->Measurement PassFail Pass Level Reached in 10-d Window? Measurement->PassFail ReadilyBiodegradable Readily Biodegradable PassFail->ReadilyBiodegradable Yes NotReadilyBiodegradable Not Readily Biodegradable PassFail->NotReadilyBiodegradable No

Decision Pathway for OECD 301 Ready Biodegradability Test.

Bioaccumulation Testing (OECD 305):

This guideline is designed to determine the bioconcentration factor (BCF) of a chemical in fish.

  • Procedure: The test consists of two phases: an uptake phase and a depuration phase. In the uptake phase, fish are exposed to a constant concentration of the test substance in the water. This is followed by a depuration phase where the fish are transferred to clean water.

  • Endpoint: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.[17][18][19]

Conclusion

The available data indicates that synthetic phenolic antioxidants, while effective in their primary function, pose a greater environmental risk in terms of aquatic toxicity compared to the currently available data for natural alternatives. However, significant data gaps exist, particularly concerning the aquatic toxicity and bioaccumulation potential of many natural phenolic antioxidants like tocopherols and flavonoids. Further research employing standardized ecotoxicological testing methods is crucial to fully assess the environmental profile of these natural compounds and to validate their suitability as safer, more sustainable alternatives to their synthetic counterparts. This will enable a more complete and objective comparison to guide the selection of antioxidants in various applications.

References

The Synergistic Efficacy of 2,6-Di-tert-butylphenol in Advanced Stabilization Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Di-tert-butylphenol (2,6-DTBP) and its derivatives are cornerstone antioxidants, widely utilized for their capacity to neutralize free radicals and inhibit oxidative degradation.[1][2] While potent on their own, the true strength of these hindered phenols is often unlocked when combined with other stabilizers, creating synergistic systems that offer superior protection across a range of applications, from pharmaceuticals to polymers.[3][4][5] This guide provides a comparative analysis of the synergistic effects of 2,6-DTBP with other stabilizers, supported by experimental data and detailed methodologies.

Enhanced Anti-inflammatory and Antioxidant Activity with Butylated Hydroxyanisole (BHA)

A significant body of research demonstrates a powerful synergistic interaction between 2,6-di-tert-butyl-4-methylphenol (BHT), a close derivative of 2,6-DTBP, and butylated hydroxyanisole (BHA). This combination exhibits enhanced anti-inflammatory and antioxidant properties compared to the individual application of either compound.[3][4][5]

The synergy is particularly evident in the inhibition of inflammatory mediators. For instance, studies on lipopolysaccharide (LPS)-stimulated RAW264.7 cells have shown that specific molar ratios of BHT and BHA can significantly suppress the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes, key markers of inflammation.[3][4][5][6] Interestingly, the individual antioxidants alone showed little to no anti-inflammatory activity in some cases.[4]

Quantitative Data Summary: Inhibition of Inflammatory Gene Expression
Stabilizer CombinationMolar Ratio (BHT:BHA)Concentration% Inhibition of Cox2 mRNA Expression (vs. LPS control)% Inhibition of Tnfa mRNA Expression (vs. LPS control)Reference
BHT-VariesSlight to no significant inhibitionSlight to no significant inhibition[4]
BHA-VariesSlight to no significant inhibitionSlight to no significant inhibition[4]
BHT + BHA1:1VariesLess effective than other ratiosWeak but significant suppression[3][4]
BHT + BHA1:2VariesSignificant inhibition (approx. 50%)Significant inhibition (approx. 50%)[3][4]
BHT + BHA2:1VariesSignificant inhibition (approx. 50%)Significant inhibition (approx. 50%)[3][4]
BHT + BHA1:3VariesNo effectNo significant inhibition[3][4]

Synergism with Secondary Antioxidants: The Case of Phosphites

In the realm of polymer stabilization, a classic synergistic combination involves a primary antioxidant, such as a hindered phenol like 2,6-DTBP, and a secondary antioxidant, typically a phosphite.[7][8][9] This pairing creates a robust defense mechanism against thermo-oxidative degradation.[9]

The primary antioxidant, 2,6-DTBP, functions by scavenging free radicals, which are the initiators of the oxidative chain reaction.[1] However, this process can lead to the formation of hydroperoxides, which themselves can decompose to form new radicals. This is where the secondary antioxidant, such as Tris(2,4-di-tert-butylphenyl)phosphite, plays a crucial role. It acts as a hydroperoxide decomposer, converting them into stable, non-radical products.[7][8][9] This two-pronged approach provides a more comprehensive stabilization system than either component could achieve alone.[9]

Experimental Protocols

Assessment of Anti-inflammatory Activity in RAW264.7 Cells

A detailed methodology for evaluating the anti-inflammatory synergy of BHT and BHA is described below[3][5][6]:

  • Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in multi-well plates. Prior to stimulation, the cells are pre-treated for 30 minutes with varying concentrations and molar ratios of BHT and BHA, both individually and in combination.

  • Stimulation: Following pre-treatment, the cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) at a concentration of 100 ng/ml, for a specified period (e.g., 3 hours) to induce the expression of inflammatory genes.

  • RNA Isolation: Total RNA is extracted from the cells using a commercial kit, such as an RNeasy Plus Micro Kit, following the manufacturer's instructions.

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity RNA-to-cDNA kit.

  • Real-time Polymerase Chain Reaction (PCR): The expression levels of target genes (e.g., Cox2, Tnfa) and a housekeeping gene (e.g., 18S rRNA) are quantified using real-time PCR with specific TaqMan probes and primers.

  • Data Analysis: The relative expression of the target genes is normalized to the expression of the housekeeping gene. The percentage of inhibition is calculated by comparing the gene expression in treated cells to that in cells stimulated with LPS alone. Statistical analysis is performed using appropriate tests, such as the Student's t-test.

Evaluation of Polymer Stabilization

The synergistic effects of 2,6-DTBP derivatives in polymers can be assessed using the following methods[10]:

  • Sample Preparation: The polymer (e.g., polypropylene, isoprene rubber) is melt-mixed with the antioxidant(s) at a specified concentration (e.g., 0.3 wt%).

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the oxidative induction time (OIT), which is a measure of the material's resistance to oxidation. A small sample is heated to a specific temperature in an inert atmosphere (e.g., nitrogen), after which the atmosphere is switched to oxygen. The time until the onset of the exothermic oxidation peak is the OIT. Longer OIT values indicate better oxidative stability.

  • Wallace Plasticity Measurements: This method is particularly relevant for elastomers like isoprene rubber. It measures the plasticity of the material after accelerated aging at elevated temperatures. The plasticity retention index (PRI) is calculated, with higher values indicating better retention of physical properties and thus, better stabilization.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the degradation temperature of the stabilized polymer. Higher degradation temperatures are indicative of improved thermal stability.

Visualizing Synergistic Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synergistic antioxidant mechanism of 2,6-DTBP and a phosphite stabilizer.

Anti_inflammatory_Assay_Workflow A 1. Culture RAW264.7 Cells B 2. Pre-treat with Stabilizers (BHT, BHA, or Combination) A->B C 3. Stimulate with LPS (100 ng/ml) B->C D 4. Isolate Total RNA C->D E 5. Synthesize cDNA D->E F 6. Perform Real-time PCR (Target genes: Cox2, Tnfa) E->F G 7. Analyze Relative Gene Expression F->G

Caption: Experimental workflow for assessing anti-inflammatory activity.

LPS_Signaling_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Intracellular Signaling Cascade (e.g., NF-κB pathway) TLR4->Signaling GeneExpression Increased Expression of Cox2 and Tnfa Genes Signaling->GeneExpression Inflammation Inflammation GeneExpression->Inflammation BHT_BHA BHT + BHA Combination BHT_BHA->Signaling Inhibits

Caption: Inhibition of LPS-induced inflammatory signaling by BHT/BHA.

References

A Comparative Guide to the Performance of 2,6-Di-tert-butylphenol in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic antioxidant widely utilized across various industries to prevent the oxidative degradation of organic materials.[1][2][3] Its primary function is to neutralize free radicals, thereby terminating the chain reactions that lead to the deterioration of products such as plastics, lubricants, fuels, and rubbers.[1][4][5] This guide provides a comparative analysis of this compound against its common alternatives, focusing on their performance in industry-standard tests. The information is intended to assist researchers and professionals in selecting the appropriate antioxidant for their specific applications.

The antioxidant activity of hindered phenols like 2,6-DTBP is primarily attributed to the hydrogen-donating capability of the phenolic hydroxyl group. The bulky tert-butyl groups at the ortho positions sterically hinder the hydroxyl group, which enhances the stability of the resulting phenoxyl radical after hydrogen donation. This structural feature is crucial for its efficacy as a primary antioxidant.[6]

Antioxidant Mechanism: Free Radical Scavenging

The core function of this compound and other hindered phenolic antioxidants is to interrupt the autoxidation cycle. This process is initiated by factors such as heat, light, or mechanical stress, which generate free radicals (R•) in an organic material. These radicals react with oxygen to form peroxyl radicals (ROO•), which then propagate the degradation chain. Hindered phenols (ArOH) intervene by donating a hydrogen atom to the peroxyl radical, effectively neutralizing it and forming a stable phenoxyl radical (ArO•) that is less likely to initiate new oxidation chains.[7][8][9]

Antioxidant Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Hindered Phenol Initiator Heat, Light, Stress Substrate Organic Material (RH) Initiator->Substrate Radical Free Radical (R•) Substrate->Radical New_Radical New Radical (R•) Substrate->New_Radical Oxygen Oxygen (O2) Radical->Oxygen Peroxyl_Radical Peroxyl Radical (ROO•) Oxygen->Peroxyl_Radical Peroxyl_Radical->Substrate Antioxidant 2,6-DTBP (ArOH) Peroxyl_Radical->Antioxidant Stable_Radical Stable Phenoxyl Radical (ArO•) Antioxidant->Stable_Radical Stable_Product Stable Product (ROOH) Antioxidant->Stable_Product

Free radical scavenging mechanism of hindered phenolic antioxidants.

Performance in Industry-Standard Tests

The efficacy of antioxidants is evaluated through various standardized tests that simulate the conditions leading to oxidative degradation. These tests provide quantitative data on the ability of an antioxidant to prolong the life of a material.

Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
Rancimat Method - ISO 6886

The Rancimat test is an accelerated oxidation test primarily used for fats and oils. It measures the Oxidation Stability Index (OSI), which is the time until a rapid increase in oxidation occurs. A longer OSI signifies greater stability. This method is widely used in the food and cosmetics industries and can also be applied to other organic materials.[12][13][14]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method to evaluate the free radical scavenging capacity of antioxidants. The antioxidant's ability to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

AntioxidantDPPH Radical Scavenging ActivityReference
This compound Derivative88.4% scavenging activity[15]
Butylated Hydroxytoluene (BHT)48.5% scavenging activity[15]
2,4-di-tert-butylphenolIC50: 60 µg/mL[16]
Butylated Hydroxytoluene (BHT)IC50 range: 23 - 202.35 µg/mL[17]

Note: The data for the this compound derivative and BHT are from a direct comparative study. The IC50 values for 2,4-di-tert-butylphenol and BHT are from different studies and are presented for general comparison.

Turbine Oil Oxidation Stability Test (TOST) - ASTM D943

The TOST is a long-term test that evaluates the oxidation stability of inhibited mineral oils, such as turbine oils, in the presence of oxygen, water, and metal catalysts. The test measures the time it takes for the oil's acid number to reach a specified level. Longer test hours indicate better oxidation stability. While specific comparative data for 2,6-DTBP in this test is not provided in the search results, it is a key benchmark for antioxidants used in industrial lubricants.[18][19][20]

Comparison with Alternatives

The selection of an antioxidant depends on the specific application, operating conditions, and regulatory requirements.

AntioxidantKey FeaturesPrimary Applications
This compound (2,6-DTBP) Highly effective primary antioxidant due to optimal steric hindrance.[6]Fuels, lubricants, plastics, and as an intermediate for larger antioxidants (e.g., Irganox 1010, 1076).[1][11]
Butylated Hydroxytoluene (BHT) A close structural relative of 2,6-DTBP (2,6-di-tert-butyl-4-methylphenol). It is a widely used and cost-effective antioxidant.[4]Food preservation, cosmetics, plastics, rubber, and petroleum products.[4]
2,4-di-tert-butylphenol Effective antioxidant, but generally considered less effective as a primary antioxidant than the 2,6-isomer due to lower steric hindrance. It is a key intermediate for other types of stabilizers.[6]Intermediate for phosphite-based secondary antioxidants and UV stabilizers.[6]
Ester Phenolic Antioxidants Often offer higher thermal stability and excellent oxidation resistance compared to simpler phenols, though they can be more expensive.[4]High-temperature applications in polymers and lubricants.
Aminic Antioxidants Good for high-temperature applications but may have higher volatility and lower overall performance compared to some phenolic antioxidants.[4]Engine oils and other high-temperature lubricant applications.

Experimental Protocols

DPPH Radical Scavenging Assay Workflow

The following diagram illustrates a typical workflow for evaluating antioxidant activity using the DPPH assay.

DPPH Assay Workflow Prep_DPPH Prepare DPPH Solution (e.g., 0.1 mM in methanol) Plate_Setup Pipette DPPH, Samples, and Standard into 96-well plate Prep_DPPH->Plate_Setup Prep_Sample Prepare Antioxidant Sample (serial dilutions) Prep_Sample->Plate_Setup Prep_Standard Prepare Standard (e.g., Ascorbic Acid, Trolox) Prep_Standard->Plate_Setup Incubation Incubate in the dark (e.g., 30 minutes at room temp.) Plate_Setup->Incubation Measurement Measure Absorbance (e.g., at 517 nm) Incubation->Measurement Calculation Calculate % Inhibition and IC50 value Measurement->Calculation

A typical workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol and should be protected from light. Serial dilutions of the test antioxidant and a standard antioxidant are also prepared.[8]

  • Reaction: The DPPH solution is mixed with the antioxidant solutions in a microplate.

  • Incubation: The mixture is incubated in the dark to allow the reaction to occur.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.[15]

  • Calculation: The percentage of DPPH radical scavenging is calculated, and from this, the IC50 value is determined.

Conclusion

This compound is a highly effective and versatile primary antioxidant due to its sterically hindered phenolic structure. While direct quantitative comparisons with all its alternatives across a range of industry-standard tests are not always readily available in published literature, the existing data from methods like the DPPH assay, along with extensive industrial use, confirms its strong performance in mitigating oxidative degradation. For applications requiring high thermal stability or specific environmental profiles, other alternatives such as ester-based phenolics or aminic antioxidants may be considered. The choice of antioxidant should be based on a thorough evaluation of the specific requirements of the application, including performance under relevant operating conditions, cost-effectiveness, and regulatory compliance. Further head-to-head studies under standardized test conditions would be valuable for a more precise quantitative comparison.

References

Safety Operating Guide

Proper Disposal of 2,6-Di-Tert-butylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2,6-di-tert-butylphenol, ensuring the safety of laboratory personnel and environmental protection.

This compound is a combustible solid that is harmful if swallowed, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2][3] Proper handling and disposal are crucial to mitigate these risks. This guide provides step-by-step procedures for the safe disposal of this compound in a laboratory setting.

Hazard and Safety Information

Before handling this compound, it is imperative to be aware of its hazards and the necessary safety precautions.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation and may cause sensitization by skin contact.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation and risk of serious damage to eyes.[1][2]
Aquatic Toxicity Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a full-face shield.[1]

  • Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Use a particulate respirator if dust is generated.[1]

Spill Response Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Remove Ignition Sources: Immediately eliminate all potential ignition sources from the area.[1][4]

  • Ventilate the Area: Ensure adequate ventilation.[4]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[4]

  • Clean-Up:

    • For minor spills, use dry clean-up procedures and avoid generating dust.[1]

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for waste disposal.[1][5]

  • Decontaminate: Wash the spill area thoroughly with soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled container and disposed of as hazardous waste.

Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.[3][6]

Step-by-Step Disposal Plan:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, clearly labeled, and sealed container.

    • The container should be made of a compatible material, such as a lined metal can or a plastic pail.[1] Avoid using aluminum or galvanized containers.[1]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous).

  • Storage:

    • Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible substances such as strong reducing agents, bases, acid anhydrides, and acid chlorides.[2][3][7]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • All waste must be handled in accordance with local, state, and federal regulations.[1]

Experimental Disposal Protocols

No specific in-laboratory experimental protocols for the chemical neutralization or degradation of this compound are recommended in the provided safety data sheets. The standard and safest procedure is collection and disposal via a certified hazardous waste management company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Spill Management (If Applicable) cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect Waste in a Designated, Labeled Container A->B C Segregate from Incompatible Materials B->C D Contain Spill with Inert Absorbent E Clean Up and Collect Contaminated Materials D->E E->B F Store Waste Container in a Secure Area G Contact EHS or Licensed Waste Disposal Contractor F->G H Proper Disposal According to Regulations G->H

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.